Boc-hyp-otbu
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIVNUWGSCHBD-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428635 | |
| Record name | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170850-75-6 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170850-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Hyp-OtBu: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester, commonly known as Boc-Hyp-OtBu, is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its unique trifunctional nature, featuring a Boc-protected amine, a tert-butyl ester-protected carboxylic acid, and a hydroxyl group, makes it an invaluable tool for the synthesis of complex peptides and small molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of targeted protein degraders (PROTACs). Detailed experimental protocols and logical workflows are presented to facilitate its effective utilization in research and development settings.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid hydroxyproline. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for the selective deprotection of either terminus under specific conditions, a critical feature for stepwise peptide synthesis.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |
| Synonyms | Boc-L-trans-4-hydroxyproline tert-butyl ester, Boc-L-Hyp-OtBu | [1][2] |
| CAS Number | 170850-75-6 | [1] |
| Molecular Formula | C14H25NO5 | [1][2] |
| Molecular Weight | 287.35 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Optical Rotation | [α]20/D = -75 ± 2º (c=1 in MeOH) | |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available Boc-Hyp-OH. The tert-butyl ester is introduced by reacting the carboxylic acid with a tert-butylating agent.
Experimental Protocol: Esterification of Boc-Hyp-OH
Materials:
-
Boc-Hyp-OH
-
2-tert-Butyl-1,3-diisopropylisourea
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Boc-Hyp-OH (1 equivalent) in anhydrous DCM.
-
Add 2-tert-butyl-1,3-diisopropylisourea (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-SPPS, a strategy that relies on acid-labile protecting groups. The Boc group on the α-amine is removed with a moderate acid like trifluoroacetic acid (TFA), while the OtBu ester and other side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).
Experimental Protocol: Incorporation of this compound into a Peptide Chain
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (with free N-terminus)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% N,N-Diisopropylethylamine (DIEA) in DMF (neutralization solution)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the proline derivative, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Caption: Boc-SPPS cycle for the incorporation of this compound.
Role in Drug Discovery and Development: PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target. Hydroxyproline derivatives are key components of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.
The hydroxyl group of this compound serves as a crucial attachment point for the linker that connects the VHL ligand to the ligand for the protein of interest (POI).
Signaling Pathway: VHL-mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand derived from a hydroxyproline scaffold.
Caption: Simplified signaling pathway of PROTAC-induced protein degradation via VHL recruitment.
Conclusion
This compound is a highly versatile and valuable building block for chemists and drug discovery professionals. Its well-defined structure and predictable reactivity in Boc-SPPS make it an essential tool for the synthesis of complex and modified peptides. Furthermore, its integral role in the design of VHL-recruiting PROTACs underscores its importance in the development of novel therapeutics targeting protein degradation. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their scientific endeavors.
References
(2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate synthesis
An In-depth Technical Guide to the Synthesis of (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, featuring a hydroxyl group and two sterically demanding tert-butyl ester functionalities, makes it a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and modulators of protein-protein interactions. The precise stereochemical arrangement of the substituents is crucial for achieving desired pharmacological activity and selectivity.
This technical guide provides a comprehensive overview of a reliable synthetic route to (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, starting from the commercially available (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The described methodology is a two-step process involving saponification of the methyl ester followed by esterification of the resulting carboxylic acid. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis proceeds in two sequential steps:
-
Saponification: The starting material, (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, undergoes hydrolysis of the methyl ester in the presence of a base, typically lithium hydroxide, to yield (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified with a tert-butyl group source to afford the final product, (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and tert-butanol.
Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the synthesis.
Table 1: Saponification of (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
| Parameter | Value | Reference |
| Starting Material | (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [1][2] |
| Reagents | Lithium hydroxide (LiOH), Water, Methanol/Dioxane | [3] |
| Solvent | Methanol/Water or Dioxane/Water | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 14 - 48 hours | [2] |
| Typical Yield | >90% | [4] |
Table 2: Esterification of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [5] |
| Reagents | tert-butanol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 4-Dimethylaminopyridine (DMAP) | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | Overnight | [5] |
| Typical Yield | 57% | [5] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
Step 1: Saponification to (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
References
- 1. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. chimia.ch [chimia.ch]
- 5. BOC-4-OXO-L-PROLINE TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to Boc-L-trans-4-hydroxyproline tert-butyl ester (Boc-Hyp-OtBu) for Researchers and Drug Development Professionals
Introduction: Boc-L-trans-4-hydroxyproline tert-butyl ester, commonly abbreviated as Boc-Hyp-OtBu, is a pivotal chiral building block in the synthesis of a diverse array of therapeutic peptides and complex organic molecules. Its unique structure, featuring both N-terminal Boc (tert-butoxycarbonyl) and C-terminal OtBu (tert-butyl ester) protecting groups on a hydroxyproline scaffold, offers strategic advantages in multistep synthetic routes. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of its role in the broader context of drug discovery.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 170850-75-6 | [1][2][3][4][5] |
| Molecular Formula | C14H25NO5 | [1][2][3][4] |
| Molecular Weight | 287.35 g/mol | [3] |
| Synonyms | Boc-L-Hyp-OtBu, (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [3][5] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2][5] |
Role in Peptide Synthesis and Drug Discovery
This compound is a valuable asset in medicinal chemistry and drug development. The incorporation of a hydroxyproline moiety can introduce conformational constraints into a peptide backbone, influencing its secondary structure and, consequently, its biological activity and stability. The orthogonal protection scheme of this compound allows for selective deprotection and further modification, making it a versatile tool for creating peptide analogs with enhanced pharmacological profiles. Its applications span from the synthesis of bioactive peptides to the development of peptidomimetics and other complex molecular architectures.
Below is a diagram illustrating the logical workflow of utilizing this compound in drug discovery and development.
Caption: Workflow of this compound in Drug Discovery.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
The following is a detailed, step-by-step protocol for the manual incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc solid-phase peptide synthesis (SPPS) methodology.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agent (e.g., HBTU/HOBt or HATU)
-
Kaiser (ninhydrin) test kit
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
-
-
Nα-Boc Deprotection:
-
To the swollen resin with the growing peptide chain, add a solution of 50% TFA in DCM.
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc protecting group.
-
Drain the deprotection solution.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with isopropanol (IPA) (1-2 times).
-
Wash the resin again with DCM (3-5 times).
-
To neutralize the resulting ammonium salt, add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and then drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
-
Coupling of this compound:
-
Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
The diagram below visualizes the cyclical nature of the Boc-SPPS experimental workflow.
Caption: Cyclical Workflow of Boc-Solid Phase Peptide Synthesis.
Final Cleavage and Deprotection:
Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu ester of the hydroxyproline) are removed. This is typically achieved using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.
This compound is a highly valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its unique protective group strategy facilitates its incorporation into complex molecular structures. The provided data and protocols serve as a comprehensive guide for the effective utilization of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Boc-Hyp-OtBu: A Technical Guide for Drug Development Professionals
An in-depth analysis of the solubility of N-tert-butoxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp-OtBu), a critical building block in contemporary peptide synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and its application within peptide synthesis workflows.
The strategic incorporation of modified amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced stability, conformational rigidity, and biological activity. This compound, a derivative of hydroxyproline, is a valuable asset in this endeavor. The dual protection with the tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (OtBu) ether on the hydroxyl group enhances its utility in solid-phase peptide synthesis (SPPS).[1][2] Understanding the solubility of this key intermediate is paramount for optimizing reaction conditions, ensuring efficient purification, and ultimately, streamlining the drug development pipeline.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments and data from analogous protected amino acids provide valuable insights. The presence of the bulky and lipophilic Boc and OtBu groups generally imparts good solubility in a variety of common organic solvents used in peptide synthesis.
Qualitative and Expected Solubility Profile
Based on the behavior of similar Boc-protected amino acids and general principles of solubility, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are general guidelines, and empirical determination is recommended for specific applications.
| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | High |
| N-Methyl-2-pyrrolidone (NMP) | Lactam | Polar Aprotic | High |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Nonpolar | High |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderate to High |
| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Moderate |
| Ethyl Acetate (EtOAc) | Ester | Moderately Polar | Moderate |
| Methanol (MeOH) | Alcohol | Polar Protic | Low to Moderate |
| Water | Protic | Highly Polar | Low |
| Hexane | Alkane | Nonpolar | Low |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility parameters, this guide details a robust experimental protocol based on the widely accepted shake-flask method. This methodology is designed to determine the equilibrium solubility of a compound in a given solvent at a specified temperature.
Objective: To determine the quantitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, THF, ACN, EtOAc, MeOH)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the diluted saturated solutions using a validated HPLC method.
-
-
Quantification:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted filtered sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis.[3][4][5] The Boc group provides temporary protection for the α-amine, which is cleaved at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA). The OtBu group, on the other hand, is a more robust protecting group for the hydroxyl side chain, requiring a stronger acid, such as hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the resin. This orthogonal protection strategy is fundamental to the successful synthesis of complex peptides.
Below is a diagram illustrating the general workflow of a Boc-SPPS cycle.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
understanding Boc and OtBu protecting groups in peptide synthesis
An In-depth Technical Guide to Boc and OtBu Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups, foundational tools in the field of peptide synthesis. We will delve into their chemical principles, strategic applications, and detailed experimental protocols, with a focus on Solid-Phase Peptide Synthesis (SPPS).
Core Principles of Protecting Groups in Peptide Synthesis
The synthesis of peptides requires the sequential and specific formation of amide bonds between amino acids. To prevent unwanted side reactions, such as polymerization or side-chain modifications, reactive functional groups on the amino acids must be temporarily masked with protecting groups (PGs).[1][2][3] An ideal protecting group strategy, known as an orthogonal system , allows for the selective removal of one type of protecting group under specific conditions while others remain intact.[4][5][6] This precise control is fundamental to synthesizing complex peptides.[4]
Two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[1][7] The Boc strategy is based on "graduated acid lability," where different concentrations of acid are used to remove different protecting groups, making it a quasi-orthogonal system.[1][5][8] In contrast, the Fmoc/tBu strategy is a truly orthogonal system, as it uses a base to remove the temporary Nα-protecting group and an acid for final side-chain deprotection.[1][4][9]
The Nα-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group (Nα) of amino acids.[10] Its introduction was a pivotal development that enabled the controlled, stepwise assembly of peptides.[10]
Chemistry of Boc Protection and Deprotection
Protection: The Boc group is introduced by reacting the α-amino group of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10][11] The reaction involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the (Boc)₂O reagent.[10][12]
Deprotection: The Boc group is readily removed with a moderately strong acid, most commonly a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][13][14] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which quickly decarboxylates to release the free amine.[10][12][13]
This acid-catalyzed deprotection must be selective, removing the Nα-Boc group without cleaving the more acid-stable side-chain protecting groups or the peptide from the resin support.[10]
The Boc/Bzl Strategy in SPPS
The Boc/Bzl strategy is a classic and robust method for SPPS.[8] It employs the acid-labile Boc group for temporary Nα-protection and more acid-stable groups, typically benzyl (Bzl) based, for the "permanent" protection of amino acid side chains.[8][13] The final cleavage of the peptide from the resin and removal of these side-chain groups requires a much stronger acid, such as anhydrous hydrogen fluoride (HF).[8][13]
A typical cycle in Boc-SPPS involves three key steps:
-
Neutralization: The newly formed ammonium trifluoroacetate salt is neutralized to the free amine, typically with a base like diisopropylethylamine (DIEA).[5][13]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.[2][13]
A significant consideration in Boc chemistry is the formation of the reactive tert-butyl cation during deprotection. This cation can cause unwanted alkylation of nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][13] To prevent these side reactions, "scavengers" like dithioethane (DTE) are often added to the deprotection solution to trap the carbocations.[5][13][14]
The Side-Chain OtBu Protecting Group
The tert-butyl (tBu) group, commonly used as a tert-butyl ester (OtBu), is a critical protecting group for the side-chain carboxyl groups of acidic amino acids like Aspartic acid (Asp) and Glutamic acid (Glu).[15][16][17] Its primary function is to mask the nucleophilicity of the side-chain carboxyl group, preventing it from participating in undesired reactions during peptide synthesis.[17]
Orthogonality and Strategic Use
The utility of the OtBu group is defined by its compatibility with the overall protection strategy.[9]
-
In the Fmoc/tBu Strategy: The OtBu group is perfectly orthogonal.[9] The Nα-Fmoc group is removed with a base (e.g., piperidine), to which the OtBu group is completely stable.[3][17] The acid-labile OtBu group is then removed during the final cleavage step using a strong acid like TFA, at the same time the peptide is cleaved from the resin.[3][17] This orthogonality is the foundation of the highly successful Fmoc/tBu strategy.[9]
-
In the Boc/Bzl Strategy: The OtBu group is not orthogonal and therefore incompatible.[9] Both the Nα-Boc group and the side-chain OtBu group are labile in TFA.[9] Attempting to use OtBu protection in Boc-SPPS would result in the premature and repeated removal of the side-chain protection during each Nα-deprotection cycle, leading to peptide branching and failed sequences.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Boc and OtBu protecting groups.
| Parameter | Boc Group (Nα-Protection) | OtBu Group (Side-Chain Protection) |
| Function | Temporary Nα-amino protection | "Permanent" side-chain carboxyl protection |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Isobutylene or tert-butanol |
| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[2][13][14] | Strong Acid (e.g., >90% TFA)[17] |
| Typical Deprotection Time | 15-30 minutes[14] | 1-3 hours (during final cleavage)[4] |
| Kinetics of Deprotection | Second-order dependence on acid concentration[18][19] | First-order in strong acid |
| Compatible Strategy | Boc/Bzl | Fmoc/tBu |
| Incompatible Strategy | Fmoc/tBu | Boc/Bzl[9] |
| Table 1: Comparison of Boc and OtBu Protecting Group Properties. |
| Strategy | Nα-Protecting Group | Side-Chain Protection | Nα-Deprotection Condition | Final Cleavage / Side-Chain Deprotection | Orthogonality |
| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | Moderate Acid (TFA) | Strong Acid (HF, TFMSA)[13] | Quasi-Orthogonal[1][5] |
| Fmoc/tBu | Fmoc (base-labile) | tBu-based (acid-labile) | Base (Piperidine)[4] | Strong Acid (TFA)[4] | Orthogonal[1][4] |
| Table 2: Comparison of Major SPPS Strategies. |
Key Experimental Protocols
Protocol 1: Boc Protection of an Amino Acid
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.[10]
-
Add a base such as sodium hydroxide or triethylamine (1.5 eq) to deprotonate the amino group.[2][10]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution while stirring at room temperature.[2][10]
-
Allow the reaction to proceed for several hours until completion, monitoring by TLC.
-
Acidify the mixture to pH 2-3 and extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the product.
Protocol 2: Standard Cycle of Boc-SPPS
This protocol outlines one cycle of amino acid addition.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes.[5]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling:
-
Dissolve the next Boc-protected amino acid (3.0 eq) and an activating agent (e.g., HBTU, 2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 3: Final Cleavage and OtBu Deprotection in Fmoc-SPPS
-
Wash the fully assembled peptide-resin with DCM and dry it under a vacuum.[4]
-
Prepare a cleavage "cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS acts as a scavenger for cations generated from the cleavage of OtBu and other side-chain protecting groups.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the TFA solution containing the deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry it. The peptide can then be purified by HPLC.
Visualizing Workflows and Mechanisms
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
role of hydroxyproline derivatives in peptide structure
An In-depth Technical Guide to the Role of Hydroxyproline Derivatives in Peptide Structure
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyproline (Hyp), a post-translationally modified form of proline, is a critical determinant of the structure and stability of various proteins, most notably collagen. The strategic incorporation of hydroxyproline and its synthetic derivatives into peptides offers a powerful tool for modulating their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the foundational role of hydroxyproline, the conformational consequences of its derivatives, and their applications in research and therapeutic development. It details the stereoelectronic effects governing peptide structure, summarizes key quantitative data, provides in-depth experimental protocols for synthesis and analysis, and illustrates the underlying principles through logical and biochemical pathway diagrams.
Introduction: The Significance of Proline Hydroxylation
Proline is unique among the proteinogenic amino acids due to its secondary amine, which is constrained within a pyrrolidine ring. This structure restricts the peptide backbone's rotational freedom, making proline a critical residue for inducing specific turns and secondary structures.[1] A pivotal post-translational modification is the hydroxylation of proline to form (2S,4R)-4-hydroxyproline (Hyp), a reaction catalyzed by prolyl 4-hydroxylases (P4Hs).[2] This seemingly minor addition of a hydroxyl group has profound implications for protein structure, particularly in stabilizing the collagen triple helix, the most abundant protein in mammals.[2][3] The unique structural properties imparted by Hyp have spurred the development of a vast array of synthetic derivatives, enabling precise control over peptide conformation for applications ranging from fundamental biophysical studies to the design of novel therapeutics and biomaterials.
The Foundational Role of (2S,4R)-4-Hydroxyproline in Collagen
The stability of the collagen triple helix is critically dependent on its repeating Gly-Xaa-Yaa sequence, where the Yaa position is frequently occupied by Hyp.[4] The hydroxylation of proline at this position significantly increases the thermal stability of the triple helix.[2][5] Initially, this stability was attributed to a network of hydrogen bonds mediated by water molecules.[5] However, subsequent research revealed that the primary stabilizing force is a stereoelectronic effect.[2][5] The electron-withdrawing hydroxyl group of Hyp influences the pucker of the pyrrolidine ring, preorganizing the peptide backbone into a conformation that is favorable for triple helix formation.[2] This effect is so significant that collagen stability shows a strong positive correlation with the 4-hydroxyproline content at the Yaa position.[5][6]
Conformational Control: Stereoelectronic Effects and Ring Pucker
The conformational landscape of a proline-containing peptide is defined by two key equilibria: the pucker of the pyrrolidine ring and the isomerization of the preceding peptide bond.
-
Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and adopts one of two major puckered conformations: Cγ-exo (up-puckering) or Cγ-endo (down-puckering). The substituent at the C4 position dictates this preference. The (2S,4R)-4-hydroxyproline (Hyp) found in collagen strongly favors the Cγ-exo pucker, which is optimal for the polyproline II-like helix required for the collagen triple helix.[5][7]
-
Cis/Trans Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a trans or cis conformation. While the trans form is generally favored in proteins (~95% of the time), the energy barrier for isomerization is high, often making it a rate-limiting step in protein folding.[8] The ring pucker is directly correlated with this equilibrium; a Cγ-exo pucker stabilizes the trans isomer, while a Cγ-endo pucker favors the cis isomer.
By installing different electron-withdrawing or bulky groups at the 4-position of the proline ring, researchers can precisely control these conformational equilibria to enforce a desired peptide structure.
Proline Hydroxylation Pathway
The enzymatic conversion of proline to 4-hydroxyproline is a critical post-translational modification. It is catalyzed by prolyl 4-hydroxylase (P4H), a non-heme iron dioxygenase that requires O₂, Fe²⁺, and α-ketoglutarate as co-substrates, with ascorbate (Vitamin C) acting as a cofactor to maintain the iron in its reduced state.
Synthesis and Incorporation of Hydroxyproline Derivatives
The primary method for producing peptides containing hydroxyproline derivatives is Solid-Phase Peptide Synthesis (SPPS).[9][10] In the widely used Fmoc/tBu strategy, amino acids with acid-labile side-chain protecting groups (like t-butyl) and a base-labile Nα-Fmoc protecting group are sequentially coupled to a growing peptide chain anchored to an insoluble resin.[9][10]
A particularly powerful and flexible technique is Proline Editing .[1][11][12] This approach involves:
-
Incorporating a commercially available Fmoc-Hyp-OH residue into the peptide sequence during standard SPPS.[1]
-
Protecting the 4-hydroxyl group with an orthogonal protecting group (e.g., a trityl group) that can be removed selectively without disturbing other protecting groups.[1]
-
Completing the synthesis of the peptide chain.
-
Selectively deprotecting the Hyp hydroxyl group while the peptide remains on the resin.
-
Chemically modifying the free hydroxyl group to generate the desired derivative (e.g., via oxidation, Mitsunobu inversion, fluorination, or acylation).[1][11]
This method allows for the creation of a diverse library of proline-modified peptides from a single, common peptide precursor, greatly accelerating research and development.[12]
Key Hydroxyproline Derivatives and Their Structural Impact
Fluorinated Hydroxyprolines
Replacing the hydroxyl group with fluorine, the most electronegative element, dramatically enhances the stereoelectronic effects.[8]
-
(2S,4R)-4-Fluoroproline (Flp): The fluorine atom strongly reinforces the Cγ-exo pucker, leading to a greater preference for the trans amide bond. This results in a significant increase in the thermal stability of collagen-mimetic peptides compared to their Hyp-containing counterparts.[2]
-
(2S,4S)-4-Fluoroproline (flp): This diastereomer favors the Cγ-endo pucker, which stabilizes the cis amide bond.[8] This makes it a valuable tool for designing peptides with specific turns or for studying the role of cis-proline in protein folding and function.[8][13]
| Peptide Strand Sequence | 4-Substituent | Melting Temperature (Tm, °C) |
| (Pro-Pro-Gly)₁₀ | H (Proline) | 41 |
| (Pro-Hyp-Gly)₁₀ | (4R)-OH (Hyp) | 69 |
| (Pro-Flp-Gly)₁₀ | (4R)-F (Flp) | 91 |
| Table 1: Effect of 4R-substituents on the thermal stability of collagen-mimetic triple helices. Data demonstrates the superior stabilizing effect of fluorine's inductive properties over the hydroxyl group.[2] |
| Proline Derivative in Ac-TY-X-N-NH₂ | Ktrans/cis | % cis Isomer |
| Proline | 2.7 | ~27% |
| (4S)-Fluoroproline (flp) | 1.5 | 40% |
| (4S)-Perfluoro-tert-butyl-hydroxyproline | 1.2 | ~45% |
| Table 2: Impact of 4S-substituents on the Tyr-Pro peptide bond trans/cis equilibrium. Electron-withdrawing groups in the 4S position significantly increase the population of the cis isomer.[8] |
3-Hydroxyproline (3-Hyp)
While 4-Hyp is stabilizing, its regioisomer, (2S,3S)-3-hydroxyproline, has a context-dependent and generally destabilizing effect on the collagen triple helix when compared to proline.[3][7] When placed in the natural Xaa position of a Gly-Xaa-Hyp triplet, the destabilization is minor. However, when placed in the non-natural Yaa position, it causes significant destabilization due to steric clashes and unfavorable backbone dihedral angles.[3][7]
| Guest Triplet (Xaa-Yaa-Gly) | Peptide Sequence | Melting Temperature (Tm, °C) | ΔTm vs. Pro-Pro-Gly (°C) |
| Pro-Pro-Gly | (Pro-Hyp-Gly)₃-Pro-Pro-Gly -(Pro-Hyp-Gly)₃ | 30.5 | 0 |
| 3-Hyp-4-Hyp-Gly | (Pro-Hyp-Gly)₃-3-Hyp-Hyp-Gly -(Pro-Hyp-Gly)₃ | 32.7 | +2.2 |
| Pro-3-Hyp-Gly | (Pro-Hyp-Gly)₃-Pro-3-Hyp-Gly -(Pro-Hyp-Gly)₃ | 21.0 | -9.5 |
| Table 3: Effect of 3-Hydroxyproline on the thermal stability of host-guest collagen-mimetic peptides. 3-Hyp is significantly destabilizing in the Yaa position.[7] |
Note: Some studies have shown a stabilizing effect for 3-Hyp in the Xaa position, suggesting the effect is highly dependent on the overall peptide context.[14]
Acylated and Glycosylated Hydroxyprolines
-
O-Acylation: Adding an acetyl or trifluoroacetyl group to the 4-hydroxyl group further increases its electron-withdrawing capacity.[2][15] Despite the loss of the hydrogen bond donor, O-acetylated Hyp-containing collagen mimics remain significantly more stable than their proline-only counterparts, though slightly less stable than the parent Hyp peptide, likely due to steric hindrance.[2] This demonstrates the dominance of the inductive effect in stabilizing the triple helix.[2]
-
O-Glycosylation: The attachment of carbohydrate moieties to Hyp is a common modification in plant cell wall proteins.[16] In collagen-mimetic peptides, glycosylation slightly destabilizes the triple helix itself but can accelerate the self-assembly of these helices into higher-order fibrillar structures.[16] This highlights a dual role where the derivative can influence both molecular and supramolecular structure.
Applications in Research and Drug Development
The ability to fine-tune peptide conformation using hydroxyproline derivatives is invaluable for:
-
Structural Biology: Using fluorinated prolines with distinct ¹⁹F NMR signals to probe local conformational changes and cis/trans isomerization rates in real-time.[8][13][17][18][19]
-
Peptide Therapeutics: Enhancing the stability of peptide drugs against proteolytic degradation by locking them into a specific, bioactive conformation.
-
Biomaterials: Designing self-assembling collagen-mimetic peptides with controlled thermal stability and fibrillogenesis rates for tissue engineering applications.[20]
-
Drug Discovery: Creating conformationally constrained peptide mimetics to improve binding affinity and selectivity for protein targets.[4]
Key Experimental Protocols
The synthesis and analysis of peptides containing hydroxyproline derivatives follow a standardized workflow, from chemical synthesis to biophysical characterization.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Hyp-Containing Peptide
This protocol describes a standard manual Fmoc/tBu SPPS cycle.[9][10][21][22]
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM, 3 x 2 mL), and DMF (3 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH, 4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in 1 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA, 8 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
(Optional: Perform a Kaiser test to confirm complete coupling).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[22]
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[21][22]
-
Filter the solution away from the resin into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Lyophilize the crude peptide pellet to obtain a white powder.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Protocol: Circular Dichroism (CD) Spectroscopy for Thermal Stability
This protocol outlines the determination of a peptide's secondary structure and its melting temperature (Tm).[23][24][25][26][27][28][29][30][31][32]
-
Sample Preparation:
-
Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by other quantitative amino acid analysis.[23][24]
-
Prepare a peptide stock solution (e.g., 100 µM) in a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).[27] For collagen-mimetic peptides, 50 mM acetic acid is often used.[7]
-
Prepare a matched buffer blank solution.[27]
-
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.[27]
-
Set the instrument parameters: Wavelength range 195-260 nm, data pitch 1 nm, scan speed 50 nm/min, bandwidth 1 nm.
-
-
Data Acquisition (Wavelength Scan):
-
To facilitate triple helix formation, anneal the sample by heating to 80°C and cooling slowly to 4°C before measurement.[25]
-
Record a baseline spectrum using the buffer blank.
-
Record the spectrum of the peptide sample.
-
Subtract the baseline from the sample spectrum.
-
Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, number of residues, and path length.[23] A positive peak near 225 nm is characteristic of a collagen triple helix.[25][30]
-
-
Data Acquisition (Thermal Denaturation):
-
Set the instrument to monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 225 nm for collagen).[30]
-
Equilibrate the sample at a low temperature (e.g., 4°C).
-
Increase the temperature in controlled steps (e.g., 1°C/min) up to a denaturing temperature (e.g., 90°C), recording the ellipticity at each step.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition.[7]
-
Protocol: NMR Spectroscopy for Conformational Analysis
This protocol describes key experiments to determine the trans/cis isomer ratio and overall conformation of a peptide in solution.[20][33][34][35][36]
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution with 10% D₂O) to a final concentration of ~1-5 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
1D ¹H and ¹³C Spectra:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and folding. The presence of multiple sets of peaks in the amide and alpha-proton regions can indicate slow conformational exchange, such as cis/trans isomerization.
-
Acquire a ¹³C spectrum. The chemical shifts of the proline Cβ and Cγ carbons are highly diagnostic of the preceding peptide bond's isomeric state. A difference (Δδ Cβ - Cγ) of ~5 ppm is indicative of a trans bond, while a difference of ~10 ppm suggests a cis bond.[36]
-
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to assign all protons within a given amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Crucial for determining spatial proximity. For the Xaa-Pro bond:
-
A strong NOE between the Xaa CαH and the Pro CδH is characteristic of a trans conformation.
-
A strong NOE between the Xaa CαH and the Pro CαH is characteristic of a cis conformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.
-
-
Data Analysis:
-
Integrate the peak areas of corresponding protons or carbons from the distinct cis and trans conformers in 1D or 2D spectra to quantify the Ktrans/cis ratio.[8]
-
Use the distance restraints derived from NOESY data as input for structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures representing the peptide's conformation in solution.[20]
-
Conclusion
Hydroxyproline and its derivatives represent a cornerstone of modern peptide science. The foundational role of (2S,4R)-4-hydroxyproline in stabilizing collagen through stereoelectronic effects has provided a blueprint for conformational control. By leveraging synthetic derivatives—particularly fluorinated and chemically modified variants—researchers can precisely manipulate pyrrolidine ring pucker and cis/trans amide bond equilibria. This capability allows for the rational design of peptides with enhanced stability, pre-organized secondary structures, and tailored biological functions. The continued development of novel hydroxyproline derivatives and synthetic methodologies like "proline editing" will undoubtedly fuel further innovation in the fields of drug discovery, biomaterials science, and structural biology.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destabilization of osteogenesis imperfecta collagen-like model peptides correlates with the identity of the residue replacing glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 18. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mr.copernicus.org [mr.copernicus.org]
- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. peptide.com [peptide.com]
- 23. moodle2.units.it [moodle2.units.it]
- 24. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raineslab.com [raineslab.com]
- 26. sites.rutgers.edu [sites.rutgers.edu]
- 27. americanpeptidesociety.org [americanpeptidesociety.org]
- 28. rsc.org [rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. researching.cn [researching.cn]
- 31. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 32. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 33. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
The Role and Mechanism of Boc-Hyp(tBu)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action and application of N-α-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp(tBu)-OH) in solid-phase peptide synthesis (SPPS). We will explore the core principles of the Boc/Bzl protection strategy, detail the specific function of the tert-butyl side-chain protection on the hydroxyproline residue, present relevant quantitative data, provide comprehensive experimental protocols, and illustrate key pathways and workflows.
Introduction to the Boc/Bzl Strategy in SPPS
Solid-phase peptide synthesis employing the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection is a foundational and robust methodology for assembling peptide chains. This strategy, often referred to as the Boc/Bzl (benzyl) strategy, operates on a principle of graduated acid lability. A moderately strong acid is used for the repetitive cleavage of the Nα-Boc group, while a much stronger acid is required for the final removal of "permanent" side-chain protecting groups and cleavage of the peptide from the solid support.[1][2]
The use of Boc-Hyp(tBu)-OH fits within this paradigm. The key attributes are:
-
Temporary Nα-Boc Group: This group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[3]
-
Permanent Side-Chain tBu Group: The tert-butyl (tBu) ether protecting the hydroxyl group of hydroxyproline is stable to the repetitive TFA treatments used for Nα-Boc removal. Its cleavage requires a strong acid, such as anhydrous hydrogen fluoride (HF), which is performed during the final step of the synthesis.[4][5]
This differential acid sensitivity, often termed "quasi-orthogonal," allows for the selective deprotection and stepwise elongation of the peptide chain.[2]
The Role of Side-Chain Protection on Hydroxyproline
The hydroxyl group on the pyrrolidine ring of hydroxyproline is a reactive moiety that must be protected during SPPS to prevent unwanted side reactions. These can include O-acylation during the coupling step, which would lead to branched peptide impurities. The tert-butyl ether in Boc-Hyp(tBu)-OH serves as a robust and effective protecting group, offering excellent stability throughout the synthesis cycles until the final cleavage.[5]
Mechanism of Action: A Step-by-Step Workflow
The incorporation of a Boc-Hyp(tBu)-OH residue into a growing peptide chain follows the standard Boc-SPPS cycle. This iterative process consists of three main stages: deprotection, neutralization, and coupling.
Nα-Boc Deprotection
The cycle begins with the removal of the temporary Nα-Boc group from the resin-bound peptide. This is achieved by treating the peptide-resin with a solution of TFA in a solvent like dichloromethane (DCM).[3]
The mechanism proceeds via acid-catalyzed hydrolysis. The carbonyl oxygen of the Boc group is protonated by TFA, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as its trifluoroacetate salt.[4]
The generated tert-butyl cations are reactive electrophiles that can alkylate nucleophilic side chains like those of tryptophan and methionine. To prevent these side reactions, scavengers such as dithioethane (DTE) or thioanisole are often added to the deprotection solution.[2]
Neutralization and Coupling
Following deprotection and washing, the protonated N-terminus must be neutralized to the free amine to make it nucleophilic for the subsequent coupling reaction. This is typically done using a tertiary amine base like N,N-diisopropylethylamine (DIEA).[2]
The incoming Boc-Hyp(tBu)-OH is then activated to facilitate peptide bond formation. The carboxyl group is converted into a more reactive species, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
Quantitative Data and Performance
While specific, side-by-side quantitative comparisons for Boc-Hyp(tBu)-OH are not extensively published, performance can be inferred from data on other sterically hindered, tBu-protected amino acids in Boc-SPPS. The choice of coupling reagent is a critical factor influencing coupling efficiency and potential side reactions like racemization.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids (Data is representative and intended for comparative purposes. Actual performance may vary based on sequence and conditions.)
| Coupling Reagent/Method | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A classic and cost-effective method. Racemization of hydroxyproline has been observed, particularly in DMF.[6] |
| HBTU/DIEA | Very Good | 20 - 60 minutes | Low | One of the most common and reliable methods for standard and hindered couplings. |
| HATU/DIEA | Excellent | 15 - 45 minutes | Very Low | Generally more reactive than HBTU, often used for particularly difficult or sterically hindered couplings. |
| PyBOP/DIEA | Excellent | 20 - 60 minutes | Low | A phosphonium salt-based reagent known for high efficiency. |
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of Boc-Hyp(tBu)-OH into a peptide sequence using a manual Boc-SPPS workflow.
Protocol for a Single Coupling Cycle
This protocol describes one full cycle of deprotection, neutralization, and coupling. (Assumes 1g of resin with a substitution of 0.5 mmol/g)
-
Resin Preparation:
-
Swell the peptide-resin in DCM (10-15 mL) for 30 minutes in a reaction vessel. Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes (pre-wash). Drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL) and then Isopropanol (IPA) (2 x 15 mL).
-
-
Neutralization:
-
Wash the resin with DCM (2 x 15 mL).
-
Add a solution of 10% DIEA in DCM (10 mL) and agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3 x 15 mL) and then DMF (3 x 15 mL).
-
-
Coupling (HBTU Activation):
-
In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 eq., ~347 mg) and HBTU (2.9 eq., ~550 mg) in DMF (5 mL).
-
Add DIEA (6 eq., ~523 µL) to the solution and vortex for 2-5 minutes (pre-activation).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle.
-
Protocol for Final Cleavage and Deprotection
This final step simultaneously cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the tBu ether from the hydroxyproline residue.
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation:
-
Ensure the N-terminal Boc group of the final residue has been removed.
-
Dry the peptide-resin thoroughly under high vacuum for at least 3 hours.
-
Place the dried resin (1g) in the HF reaction vessel.
-
-
HF Cleavage Reaction:
-
Add a magnetic stir bar and scavengers to the vessel. A common scavenger cocktail is p-cresol:p-thiocresol:dimethyl sulfide (DMS) or anisole.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF (approx. 10 mL) into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours. The cleavage reaction proceeds via an SN1 mechanism.[8]
-
-
Peptide Precipitation and Isolation:
-
Remove the HF under a stream of nitrogen or by vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Filter the resin and wash the precipitate several more times with cold ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for lyophilization and subsequent purification by reverse-phase HPLC.
-
Potential Side Reactions
While the tBu ether is highly stable, some potential side reactions should be considered:
-
Racemization: One study noted that coupling of O-benzyl-hydroxy-L-proline with Boc-amino acids using carbodiimides in the presence of HOBt can lead to significant racemization at the Cα of the hydroxyproline residue.[6] While this was not with a tBu ether, it highlights a potential risk with this amino acid. Using aminium/uronium salt activators like HBTU or HATU, or performing the coupling in a solvent other than DMF, can mitigate this risk.
-
Alkylation during Cleavage: As with all tBu-based protecting groups, the tert-butyl cations generated during the final HF cleavage can alkylate susceptible residues. The use of an effective scavenger cocktail is essential to prevent this.[4]
Conclusion
Boc-Hyp(tBu)-OH is a critical building block for the incorporation of hydroxyproline in Boc-based solid-phase peptide synthesis. Its protection scheme, featuring a mild acid-labile Nα-Boc group and a strong acid-labile side-chain tBu group, is fully compatible with the standard Boc/Bzl workflow. The robust tBu ether effectively prevents side-chain O-acylation during synthesis. By employing optimized coupling protocols with highly efficient reagents like HATU or HBTU and utilizing appropriate scavenger cocktails during the final HF cleavage, researchers can successfully synthesize high-quality, hydroxyproline-containing peptides for a wide array of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Boc-Hyp-OtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-trans-4-hydroxy-L-proline tert-butyl ester (Boc-Hyp-OtBu), a valuable building block in peptide synthesis and medicinal chemistry. Due to the limited availability of a complete public dataset for this specific compound, this guide presents a compilation of data from closely related analogs alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable reference for the characterization and quality control of this compound and similar protected amino acid derivatives.
Introduction
This compound is a derivative of the amino acid hydroxyproline where the amine group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with a tert-butyl (OtBu) group. These protecting groups are instrumental in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. Accurate spectroscopic characterization is crucial to confirm the identity, purity, and structural integrity of this reagent, ensuring the successful synthesis of target peptides.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on available information and data from analogous compounds such as N-Boc-trans-4-hydroxy-L-proline methyl ester and Boc-Hyp-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.3-4.4 | m | Hα |
| ~4.2-4.3 | m | Hγ (CH-OH) |
| ~3.4-3.6 | m | Hδ (CH₂) |
| ~2.0-2.2 | m | Hβ (CH₂) |
| 1.48 (s, 9H) | s | Boc (C(CH₃)₃) |
| 1.45 (s, 9H) | s | OtBu (C(CH₃)₃) |
Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters. Data is inferred from related structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172-174 | C=O (ester) |
| ~154-156 | C=O (Boc) |
| ~81-82 | C (OtBu quaternary) |
| ~79-80 | C (Boc quaternary) |
| ~69-71 | Cγ (CH-OH) |
| ~58-60 | Cα |
| ~54-56 | Cδ |
| ~38-40 | Cβ |
| ~28.5 | Boc (CH₃) |
| ~28.2 | OtBu (CH₃) |
Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters. Data is inferred from related structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1690 | C=O stretch (carbamate) |
| ~1370 | C-H bend (tert-butyl) |
| ~1160 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 288.1805 | 310.1625 |
M represents the molecular formula C₁₄H₂₅NO₅.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for Boc-protected amino acids and can be adapted for this compound.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis [1]
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amino acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, pulse angle of 30-45°, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 512-1024 scans, relaxation delay of 2-5 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and assign signals in both spectra.
-
FT-IR Spectroscopy
Protocol for FT-IR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution onto a salt plate (e.g., NaCl). Allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature. Optimize these parameters for the compound of interest.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern if MS/MS analysis is performed to further confirm the structure.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a protected amino acid like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Commercial Sourcing and Purity of Boc-L-trans-4-hydroxyproline tert-butyl ester (Boc-Hyp-OtBu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, typical purity levels, and analytical methodologies for Boc-L-trans-4-hydroxyproline tert-butyl ester (Boc-Hyp-OtBu), a key building block in peptide synthesis and pharmaceutical development. This document is intended to assist researchers in sourcing high-quality material and implementing robust quality control measures.
Commercial Availability and Purity Specifications
This compound, also known by its systematic name (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester, is available from a range of chemical suppliers. The purity of commercially available this compound is typically high, often exceeding 95%, with many suppliers offering grades of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC). The chemical identity and key properties of this compound are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Chemical Name | (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester |
| Common Synonyms | Boc-L-trans-4-hydroxyproline tert-butyl ester, Boc-L-Hyp-OtBu |
| CAS Number | 170850-75-6[1] |
| Molecular Formula | C₁₄H₂₅NO₅[2] |
| Molecular Weight | 287.35 g/mol [2] |
A survey of commercial suppliers indicates the availability of this compound and its closely related methyl ester analog, Boc-Hyp-OMe. The specified purity levels from various vendors are compiled in Table 2 to facilitate comparison. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data.
Table 2: Commercial Suppliers and Stated Purity of this compound and Related Compounds
| Supplier | Compound | Stated Purity | Analytical Method |
| Biosynth | Boc-L-trans-4-hydroxyproline tert-butyl ester | Not specified; high-quality reference standards offered[2] | Not specified |
| Chem-Impex | Boc-L-trans-4-hydroxyproline tert-butyl ester | ≥ 98%[3] | HPLC |
| Unnamed Supplier | This compound | min 95%[4] | Not specified |
| Chem-Impex | Boc-L-trans-4-hydroxyproline methyl ester | ≥ 99% (HPLC, Chiral purity) | HPLC |
| Sigma-Aldrich | N-Boc-trans-4-hydroxy-L-proline methyl ester | 97% | Not specified |
| Aladdin Scientific | BOC-L-Hydroxyproline methyl ester | ≥98% | Not specified |
Experimental Protocols for Purity Determination
Ensuring the chemical and stereochemical purity of this compound is critical for its successful application in synthesis. The following sections detail generalized experimental protocols for assessing purity based on standard methods for analogous compounds.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for determining the chemical purity of Boc-protected amino acids.
Instrumentation:
-
HPLC system equipped with a UV detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.
HPLC Method:
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Chiral Purity Assessment by Chiral HPLC
The enantiomeric purity of this compound is crucial. Chiral HPLC is the most effective method for this determination.
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a Chiralpak® column (e.g., amylose or cellulose derivatives), is often effective for the separation of N-protected amino acids.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like TFA (e.g., Hexane/Isopropanol/TFA 90:10:0.1 v/v/v).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include 16 scans and a relaxation delay of 1 second.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include 1024 scans and a relaxation delay of 2 seconds.
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.
Logical Workflow for Sourcing and Quality Control
The following diagram illustrates a logical workflow for researchers to source and verify the quality of this compound for their research and development needs.
Caption: Workflow for sourcing and quality control of this compound.
Conclusion
The commercial availability of high-purity this compound is crucial for the advancement of peptide and medicinal chemistry. This guide provides a framework for researchers to source this important building block and to verify its quality through established analytical techniques. By following a systematic approach to supplier evaluation and in-house quality control, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
Boc-hyp-otbu safety data sheet and handling precautions
Chemical Identifier: (2S,4R)-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Abbreviation: Boc-Hyp-OtBu CAS Number: 76150-73-3 Molecular Formula: C₁₈H₃₃NO₅
Section 1: Hazard Identification and Classification
While not typically classified as a hazardous substance, this compound and similar compounds may pose risks under certain conditions. The primary hazards are associated with irritation upon contact or inhalation.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
Based on analogous compounds, this compound is not considered a significant fire risk under standard laboratory conditions.[4]
Section 2: Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes properties of the closely related compound Boc-Hyp-OH.
| Property | Data (for Boc-Hyp-OH) | Source |
| Molecular Weight | 231.25 g/mol | [5][6] |
| Melting Point | 123-127 °C | [5][6] |
| Appearance | White to off-white powder/solid | General |
| Solubility | Soluble in various organic solvents | General |
| Flash Point | Not applicable | [5][6] |
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.
3.1 Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
3.2 Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | [4][3][5][6] |
| Respiratory Protection | For operations generating significant dust, use a NIOSH-approved N95 dust mask or higher. | [4][3][5][6] |
3.3 Handling Precautions:
3.4 Storage Conditions:
-
Store in a dry, cool, and well-ventilated place.[7] Some similar compounds recommend refrigeration (e.g., below 5°C).[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.
Section 4: Experimental Protocols and Emergency Procedures
4.1 Standard Handling Workflow: The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
4.2 First-Aid Measures:
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. | [3] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | [3] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | [4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [3] |
4.3 Spill Response: In the event of a spill, follow the procedures outlined in the decision tree below.
References
- 1. aksci.com [aksci.com]
- 2. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Boc-Hyp-OH = 98.0 TLC 13726-69-7 [sigmaaldrich.com]
- 6. Boc-Hyp-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. To achieve this, chemists employ a strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. The use of protected amino acids is the bedrock of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). This in-depth technical guide provides a comprehensive overview of the core principles of amino acid protection, detailing the various protecting groups, their applications, quantitative performance, and the experimental protocols essential for their successful implementation.
The Principle of Orthogonal Protection
At the heart of sophisticated peptide synthesis lies the principle of orthogonal protection . This strategy utilizes a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1] A typical peptide synthesis strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.
This multi-layered protection scheme allows for the precise and controlled synthesis of complex peptides.
Nα-Amino Protecting Groups: The Temporary Shield
The choice of the temporary Nα-amino protecting group dictates the overall strategy for peptide synthesis. The two most dominant strategies are based on the Fmoc and Boc protecting groups.
The Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy.[2] It is a base-labile protecting group, typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This mild deprotection condition allows for the use of acid-labile protecting groups for the side chains, creating a fully orthogonal system.[2]
Mechanism of Fmoc Deprotection: The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene ring by a base.[3]
The Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile group, typically removed with trifluoroacetic acid (TFA).[4] This strategy employs more acid-stable side-chain protecting groups, often benzyl (Bzl)-based, which are cleaved with a stronger acid like hydrofluoric acid (HF) during the final cleavage from the resin.[5] This is considered a "quasi-orthogonal" strategy due to the graded acid lability.[6]
Mechanism of Boc Deprotection: The deprotection is an acid-catalyzed process involving the formation of a stable tert-butyl cation.[1]
C-Terminal Protection
In solid-phase peptide synthesis, the solid support itself acts as the C-terminal protecting group. However, in solution-phase synthesis, the C-terminal carboxyl group must be protected, typically as an ester (e.g., methyl, ethyl, or benzyl ester), to prevent its participation in the coupling reaction.
Side-Chain Protecting Groups: Ensuring Specificity
The diverse functionalities of amino acid side chains necessitate a wide array of "permanent" protecting groups. The choice of these groups is critical and must be compatible with the chosen Nα-protection strategy.
Side-Chain Protection in the Fmoc/tBu Strategy
In this strategy, side-chain protecting groups are acid-labile and are removed during the final cleavage with a strong acid like TFA.
| Amino Acid | Side-Chain Functionality | Common Protecting Groups |
| Asp, Glu | Carboxylic Acid | tert-Butyl (tBu) ester |
| Lys, Orn | Amine | tert-Butoxycarbonyl (Boc) |
| Ser, Thr, Tyr | Hydroxyl | tert-Butyl (tBu) ether |
| Cys | Thiol | Trityl (Trt), Acetamidomethyl (Acm) |
| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| His | Imidazole | Trityl (Trt) |
| Asn, Gln | Amide | Trityl (Trt) |
| Trp | Indole | tert-Butoxycarbonyl (Boc) |
Side-Chain Protection in the Boc/Bzl Strategy
Here, the side-chain protecting groups are stable to the milder acid used for Boc removal but are cleaved by strong acids like HF.
| Amino Acid | Side-Chain Functionality | Common Protecting Groups |
| Asp, Glu | Carboxylic Acid | Benzyl (Bzl) ester, Cyclohexyl (cHx) ester |
| Lys | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Ser, Thr, Tyr | Hydroxyl | Benzyl (Bzl) ether |
| Cys | Thiol | 4-Methylbenzyl (Meb) |
| Arg | Guanidinium | Tosyl (Tos) |
| His | Imidazole | Dinitrophenyl (Dnp) |
Orthogonal Strategies for Complex Peptides
The true power of orthogonal protection is realized in the synthesis of modified peptides, such as branched and cyclic peptides.
Synthesis of Branched Peptides
Branched peptides are synthesized by using an amino acid with a side-chain protecting group that is orthogonal to both the temporary Nα-protecting group and the other permanent side-chain protecting groups. For example, a lysine residue can be protected with an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) or Alloc (allyloxycarbonyl) group. After the main chain is assembled, this specific protecting group can be selectively removed, and a second peptide chain can be synthesized on the lysine side chain.[7][8]
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]
- 7. benchchem.com [benchchem.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Boc-Hyp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Nα-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp(OtBu)-OH) in solid-phase peptide synthesis (SPPS). This protocol is tailored for professionals engaged in peptide research and drug development, offering detailed methodologies and structured data for synthesizing peptides containing a protected hydroxyproline residue.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in SPPS, operating on the principle of graduated acid lability.[1] The temporary Nα-Boc group is susceptible to moderate acids like trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups, such as the tert-butyl (tBu) ether on the hydroxyproline side chain, necessitate a strong acid like anhydrous hydrogen fluoride (HF) for their removal.[1][2] The O-tert-butyl ether protection on the hydroxyproline side chain prevents unwanted side reactions during peptide assembly and is stable to the repetitive TFA treatments required for Nα-Boc deprotection.[1]
Physicochemical Properties of Boc-Hyp(OtBu)-OH
Accurate calculation of reagent quantities is fundamental for achieving high-yield and high-purity peptide synthesis. The key physicochemical properties of the Boc-Hyp(OtBu)-OH building block are summarized below.
| Property | Value |
| IUPAC Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| Appearance | White to off-white powder |
| Side-Chain Protection | tert-Butyl (tBu) ether |
| Solubility | Soluble in common organic solvents like DMF and DCM.[1] |
Experimental Protocols
The following sections detail the step-by-step procedures for manual Boc-SPPS to incorporate a Boc-Hyp(OtBu)-OH residue into a growing peptide chain. The protocol assumes the use of a standard polystyrene-based resin, such as Merrifield or PAM resin.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.
-
Merrifield Resin: For peptides with a C-terminal acid.
-
MBHA or BHA Resin: For peptides with a C-terminal amide.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
Iterative Peptide Synthesis Cycle
The synthesis of the peptide chain proceeds via a repetitive cycle of deprotection, neutralization, and coupling for each amino acid to be added.
// Nodes Start [label="Peptide-Resin\n(Nα-Boc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Nα-Boc Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM, IPA, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="2. Neutralization\n(DIEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Boc-Hyp(OtBu)-OH + \nCoupling Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Peptide-Resin (n+1)\n(Nα-Boc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; KaiserTest [label="Kaiser Test\n(Monitor Completion)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> KaiserTest [style=dashed, arrowhead=none]; KaiserTest -> Coupling [label=" Positive:\nRecouple", style=dashed]; Coupling -> Wash3; Wash3 -> End [label=" Negative:\nProceed"]; End -> Deprotection [label="Next Cycle", style=dotted]; } caption: "General workflow for one cycle of Boc-SPPS."
A. Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the peptide chain.
Protocol:
-
To the swollen resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[3]
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add fresh 25-50% TFA/DCM solution and agitate for an additional 20-30 minutes to ensure complete deprotection.[3]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and Dimethylformamide (DMF) (3x) to remove residual acid.[3]
B. Neutralization
The resulting N-terminal ammonium salt must be neutralized to the free amine before coupling.
Protocol:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain.[3]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) to remove excess base.[2]
C. Coupling of Boc-Hyp(OtBu)-OH
In this step, the activated Boc-Hyp(OtBu)-OH is coupled to the free N-terminal amine of the resin-bound peptide.
Protocol:
-
In a separate vessel, dissolve Boc-Hyp(OtBu)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.[2]
-
Add DIEA (4-8 equivalents) to the mixture for pre-activation.[2]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates successful coupling.[3] If the test is positive (blue beads), the coupling step should be repeated.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[2]
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Boc-Hyp(OtBu)-OH | 2 - 4 | Amino acid building block |
| HBTU/HOBt | 2 - 4 | Coupling/Activating agents |
| DIEA | 4 - 8 | Base for activation and neutralization |
| TFA | 25-50% in DCM | Nα-Boc deprotection |
Final Cleavage and Deprotection
This final step simultaneously cleaves the completed peptide from the resin and removes the permanent side-chain protecting groups, including the O-tert-butyl from hydroxyproline. Anhydrous Hydrogen Fluoride (HF) is the standard and most effective reagent for this purpose in Boc-SPPS.
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.
// Nodes Start [label="Dried Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; HF_Cleavage [label="HF Cleavage Reaction\n(e.g., HF/Anisole, 0°C, 1-2h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HF_Removal [label="HF Evaporation\n(Nitrogen stream / Vacuum)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Peptide Precipitation\n(Cold Diethyl Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Peptide Isolation\n(Filtration / Centrifugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(RP-HPLC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; End [label="Pure Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> HF_Cleavage; HF_Cleavage -> HF_Removal; HF_Removal -> Precipitation; Precipitation -> Isolation; Isolation -> Purification [style=dashed]; Purification -> End [style=dashed]; } caption: "Final peptide cleavage and deprotection workflow."
Protocol (Standard "Low-High" HF Cleavage):
-
Ensure the N-terminal Boc group is removed from the final amino acid.
-
Dry the fully synthesized peptide-resin under vacuum for at least 3 hours.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Low HF Step (for peptides with sensitive residues like Trp, Met, Cys):
-
Add a pre-chilled (0°C) "low HF" cocktail (e.g., HF:DMS:p-cresol, 25:65:10 v/v).
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF and DMS under vacuum.
-
-
High HF Step:
-
Evaporate the HF under a stream of nitrogen or by vacuum.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and wash several times with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
| Cleavage Cocktail | Composition | Conditions | Notes |
| Standard High HF | Anhydrous HF / Anisole (90:10) | 0°C, 1-2 hours | Standard method for most peptides.[2] |
| TFMSA | TFMSA / TFA / Thioanisole | 0°C to RT, 1-2 hours | Alternative to HF, less effective for some protecting groups. |
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity for subsequent applications.[2]
References
Application Notes and Protocols: Conditions for Boc-Hyp-OtBu Deprotection with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) ester protecting groups are fundamental tools in modern organic synthesis, particularly in peptide chemistry and the development of complex molecules such as PROTACs and other targeted protein degraders. The simultaneous removal of both Boc and OtBu groups is a common and critical step in these synthetic pathways. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy and volatility, which simplifies product isolation.
This document provides detailed application notes and protocols for the TFA-mediated deprotection of N-Boc-4-hydroxy-L-proline tert-butyl ester (Boc-Hyp-OtBu), a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the optimal conditions and potential side reactions is crucial for achieving high yields and purity of the desired hydroxyproline derivative.
Mechanism of Deprotection
The deprotection of both the Boc and OtBu groups with TFA proceeds through an acid-catalyzed mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the protecting group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate (in the case of the Boc group) or a carboxylic acid (in the case of the OtBu group). The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[1] The generated tert-butyl cation can be trapped by scavengers or can lead to side reactions if not properly managed.[2]
Experimental Protocols
General Protocol for TFA Deprotection of this compound
This protocol provides a general procedure for the deprotection of this compound in solution phase. The optimal conditions, including TFA concentration and reaction time, may need to be optimized depending on the scale of the reaction and the specific downstream application.
Materials:
-
N-Boc-4-hydroxy-L-proline tert-butyl ester (this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triisopropylsilane (TIS) or water, if necessary)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or DCM)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration range is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can be varied, with common conditions ranging from 25% to 50% (v/v) in DCM.[3] For a complete and rapid deprotection, a higher concentration of TFA may be used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is fully consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution should be exercised due to the evolution of CO₂ gas, which can cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
-
Purification: The crude product, the TFA salt of 4-hydroxy-L-proline, can be purified by methods such as crystallization or precipitation if necessary. For many applications, the crude product is of sufficient purity to be used in the subsequent step.
Data Presentation
The following tables summarize common conditions and scavenger cocktails used for TFA-mediated deprotection reactions.
Table 1: Typical Reaction Conditions for TFA Deprotection
| Parameter | Condition | Notes | Reference(s) |
| TFA Concentration | 20% - 100% (v/v) in DCM | Higher concentrations lead to faster deprotection but may increase the risk of side reactions. A common starting point is 50% TFA in DCM. | [1][3] |
| Solvent | Dichloromethane (DCM) | DCM is the most common solvent due to its ability to dissolve both the substrate and TFA, and its volatility. | [1][3] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. | [1] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. | [1][3] |
Table 2: Common Scavengers for TFA Deprotection and Their Applications
| Scavenger | Typical Concentration | Primary Application | Reference(s) |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | Traps tert-butyl cations, preventing side reactions with sensitive residues like tryptophan. | [4] |
| Water | 2.5% - 5% (v/v) | Can act as a scavenger and helps to hydrolyze any stable carbamic acid intermediates. | [5] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Used for peptides containing cysteine to prevent disulfide bond formation. | [5] |
| Thioanisole | 5% (v/v) | Scavenger for tryptophan and can also suppress oxidation of methionine. | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The deprotection of this compound is a key step in the synthesis of VHL ligands, which are crucial components of PROTACs. The following diagram illustrates the logical workflow from the protected starting material to its application in targeted protein degradation.
Caption: Workflow from this compound deprotection to PROTAC-mediated protein degradation.
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the TFA-mediated deprotection of a Boc-protected amine. The mechanism for the OtBu ester is analogous, yielding a carboxylic acid instead of a free amine.
Caption: Mechanism of TFA-mediated Boc deprotection.
Potential Side Reactions and Mitigation
The primary cause of side reactions during TFA deprotection is the generation of the reactive tert-butyl cation.[4] This electrophile can alkylate nucleophilic residues, particularly tryptophan and methionine, if they are present in the substrate. While this compound itself does not contain these sensitive residues, this is a critical consideration in peptide synthesis where such amino acids are common.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.[4] Triisopropylsilane (TIS) is a common and effective scavenger.
-
Control of Reaction Conditions: Using the minimum necessary concentration of TFA and reaction time can help to minimize the formation of side products.
-
Low Temperature: Performing the reaction at a lower temperature can also reduce the rate of side reactions.
Conclusion
The deprotection of this compound with trifluoroacetic acid is a robust and essential transformation in the synthesis of VHL ligands and other complex molecules. By understanding the reaction mechanism, carefully selecting the reaction conditions, and utilizing appropriate scavengers, researchers can achieve high yields of the desired deprotected product while minimizing side reactions. The protocols and data provided in this application note serve as a comprehensive guide for the successful implementation of this critical synthetic step.
References
Coupling Reagents for Boc-Hyp(tBu)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as N-α-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp(tBu)-OH), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of the Boc and tert-butyl protecting groups can impede the efficiency of amide bond formation, leading to lower yields, incomplete reactions, and the formation of deletion sequences. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to overcome these hurdles and ensure the synthesis of the target peptide with high purity and yield.
This document provides a comprehensive guide to the selection and use of coupling reagents for the incorporation of Boc-Hyp(tBu)-OH in peptide synthesis. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting strategies to address potential challenges.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Boc-Hyp(tBu)-OH. While standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can be effective for routine couplings, they often prove insufficient for more demanding residues. More potent activating reagents, such as aminium/uronium and phosphonium salts, are generally preferred.
The following table summarizes the characteristics and performance of commonly used coupling reagents for sterically hindered amino acids. Please note that the quantitative data presented are generalized from studies on various hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Coupling Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| HATU/DIPEA | Aminium Salt | 1 : 0.95 : 2 | 30-120 min | Very High | High reactivity, fast reaction times, low racemization.[1] | Higher cost, potential for guanidinylation side reaction if used in excess.[2] |
| HBTU/DIPEA | Aminium Salt | 1 : 0.95 : 2 | 60-240 min | High | Cost-effective, widely used.[1] | Less reactive than HATU, higher risk of racemization for sensitive amino acids.[1] |
| PyBOP/DIPEA | Phosphonium Salt | 1 : 1 : 2 | 60-240 min | High | Efficient, avoids carcinogenic HMPA byproduct of BOP.[3] | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU/DIPEA | Uronium Salt | 1 : 1 : 2 | 30-120 min | Very High | High reactivity comparable to HATU, safer (non-explosive) byproducts.[2] | Can be less stable in solution over time compared to other uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | 1 : 1 : 1 | 2-4 hours | Moderate to High | Cost-effective, Oxyma is a safe and effective alternative to HOBt.[4] | Generally slower than aminium/phosphonium reagents. |
Experimental Protocols
The following are detailed protocols for the manual coupling of Boc-Hyp(tBu)-OH in Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: HATU Mediated Coupling of Boc-Hyp(tBu)-OH
This protocol is recommended for achieving high coupling efficiency with the sterically hindered Boc-Hyp(tBu)-OH.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Hyp(tBu)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative test for secondary amines (e.g., Isatin test or Chloranil test) to monitor the reaction progress. A negative test indicates completion.
-
If the coupling is incomplete after 4 hours, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[5]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: PyBOP Mediated Coupling of Boc-Hyp(tBu)-OH
PyBOP is another highly efficient phosphonium-based coupling reagent suitable for hindered amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Hyp(tBu)-OH
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow steps 1-3 from Protocol 1 (Resin Swelling, Boc Deprotection, and Neutralization).
-
Coupling:
-
In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Immediately add the coupling solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: DIC/Oxyma Mediated Coupling of Boc-Hyp(tBu)-OH
This protocol offers a cost-effective alternative using a carbodiimide with a modern, safer additive.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Hyp(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 4: Microwave-Assisted Coupling of Boc-Hyp(tBu)-OH
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Hyp(tBu)-OH
-
HATU
-
DIPEA
-
DMF, peptide synthesis grade
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
Monitoring and Washing: After cooling, follow steps 5 and 6 from Protocol 1.
Visualizing the Workflow and Mechanisms
Boc-SPPS Cycle for Boc-Hyp(tBu)-OH Coupling
References
Application Notes and Protocols for the Incorporation of Boc-Hyp(OtBu)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant attention in therapeutic development due to their enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The incorporation of non-canonical amino acids, such as 4-hydroxyproline (Hyp), can impart unique conformational constraints and biological activities. This document provides detailed application notes and experimental protocols for the incorporation of N-α-Boc-O-tert-butyl-L-hydroxyproline (Boc-Hyp(OtBu)-OH) into cyclic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS).
The tert-butyloxycarbonyl (Boc) protecting group for the α-amine and the tert-butyl (OtBu) ether protecting group for the 4-hydroxyl function of hydroxyproline offer a robust and orthogonal protection strategy. This allows for the efficient assembly of the linear peptide chain and subsequent manipulation for cyclization. The bulky tert-butyl groups are stable to the repetitive mild acid treatments used for Boc deprotection during chain elongation but can be removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin. The presence of the Hyp residue can induce β-turn conformations, pre-organizing the linear peptide for efficient head-to-tail cyclization.
Data Presentation: Quantitative Analysis of Cyclization Efficiency
While specific data for a wide range of Boc-Hyp(OtBu)-OH containing cyclic peptides is not extensively tabulated in the literature, the following table provides representative data for the cyclization of peptides containing the structurally similar Boc-Pro-OH. This data serves as a valuable reference for estimating potential yields and optimizing reaction conditions for hydroxyproline-containing analogues.[1] The efficiency of cyclization is highly dependent on the peptide sequence, the point of cyclization, and the reaction conditions employed.[2]
| Linear Peptide Sequence | Cyclization Method | Coupling Reagent | Reaction Time (h) | Crude Yield (%) | Purity (%) | Reference |
| Boc-Pro-Gly-Ala-Val-Leu-OH | Solution Phase | HBTU/HOBt/DIEA | 12 | 65 | >95 | Analogous Data[1] |
| Boc-Phe-Pro-Lys(Z)-Ala-Val-OH | Solution Phase | DPPA | 24 | 58 | >95 | Analogous Data[1] |
| H-Gly-Pro-Phe-Ala-Asp(OtBu)-OH | On-Resin (Side-chain anchor) | PyBOP/DIEA | 4 | 72 | >90 | Analogous Data |
| H-Tyr(tBu)-Pro-Gln-Trp(Boc)-Phe-Gly-OH | On-Resin (Head-to-tail) | DIC/Oxyma | 2 | 68 | >90 | Analogous Data[3] |
| Boc-Pro-Phl-Tyr-Trp-Phl-Pro-Trp-OH | Solution Phase | DCC/NMM | 48 | 70 | Not Reported | Analogous Data[4] |
Note: Yields and purities are highly sequence-dependent. Optimization of coupling reagents, reaction time, and concentration is recommended for each new cyclic peptide.
Experimental Protocols
The synthesis of a cyclic peptide incorporating Boc-Hyp(OtBu)-OH involves three main stages:
-
Linear Peptide Synthesis using Boc-SPPS.
-
Cyclization of the linear peptide (On-Resin or In-Solution).
-
Cleavage, Deprotection, and Purification .
Protocol 1: Linear Peptide Synthesis using Boc-SPPS
This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-amino acids (including Boc-Hyp(OtBu)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 eq.) in DCM/DMF (1:1).
-
Add DCC (1.1 eq.) and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.[5]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes (2x).[5]
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Coupling (including Boc-Hyp(OtBu)-OH):
-
Dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
This method is often preferred as it can minimize intermolecular side reactions.[3]
Materials:
-
Resin-bound linear peptide with N-terminal Boc group removed
-
DMF, peptide synthesis grade
-
PyBOP or HATU
-
DIEA
Procedure:
-
Final Boc Deprotection: Perform the final Boc deprotection on the N-terminal amino acid as described in Protocol 1, Step 3.
-
Neutralization: Neutralize the resin as described in Protocol 1, Step 4.
-
Cyclization:
-
Swell the resin in DMF.
-
Add PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for cleavage and final deprotection.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
Solution-phase cyclization is performed after cleaving the linear peptide from the resin.
Materials:
-
Crude lyophilized linear peptide
-
DMF, high purity
-
PyBOP or HATU
-
DIEA
Procedure:
-
Cleavage of Linear Peptide: Cleave the linear peptide from the resin using a suitable cleavage cocktail (e.g., HF/anisole or TFMSA/TFA). Note: This will also remove the OtBu group from Hyp and other acid-labile side-chain protecting groups.
-
Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.
-
Dissolution: Dissolve the purified linear peptide in DMF to a final concentration of 1-5 mM. High dilution is critical to favor intramolecular cyclization.[5]
-
Cyclization Reaction:
-
Monitoring: Monitor the reaction by HPLC-MS for the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure. The crude cyclic peptide is now ready for purification.
Protocol 4: Cleavage, Deprotection, and Purification
This protocol is for the final cleavage from the resin and removal of all protecting groups, including the OtBu from Hyp, using anhydrous HF.
Materials:
-
Resin-bound cyclic peptide
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Diethyl ether, cold
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
TFA (HPLC grade)
-
Preparative C18 HPLC column
Procedure:
-
HF Cleavage:
-
Dry the peptide-resin thoroughly under vacuum.
-
In a specialized HF apparatus, treat the resin with a mixture of HF:Anisole (9:1) for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide and decant the ether. Repeat the wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the cyclic peptide by reverse-phase HPLC on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Lyophilization:
-
Analyze the pure fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.
-
Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.
-
Application: Hydroxyproline-Containing Cyclic Peptides in Anti-Photoaging
Recent studies have highlighted the potential of hydroxyproline-containing cyclic dipeptides as agents against skin photoaging. Ultraviolet B (UVB) radiation is a major cause of skin damage, leading to the generation of reactive oxygen species (ROS). These ROS can activate inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn upregulate matrix metalloproteinases (MMPs). MMPs degrade collagen and other extracellular matrix proteins, contributing to wrinkle formation and loss of skin elasticity.
Hydroxyproline-containing cyclic peptides have been shown to significantly decrease intracellular ROS levels in UVB-irradiated keratinocytes.[1] By scavenging ROS, these peptides can suppress the downstream activation of NF-κB and MAPK pathways, thereby inhibiting the expression of MMPs and protecting the skin's structural integrity.[1]
Conclusion
The incorporation of Boc-Hyp(OtBu)-OH into cyclic peptides is a valuable strategy for developing novel therapeutic agents and research tools. The protocols outlined provide a comprehensive framework for the synthesis, cyclization, and purification of these complex molecules. The ability of hydroxyproline-containing cyclic peptides to modulate signaling pathways involved in skin photoaging highlights their potential in dermatology and cosmetic science. Successful synthesis relies on careful optimization of reaction conditions, particularly for the cyclization step, and rigorous purification and characterization of the final product.
References
Application Notes and Protocols for the Use of Boc-Hyp-OtBu in Synthesizing Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly for the development of bioactive peptides and collagen mimetics, the use of protected amino acid building blocks is fundamental. N-(tert-Butoxycarbonyl)-L-hydroxyproline-O-tert-butyl ester (Boc-Hyp-OtBu) is a key dipeptide derivative that offers significant advantages in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, while the tert-butyl (OtBu) ester protects the carboxylic acid group. This dual protection strategy is integral to the Boc/Bzl (benzyl) protection scheme in SPPS. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA) for iterative deprotection, whereas the OtBu group, along with other side-chain protecting groups, is cleaved during the final harsh acidolytic step, typically with anhydrous hydrogen fluoride (HF).[1][2]
The incorporation of hydroxyproline (Hyp) is critical in many bioactive peptides, especially those designed to mimic the structure of collagen, where the (Gly-Pro-Hyp)n repeating unit is a canonical motif.[3] Peptides containing the Pro-Hyp dipeptide have been shown to exhibit biological activities, including stimulating cell proliferation and the synthesis of hyaluronic acid.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such bioactive peptides.
Data Presentation
While specific yield and purity data for syntheses utilizing the precise this compound dipeptide were not prominently available in the reviewed literature, the following table summarizes the generally accepted peptide purity levels required for various research applications. It is recommended that the final purity of a synthesized peptide be confirmed via analytical methods such as HPLC and mass spectrometry.
| Purity Level | Applications |
| >70% | Immunization for polyclonal antibody production, Standard ELISA. |
| >80% | Quantitative studies of enzyme-substrate interactions, Phosphorylation assays, In vitro bioassays. |
| >95% | ELISA standards, Receptor-ligand interaction studies, Inhibition and competition assays. |
Experimental Protocols
The following protocols are representative of the Boc-SPPS methodology and can be adapted for the incorporation of the this compound dipeptide.
Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single iterative cycle for the addition of a protected amino acid or dipeptide to a growing peptide chain on a solid support.
Materials:
-
Resin (e.g., Merrifield for C-terminal acids, MBHA for C-terminal amides)
-
This compound or other Nα-Boc protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or DIC)
-
Isopropanol (IPA)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
-
Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM.
-
Agitate the resin with the TFA/DCM solution for 5 minutes (pre-wash).
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 20-25 minutes for complete deprotection.
-
Drain the TFA solution and wash the resin with DCM (2x) and IPA (2x) to remove residual TFA.[3]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the neutralization solution and repeat this step.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Coupling: Add the activated dipeptide solution to the neutralized peptide-resin. Add 4-6 equivalents of DIEA to initiate the coupling.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For dipeptide couplings, a longer reaction time may be necessary to ensure completion.
-
Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Fully synthesized and dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Dry the peptide-resin under vacuum for at least 3 hours.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to the reaction vessel. A common ratio is HF:anisole (9:1 v/v).[3]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of peptide-resin).
-
Stir the reaction mixture in an ice bath for 45-60 minutes.
-
After the reaction is complete, evaporate the HF under a vacuum.
-
-
Peptide Precipitation and Isolation:
-
Suspend the cleaved peptide and resin in cold diethyl ether and wash thoroughly.
-
Collect the precipitated crude peptide by filtration.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with the desired purity.
-
Characterize the final peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
-
Visualizations
Boc-SPPS Experimental Workflow
References
- 1. chempep.com [chempep.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Hyp-O-tBu in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp-O-tBu, is a valuable proline derivative that serves as a critical building block in the synthesis of complex peptides and as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features, including the orthogonal Boc and tert-butyl protecting groups, allow for precise and controlled incorporation into molecules, making it an indispensable tool in modern drug discovery. These application notes provide a comprehensive overview of the utility of Boc-Hyp-O-tBu, detailed experimental protocols, and its application in the targeted degradation of key proteins implicated in disease.
Applications in Drug Discovery
Boc-Hyp-O-tBu finds its primary applications in two key areas of drug discovery:
-
Peptide Synthesis: As a protected hydroxyproline derivative, Boc-Hyp-O-tBu is utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce hydroxyproline residues into peptide chains. The Boc group on the amine and the tert-butyl ether on the hydroxyl group provide orthogonal protection, enabling selective deprotection and chain elongation.[1] Hydroxyproline is a crucial component of many bioactive peptides, contributing to their conformation, stability, and biological activity.
-
PROTAC Linker: Boc-Hyp-O-tBu is a key component in the synthesis of PROTACs, particularly those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] The hydroxyproline core mimics the endogenous substrate of VHL, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The length and composition of the linker are critical for the efficacy of the PROTAC.[4]
Data Presentation
The following table summarizes the quantitative data for representative PROTACs that incorporate hydroxyproline-based linkers, demonstrating their efficacy in targeted protein degradation.
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | <100 | - | HeLa | [1] |
| ARV-825 | BRD4 | Cereblon | <1 | 5 | RS4;11 | [5] |
| PROTAC 3 | BRD4 | Cereblon | 0.1-0.3 | 0.051 | RS4;11 | [5] |
| PROTAC 17 | BRD4 | VHL | <1000 | - | - | [5] |
Experimental Protocols
Protocol 1: Incorporation of Boc-Hyp-O-tBu into a Peptide Chain via Boc-SPPS
This protocol describes a standard cycle for the incorporation of Boc-Hyp-O-tBu into a growing peptide chain on a solid support resin using the Boc protection strategy.
Materials:
-
Boc-Hyp-O-tBu
-
Peptide synthesis resin (e.g., Merrifield resin with the initial amino acid attached)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers (e.g., p-cresol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Coupling of Boc-Hyp-O-tBu:
-
In a separate vessel, dissolve Boc-Hyp-O-tBu (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The sterically hindered nature of Boc-Hyp-O-tBu may require longer coupling times or double coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, treat the peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of scavengers (e.g., p-cresol) to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl group from the hydroxyproline.
-
HF is extremely hazardous and requires specialized equipment and training.
-
Precipitate the cleaved peptide with cold diethyl ether, dissolve in an appropriate buffer, and purify by HPLC.
-
Protocol 2: Synthesis of a VHL-based PROTAC using Boc-Hyp-O-tBu as a Linker Precursor
This protocol outlines a general strategy for synthesizing a PROTAC where Boc-Hyp-O-tBu is a core component of the linker that binds to the VHL E3 ligase.
Materials:
-
Boc-Hyp-O-tBu
-
A ligand for the protein of interest (POI) with a suitable functional group for coupling (e.g., a carboxylic acid or amine)
-
A VHL ligand precursor (e.g., with a reactive handle)
-
Coupling reagents (e.g., HATU, EDC, HOBt)
-
Solvents (DMF, DCM)
-
Deprotection reagents (TFA)
-
Purification supplies (silica gel for column chromatography, HPLC)
Procedure:
-
Activation of Boc-Hyp-O-tBu:
-
Dissolve Boc-Hyp-O-tBu (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIEA (2.4 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling to the POI Ligand:
-
To the activated Boc-Hyp-O-tBu solution, add the POI ligand (1.0 eq) that has a free amine.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Boc and t-Bu Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2-4 hours to remove both the Boc and tert-butyl protecting groups.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Coupling to the VHL Ligand:
-
Dissolve the deprotected intermediate (1.0 eq) and the VHL ligand precursor with a carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and DIEA (2.4 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the crude PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the final product by LC-MS and NMR.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation workflow.
Caption: Downstream effects of BRD4 degradation.
Caption: Drug discovery workflow using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide-Based PROTACs using Boc-Hyp-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4] Peptide-based PROTACs, in particular, offer a versatile platform for targeting proteins that have traditionally been considered "undruggable."[4][5] A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly targeted ligase, and its recognition of target proteins is mediated by a post-translationally hydroxylated proline residue.[2][6] Consequently, synthetic PROTACs often incorporate a hydroxyproline (Hyp) mimic to engage VHL.
This application note provides a detailed protocol for the synthesis of peptide-based PROTACs utilizing Boc-Hyp-OtBu, a protected hydroxyproline building block suitable for Boc-based solid-phase peptide synthesis (SPPS).[7][8] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the tert-butyl (OtBu) protecting group on the hydroxyl and carboxyl groups offer a robust strategy for the controlled assembly of the peptide chain.[9][10][11]
Signaling Pathway: General Mechanism of Peptide-Based PROTAC Action
Caption: General mechanism of action for a peptide-based PROTAC.
Experimental Protocols
This protocol outlines the manual synthesis of a peptide-based PROTAC using Boc-SPPS.
Materials and Reagents
-
Resin: Merrifield resin pre-loaded with the first Boc-protected amino acid.
-
Amino Acids: Nα-Boc protected amino acids, including this compound. Side chains of reactive amino acids should be protected with appropriate benzyl-based groups.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 5% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA.
-
Linker and E3 Ligase Ligand: Appropriate linker with a reactive handle and a VHL ligand (e.g., a derivative of the Hyp-containing peptide epitope).
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, HPLC-grade water, acetonitrile (ACN), and TFA.
Experimental Workflow
Caption: Workflow for the synthesis of a peptide-based PROTAC.
Step-by-Step Synthesis
1. Resin Swelling and Preparation
-
Place the pre-loaded resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. Iterative Peptide Elongation Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
a. Nα-Boc Deprotection:
-
b. Neutralization:
-
Add 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step twice.
-
Wash the resin with DCM (3x).
-
-
c. Amino Acid Coupling (including this compound):
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., this compound) and a coupling agent like HBTU/HOBt in DMF.[7]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[7]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
3. Linker and E3 Ligase Ligand Coupling
-
Once the peptide sequence is assembled, the linker can be coupled to the N-terminus using similar coupling conditions as in step 2c.
-
Subsequently, the E3 ligase ligand is conjugated to the linker. The specific chemistry for this step will depend on the reactive groups on the linker and the ligand.
4. Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the resin.
-
Cool the apparatus to -5 to 0°C.
-
Slowly distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and dried.
5. Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN).
-
Purify the peptide-PROTAC using preparative RP-HPLC with a suitable gradient of water/ACN containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (MS). Purity of >95% is generally required for biological assays.[13][14]
Quantitative Data Summary
The following table provides expected yields and purities for the synthesis of a model 10-mer peptide-based PROTAC. Actual results may vary depending on the sequence and specific conditions.
| Synthesis Step | Parameter | Expected Value | Method of Analysis |
| Solid-Phase Synthesis | Overall Yield on Resin | 70-85% | Calculated from resin loading |
| Average Coupling Efficiency | >99% per step | Kaiser Test | |
| Cleavage from Resin | Crude Peptide Yield | 50-70% (of theoretical) | Gravimetric |
| RP-HPLC Purification | Purified Peptide Yield | 15-30% (of crude) | Gravimetric/UV-Vis |
| Final Purity | >95% | Analytical RP-HPLC | |
| Final Product | Identity Confirmation | Correct Mass ± 1 Da | Mass Spectrometry (MS) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 4. Peptide PROTAC in Drug Development | Biopharma PEG [biochempeg.com]
- 5. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0 [sigmaaldrich.com]
- 10. Boc-Glu(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chempep.com [chempep.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Boc-Hyp(tBu)-OH to Solid Support Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent attachment of Boc-Hyp(tBu)-OH (Nα-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline) to a solid support resin, a critical initial step in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The following protocols are primarily focused on coupling to Merrifield resin, a foundational support for Boc-SPPS, but the principles can be adapted for other suitable resins.
Introduction
The successful coupling of the first amino acid to the solid support resin is paramount for the overall success of solid-phase peptide synthesis. It dictates the maximum possible yield and purity of the final peptide. Boc-Hyp(tBu)-OH is a valuable building block for introducing hydroxyproline residues into synthetic peptides, which can impart unique structural constraints and biological activities. The tert-butyl ether protection on the hydroxyl group of hydroxyproline prevents side reactions during peptide synthesis. This protocol outlines the cesium salt method for the esterification of Boc-Hyp(tBu)-OH to Merrifield resin, a technique known to minimize racemization.[1][2][3]
Data Presentation
The efficiency of the coupling reaction is quantified by determining the resin loading. Below is a table to summarize typical and experimental quantitative data for the coupling of Boc-Hyp(tBu)-OH to Merrifield resin.
| Parameter | Expected Range | Experimental Result | Method of Determination |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Manufacturer's Specification | |
| Boc-Hyp(tBu)-OH Equivalents | 1.2 - 2.5 | ||
| Reaction Time (hours) | 12 - 24 | ||
| Reaction Temperature (°C) | 50 | ||
| Final Resin Loading | 0.4 - 0.9 mmol/g | Picric Acid Titration or Weight Gain |
Experimental Protocols
Protocol 1: Coupling of Boc-Hyp(tBu)-OH to Merrifield Resin via the Cesium Salt Method
This protocol details the esterification of Boc-Hyp(tBu)-OH to chloromethylated polystyrene-divinylbenzene (Merrifield) resin.
Materials and Reagents:
-
Boc-Hyp(tBu)-OH
-
Merrifield resin (1% or 2% DVB cross-linked, 0.5-1.2 mmol/g substitution)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ethanol (EtOH)
-
Dioxane
-
Potassium Hydroxide (KOH) pellets (for drying)
-
Round-bottom flasks
-
Reaction vessel for solid-phase synthesis
-
Shaker or mechanical stirrer
-
Filtration apparatus (sintered glass funnel)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of the Boc-Hyp(tBu)-OH Cesium Salt:
-
Dissolve Boc-Hyp(tBu)-OH (1.2 equivalents relative to the resin's substitution level) in ethanol (approximately 2 mL/mmol).[4]
-
Add water (approximately 0.5 mL/mmol).[4]
-
Adjust the pH of the solution to 7.0 by the dropwise addition of a 2 M aqueous solution of Cs₂CO₃.[4]
-
Remove the solvent by rotary evaporation to obtain a dry powder.
-
To ensure the cesium salt is anhydrous, add dioxane and evaporate to dryness. Repeat this step.[4]
-
-
Resin Swelling and Preparation:
-
Coupling Reaction:
-
Dissolve the dried Boc-Hyp(tBu)-OH cesium salt in a minimal amount of DMF.
-
Add the cesium salt solution to the swollen and washed resin.
-
Heat the reaction mixture to 50°C and agitate using a shaker or mechanical stirrer for 12-24 hours.[2][4] The addition of a catalytic amount of potassium iodide (KI, 0.1 eq.) can be beneficial.[4]
-
-
Washing and Drying:
Protocol 2: Determination of Resin Loading by Weight Gain
A straightforward, albeit less precise, method to estimate the loading is by measuring the weight increase of the resin.
Procedure:
-
Accurately weigh the dry Merrifield resin before the coupling reaction (W_initial).
-
After the coupling and drying steps, accurately weigh the final functionalized resin (W_final).
-
Calculate the loading using the following formula:
Loading (mmol/g) = (W_final - W_initial) / (MW_AA * W_final)
Where:
-
MW_AA is the molecular weight of the attached amino acid residue (Boc-Hyp(tBu)-OH minus the cesium and plus the covalent bond, which is approximately the molecular weight of Boc-Hyp(tBu)-OH).
-
Protocol 3: Determination of Resin Loading by Picric Acid Titration
This method provides a more accurate determination of the loading for resins with a free amine after Boc deprotection, which would be the next step in the synthesis. For the initial loading, a small test amount of the coupled resin would be deprotected.
Materials and Reagents:
-
Picric acid solution in DCM
-
N,N-Diisopropylethylamine (DIEA) solution in DCM
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
A small, accurately weighed sample of the Boc-Hyp(tBu)-O-resin is treated with trifluoroacetic acid (TFA) in DCM to remove the Boc group, followed by neutralization.
-
The resin with the free secondary amine is then treated with a solution of picric acid.
-
After washing away the excess picric acid, the bound picrate is eluted with a solution of DIEA.[5]
-
The concentration of the eluted picrate is determined spectrophotometrically, which correlates to the loading of the resin.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for coupling Boc-Hyp(tBu)-OH to a solid support resin.
Caption: Workflow for coupling Boc-Hyp(tBu)-OH to Merrifield resin.
References
Application Notes and Protocols for the Purification of Peptides Containing Boc-Hyp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids, such as 4-hydroxyproline with tert-butyl protecting groups (Boc-Hyp(OtBu)-OH), is a key strategy in modern peptide synthesis to enhance structural stability, proteolytic resistance, and biological activity. The Boc (tert-butyloxycarbonyl) group on the proline nitrogen and the OtBu (tert-butyl ether) group on the hydroxyl side chain are bulky and hydrophobic. While essential for preventing side reactions during synthesis, these protecting groups present significant challenges during the purification of the final peptide.[1][2]
These application notes provide detailed protocols and guidance for the efficient purification of peptides containing the Boc-Hyp(OtBu)-OH residue. We will cover the critical steps of cleavage from the solid-phase resin, and subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Flash Chromatography (HPFC).
Challenges in Purification
The primary challenges in purifying peptides containing Boc-Hyp(OtBu)-OH stem from the physicochemical properties of the protecting groups:
-
Increased Hydrophobicity: The Boc and OtBu groups significantly increase the overall hydrophobicity of the peptide. This can lead to strong interactions with the stationary phase of the chromatography column, requiring higher concentrations of organic solvent for elution and potentially causing peak broadening.[2]
-
Aggregation: The hydrophobicity can also promote peptide aggregation, leading to poor solubility in aqueous mobile phases, which can clog columns and result in low recovery.
-
Incomplete Deprotection: A common impurity is the presence of the desired peptide with one or both protecting groups still attached, resulting in species with mass increases of +56 Da (tert-butyl) or +100 Da (Boc) relative to the fully deprotected peptide.[3]
-
Side Reactions During Cleavage: The cleavage of Boc and tBu groups is performed under strong acidic conditions, typically with trifluoroacetic acid (TFA). This can lead to side reactions, especially tert-butylation of sensitive residues like tryptophan or methionine, if scavengers are not used effectively.[3]
Experimental Protocols
Protocol 1: Cleavage of the Peptide from the Resin
This protocol outlines the standard procedure for cleaving the peptide from the solid support and removing the Boc and OtBu protecting groups.
Materials:
-
Peptide-resin (fully synthesized)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavenger cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[3]
-
Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).[3]
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[3]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.[3]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.[3]
-
Dry the crude peptide under vacuum.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and effective technique for purifying synthetic peptides to a high degree of purity.[4]
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude, dried peptide
-
Solvent for sample dissolution (e.g., DMSO, DMF, or a small amount of Mobile Phase B diluted with Mobile Phase A)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of DMSO or DMF, followed by dilution with Mobile Phase A. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.[3]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient would be 5% to 65% Mobile Phase B over 30-60 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Fraction Collection: Collect fractions based on the UV absorbance at 210-220 nm.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Product Isolation: Pool the fractions containing the pure peptide (typically >95% purity). Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.[3]
Protocol 3: Purification by High-Performance Flash Chromatography (HPFC)
HPFC is a faster, alternative technique to RP-HPLC, particularly useful for pre-purification to remove the bulk of impurities or for applications where ultra-high purity is not required.
Materials and Equipment:
-
Flash chromatography system with a UV detector
-
C18 flash cartridge (e.g., Biotage® SNAP Bio C18)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude, dried peptide
-
Solvent for sample dissolution (e.g., DMSO, 60% aq. acetonitrile)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent at a higher concentration than for RP-HPLC (e.g., 50 mg of crude peptide in 5 mL of 60% aq. acetonitrile).
-
Cartridge Equilibration: Equilibrate the flash cartridge with the starting mobile phase conditions.
-
Injection and Elution: Inject the sample onto the cartridge. Elute using a step or linear gradient of Mobile Phase B. The gradient is typically much steeper and faster than in RP-HPLC.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis and Further Purification: Analyze the purity of the fractions by analytical RP-HPLC. Fractions with the desired purity can be pooled and lyophilized. If higher purity is required, the enriched fractions can be further purified by RP-HPLC.
Data Presentation
The following tables summarize representative quantitative data for the purification of peptides with hydrophobic protecting groups. Note that the actual yields and purities are highly dependent on the specific peptide sequence and the efficiency of the synthesis.
Table 1: Representative Data for RP-HPLC Purification
| Parameter | Value | Reference |
| Crude Peptide Purity | 60-75% | [5] |
| Loading Amount (Preparative C18) | 50-200 mg | [5] |
| Typical Gradient | 5-65% ACN over 30-60 min | [6] |
| Final Purity | >95% | [4] |
| Overall Yield | 15-30% | General observation |
Table 2: Representative Data for HPFC Purification
| Parameter | Value | Reference |
| Crude Peptide Purity | 20-65% | |
| Loading Amount (25g C18 cartridge) | up to 500 mg | |
| Purity after HPFC | 66% (from 20% crude) | |
| Purity after HPFC | >95% (from 65% crude) | |
| Recovery | 40-85% | [5][7] |
Visualizations
Caption: Experimental workflow for peptide purification.
Caption: Signaling pathways of Pro-Hyp dipeptides.
References
- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. selekt.biotage.com [selekt.biotage.com]
Application Notes and Protocols: Boc-Hyp(tBu)-OH in the Synthesis of Collagen-Like Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, provides structural integrity to tissues and plays a crucial role in cell adhesion, signaling, and tissue regeneration. Its unique triple-helical structure, formed by repeating Gly-Xaa-Yaa sequences, is of significant interest in drug development and regenerative medicine. Synthetic collagen-like peptides (CMPs) that mimic this structure are invaluable tools for studying collagen biology, developing novel biomaterials, and designing targeted therapeutics. A key component in the chemical synthesis of these peptides is the appropriately protected hydroxyproline residue, with N-α-Boc-trans-4-hydroxy-L-proline-O-tert-butyl ether (Boc-Hyp(tBu)-OH) being a critical building block.
The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the tert-butyl (tBu) ether safeguards the side-chain hydroxyl group of hydroxyproline. This dual-protection strategy is essential for preventing undesirable side reactions during peptide chain elongation in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The tBu group is stable under the mildly acidic conditions used for Boc removal but is readily cleaved during the final harsh acidolytic deprotection step, ensuring the generation of the desired native peptide sequence.
These application notes provide an overview of the use of Boc-Hyp(tBu)-OH in the synthesis of CMPs, detailed experimental protocols, and a summary of relevant quantitative data. Furthermore, we explore the application of these synthetic peptides in studying collagen-receptor interactions and their downstream signaling pathways.
Data Presentation: Synthesis and Characterization of Collagen-Like Peptides
The following table summarizes quantitative data from the synthesis of collagen-like peptides and their intermediates using Hyp(tBu)-protected building blocks.
| Product/Peptide Sequence | Synthesis Method | Building Block | Yield (%) | Purity (%) | Analytical Method | Reference |
| Fmoc-Pro-Hyp(tBu)-Gly-OH | Solution-Phase | Cbz-Hyp(tBu)-Gly-OMe & Fmoc-Pro-OPfp | 83 | 94 | LCMS | [1] |
| Fmoc-Pro-Hyp(tBu)-Gly-OMe | Solution-Phase | Cbz-Hyp(tBu)-Gly-OMe & Fmoc-Pro-OPfp | 25 | 96 | LCMS | [1] |
| (hypProGly)15 | Solid-Phase Segment Condensation | Fmoc-hyp(tBu)ProGly-OH | - | >95 | RP-HPLC, ESI-MS | [2] |
| Fmoc-hyp(tBu)ProGly-OH | Solution-Phase | Fmoc-hyp(tBu)-OH & H-ProGly-OBn | 67 (overall) | - | - | [2] |
Note: Data is compiled from various literature sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Pro-Hyp(tBu)-Gly-OH Tripeptide
This protocol details the synthesis of a key tripeptide building block for the assembly of collagen-like peptides.
Materials:
-
Cbz-Hyp(tBu)-Gly-OMe
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM)
-
Fmoc-Pro-OPfp (pentafluorophenyl ester)
-
Ethyl acetate (EtOAc)
-
0.10 M Potassium bisulfate (KHSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Hydrogenolysis of Cbz-Hyp(tBu)-Gly-OMe: A suspension of Cbz-Hyp(tBu)-Gly-OMe (8.3 mmol) and 10% Pd/C (877 mg) in 25 mL of MeOH is stirred under a hydrogen atmosphere for 16 hours at room temperature.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude intermediate H-Hyp(tBu)-Gly-OMe.
-
Coupling Reaction: The crude intermediate is dissolved in 35 mL of THF. NMM (22 mmol) and Fmoc-Pro-OPfp (5.8 mmol) are added to the solution.
-
The reaction mixture is stirred for 16 hours at room temperature and then concentrated under reduced pressure.
-
Work-up: The residue is dissolved in EtOAc and washed successively with 0.10 M KHSO₄ (2x), saturated aqueous NaHCO₃ (2x), and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The residue is dissolved in a minimum volume of DCM and triturated with hexanes to precipitate the product.
-
The resulting solid, Fmoc-Pro-Hyp(tBu)-Gly-OH, is collected. An 83% yield and 94% purity as determined by LCMS can be expected.[1]
Protocol 2: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) of a Collagen-Like Peptide
This protocol outlines a general manual workflow for the synthesis of a collagen-like peptide on a solid support using Boc-Hyp(tBu)-OH.
Materials:
-
Merrifield resin (or other suitable resin for peptide acids)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Isopropanol (IPA)
-
10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids (including Boc-Hyp(tBu)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or other strong acid for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: The resin is placed in a reaction vessel and swollen in DCM for 30-60 minutes.
-
Boc Deprotection: The DCM is drained, and the resin is treated with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute incubation to remove the Boc group.
-
The resin is washed with DCM (2x) and IPA (2x).
-
Neutralization: The resin is treated with 10% DIEA in DCM for 2 minutes (2x) to neutralize the N-terminal ammonium salt, followed by washing with DCM (3x).
-
Amino Acid Coupling:
-
The Boc-protected amino acid (2-4 equivalents) and coupling reagents (e.g., HBTU/HOBt) are dissolved in DMF.
-
This solution is added to the resin, followed by the addition of DIEA (4-6 equivalents).
-
The mixture is agitated for 1-2 hours. Reaction completion can be monitored using the Kaiser test.
-
-
The resin is washed with DMF (3x) and DCM (3x).
-
Steps 2-6 are repeated for each amino acid in the peptide sequence, incorporating Boc-Hyp(tBu)-OH at the desired positions.
-
Final Cleavage and Deprotection:
-
The fully assembled peptide-resin is dried under vacuum.
-
The peptide is cleaved from the resin and the side-chain protecting groups (including the tBu from Hyp) are removed using a strong acid like anhydrous HF at 0°C for 1-2 hours in the presence of scavengers.
-
The crude peptide is precipitated with cold diethyl ether.
-
-
Purification and Characterization: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Mandatory Visualizations
Experimental Workflows
Caption: Solution-phase synthesis workflow for a tripeptide building block.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis Using Boc-Hyp(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences. The incorporation of hydroxyproline (Hyp), a critical component of collagen and other connective tissues, is of significant interest in drug discovery and biomaterials science. The use of Boc-L-Hyp(tBu)-OH, with its acid-labile Nα-Boc group and a more stable tert-butyl (tBu) ether protecting the side-chain hydroxyl group, is fully compatible with standard Boc-SPPS workflows.[1][2] This document provides detailed application notes and protocols for the successful automated synthesis of peptides containing Hyp(tBu) residues.
The Boc/Bzl (benzyl) protection strategy is a well-established method in SPPS.[2] The temporary Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups, such as the tBu ether on hydroxyproline, are removed during the final cleavage from the resin support with a strong acid like hydrofluoric acid (HF).[1][2][3] This differential acid lability is the foundation of this orthogonal protection scheme.[2]
Physicochemical Properties of Boc-L-Hyp(tBu)-OH
Accurate calculation of reagent quantities is crucial for successful and efficient peptide synthesis. The key physicochemical properties of Boc-L-Hyp(tBu)-OH are summarized below.
| Property | Value |
| IUPAC Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents such as DMF and DCM |
| CAS Number | 85293-27-0 |
Automated Boc-SPPS Cycle for Hyp(tBu) Incorporation
The following section details a standard automated synthesis cycle for the incorporation of a Boc-L-Hyp(tBu)-OH residue into a growing peptide chain on a solid support. This protocol is applicable to most automated peptide synthesizers.
Experimental Protocol: Single Coupling Cycle
-
Resin Swelling: The peptide-resin should be swelled in dichloromethane (DCM) for a minimum of 30 minutes within the SPPS reaction vessel.[4]
-
Deprotection: The Nα-Boc protecting group is removed by treating the resin with a 50% solution of TFA in DCM.[5] This is typically a two-step process: a brief pre-wash (e.g., 2 minutes) followed by a longer treatment (e.g., 20-30 minutes).[4][6]
-
Washing: The resin is thoroughly washed with DCM and then N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.
-
Neutralization: To deprotonate the N-terminal ammonium salt to a free amine, the resin is treated with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[2][4] This step is typically repeated twice for 2 minutes each.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess base and salts.[4]
-
Coupling: The Boc-L-Hyp(tBu)-OH is pre-activated and coupled to the N-terminal amine of the peptide-resin. A variety of coupling reagents can be utilized.[7] For sterically hindered amino acids, more potent coupling reagents may be necessary.[8]
-
HBTU/DIEA Activation: Dissolve Boc-L-Hyp(tBu)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to initiate activation. The activated amino acid solution is then transferred to the reaction vessel containing the peptide-resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.[1]
-
-
Washing: Following the coupling reaction, the resin is washed with DMF and DCM to remove unreacted reagents and byproducts.[1]
-
Monitoring (Optional but Recommended): The completion of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, in which case a second coupling step may be required.[4]
Summary of Reagents and Conditions for a Single Cycle
| Step | Reagent/Solvent | Typical Conditions |
| Resin Swelling | DCM | 30 minutes |
| Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20-30 min |
| Neutralization | 10% DIEA in DCM/DMF | 2 x 2 min |
| Coupling | Boc-L-Hyp(tBu)-OH (2-4 eq.), HBTU (2-4 eq.), DIEA (4-8 eq.) in DMF | 1-2 hours |
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tBu ether on the hydroxyproline residue, must be removed. The standard method for this in Boc-SPPS is treatment with strong acid, most commonly anhydrous hydrofluoric acid (HF).[3]
Experimental Protocol: HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: The fully synthesized peptide-resin is dried under vacuum for at least 3 hours.[1] The dried resin is then placed in a specialized HF cleavage apparatus.
-
Scavenger Addition: To prevent side reactions from reactive carbocations generated during cleavage, a scavenger cocktail is added. A common scavenger is anisole.[1]
-
Cleavage Reaction: The reaction vessel containing the peptide-resin and scavengers is cooled to 0°C in an ice bath. Anhydrous liquid HF is then carefully distilled into the vessel. The cleavage reaction is typically stirred at 0°C for 1-2 hours.[1][3]
-
HF Removal: The HF is removed under a stream of nitrogen or by vacuum.
-
Peptide Precipitation and Isolation: The crude peptide is precipitated by the addition of cold diethyl ether. The precipitated peptide is then collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.[9]
Common Cleavage Cocktails
| Reagent | Composition | Application Notes |
| Standard HF Cleavage | HF:Anisole (9:1) | The standard method in Boc-SPPS.[1] |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A common alternative to HF, particularly for peptides containing sensitive residues like Arg(Pbf) and Trp.[9] |
Potential Side Reactions and Troubleshooting
While Boc-SPPS is a robust methodology, several side reactions can occur. Awareness of these potential issues is critical for successful peptide synthesis.
| Issue | Cause | Solution |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Ensure a TFA concentration of at least 50% and extend the deprotection time if necessary.[9] |
| Incomplete Coupling | Steric hindrance of the amino acid or aggregation of the peptide chain. | Perform a double coupling. Use a more potent coupling reagent like HATU or increase the reaction temperature.[6][8] |
| Racemization | Particularly a risk for histidine, but can occur with other amino acids during activation. | Use coupling reagents known to suppress racemization, such as carbodiimides with additives like HOBt. Keep pre-activation times to a minimum.[6] |
| Side-chain Alkylation | During final cleavage, carbocations can alkylate sensitive residues. | Utilize an effective scavenger cocktail during the cleavage step.[1] |
Visualizing the Workflow
Automated Boc-SPPS Cycle
Caption: Automated Boc-SPPS cycle for incorporating Boc-Hyp(tBu)-OH.
Final Cleavage and Peptide Isolation Workflow
Caption: Workflow for the final cleavage and isolation of the peptide.
Conclusion
The use of Boc-L-Hyp(tBu)-OH in automated solid-phase peptide synthesis is a reliable method for the incorporation of this important amino acid into synthetic peptides. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve high-purity peptides for a variety of applications, from fundamental biological studies to the development of novel therapeutics and biomaterials. The protocols outlined in this document provide a solid foundation for the successful synthesis of hydroxyproline-containing peptides using Boc chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Hyp-OtBu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incomplete coupling of N-Boc-trans-4-hydroxy-L-proline tert-butyl ester (Boc-Hyp-OtBu) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
A1: The incomplete coupling of this compound is primarily attributed to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, the tert-butyl (OtBu) ester protecting the hydroxyl group, and the rigid pyrrolidine ring of the hydroxyproline residue collectively obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] This steric congestion slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.
Q2: How can I detect an incomplete coupling of this compound?
A2: Incomplete coupling is typically monitored using a qualitative colorimetric test, most commonly the Kaiser (ninhydrin) test, which detects free primary amines.[2] A positive result (blue or purple beads) indicates the presence of unreacted amines on the resin. For secondary amines like proline and its derivatives, the isatin test can be used. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify deletion sequences.[3]
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A3: For sterically demanding couplings, onium salt-based reagents are generally more effective than standard carbodiimides (e.g., DCC, DIC) used alone.[1][4] Highly recommended reagents include HATU, HBTU, HCTU, and PyBOP.[5][6] These reagents form highly reactive activated esters that can more efficiently overcome the steric barrier.[1] COMU is another powerful coupling reagent known for its high reactivity and improved safety profile.[7]
Q4: Can racemization be a concern during the coupling of this compound?
A4: While proline and its derivatives are generally less prone to racemization than other amino acids due to their cyclic structure, it can still occur, particularly with over-activation or prolonged exposure to basic conditions.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress racemization.[1][2] It is also advisable to use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA).[1]
Q5: What is the optimal solvent for coupling this compound?
A5: The choice of solvent is critical for efficient coupling. N,N-Dimethylformamide (DMF) is a commonly used solvent. However, for sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a superior choice due to its excellent solvating properties.[8] In some cases, a mixture of solvents, such as DMF/DCM, may be beneficial.[5] It is crucial to use high-purity, anhydrous solvents to avoid side reactions.[8]
Troubleshooting Guide for Incomplete Coupling
This guide provides a systematic approach to diagnose and resolve incomplete coupling of this compound, typically indicated by a positive colorimetric test (e.g., Kaiser test).
Problem: Positive Kaiser/Isatin Test After Initial Coupling
A positive colorimetric test indicates the presence of unreacted amines on the peptide-resin, confirming that the coupling reaction was incomplete.
Initial Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure that the this compound and coupling reagents are of high purity and have been stored correctly to prevent degradation.[4]
-
Verify Resin Loading: Inaccurate resin substitution values can lead to incorrect stoichiometry of reagents.
-
Ensure Proper Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.
Strategies for Resolution:
If the initial checks do not resolve the issue, proceed with the following strategies, starting with the least aggressive and progressing as needed.
-
Strategy 1: Double Coupling: This is the most common and often effective method. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4]
-
Strategy 2: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.[5][8]
-
Strategy 3: Switch to a More Potent Coupling Reagent: If using a standard carbodiimide reagent, switch to a more powerful onium salt-based reagent.
-
Strategy 4: Elevate the Reaction Temperature: A moderate increase in temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. Microwave-assisted peptide synthesis can also be a highly effective option for difficult couplings.[5]
-
Strategy 5: Capping Unreacted Amines: If subsequent coupling attempts fail, it is advisable to permanently block the unreacted N-termini to prevent the formation of deletion sequences. This is typically done by acetylation with acetic anhydride.[2]
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids like this compound
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings, low racemization.[7][9] | Higher cost. |
| HBTU | Aminium/Uronium Salt | High | Effective and widely used, good for most hindered couplings.[1][6] | Can cause guanylation of the N-terminus if used in excess. |
| HCTU | Aminium/Uronium Salt | Very High | Similar or slightly higher reactivity than HBTU.[7] | |
| PyBOP | Phosphonium Salt | High | Excellent for hindered couplings, byproducts are generally less hazardous than those of BOP.[6] | |
| COMU | Aminium/Uronium Salt | Very High | High efficiency comparable to HATU, with a better safety profile (non-explosive byproducts).[7][9] | |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective and widely used for standard couplings. | Often insufficient for highly hindered amino acids. |
Experimental Protocols
Protocol 1: Standard Double Coupling with HBTU
This protocol is a first-line approach when an initial coupling fails.
-
Initial Coupling:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Boc group using standard procedures (e.g., 50% TFA in DCM).
-
Neutralize with a base (e.g., 10% DIPEA in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test. If positive, proceed to the second coupling.
-
-
Second Coupling:
-
Wash the resin with DMF (3 x 1 min).
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
Agitate for another 2 hours.
-
Perform a final Kaiser test to confirm completion.
-
Wash the resin thoroughly with DMF and DCM before proceeding to the next cycle.
-
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for particularly difficult couplings where standard methods have failed.
-
Resin Preparation:
-
Swell the deprotected and neutralized peptide-resin in DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult cases, the reaction time can be extended or the temperature raised to 40°C.
-
-
Monitoring and Washing:
-
Perform a Kaiser or isatin test to monitor the reaction.
-
Once the test is negative, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Protocol 3: Capping of Unreacted Amines
This protocol should be used if double coupling or the use of a more potent reagent does not result in a complete reaction.
-
Washing:
-
After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3x).
-
-
Capping:
-
Prepare a capping solution (e.g., 20% acetic anhydride and 5% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
-
-
Final Wash:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.
-
Visualization
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Technical Support Center: Optimizing Boc-Hyp-OtBu Deprotection
Welcome to the technical support center for optimizing the deprotection of Boc-Hyp-OtBu (N-tert-butoxycarbonyl-4-hydroxyproline tert-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the simultaneous acid-catalyzed removal of the Boc (N-terminal) and OtBu (C-terminal) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
A1: The deprotection of both the Boc and OtBu groups is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the Boc group and the ester oxygen of the OtBu group. This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond in both cases, leading to the formation of a stable tert-butyl cation and, for the N-terminus, an unstable carbamic acid intermediate. This carbamic acid readily decarboxylates (loses CO₂) to yield the free primary amine. The final product is the TFA salt of hydroxyproline.[1][2]
Q2: What is the primary cause of side reactions during this compound deprotection?
A2: The principal cause of side reactions is the generation of highly reactive tert-butyl cations from the cleavage of both the Boc and OtBu protecting groups.[3][4] These electrophilic carbocations can attack any nucleophilic sites present in the reaction mixture or on the deprotected hydroxyproline molecule itself, leading to the formation of unwanted byproducts.[5]
Q3: Is the hydroxyproline (Hyp) residue itself susceptible to side reactions?
A3: Compared to amino acids with highly nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), the hydroxyproline residue is relatively stable under standard TFA deprotection conditions. The secondary alcohol on the pyrrolidine ring is not sufficiently nucleophilic to be a major target for the tert-butyl cation. However, optimizing conditions to prevent side reactions with other sensitive residues in a larger peptide is always critical.
Q4: What are scavengers and why are they crucial for this deprotection?
A4: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cations before they can react with the desired product.[4][6] By quenching these carbocations, scavengers significantly minimize the formation of alkylated side products, leading to a cleaner crude product and higher purity.[6] Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[7]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar starting material (this compound) and the appearance of the more polar product (H-Hyp-OH).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting material and the formation of the product and any side products.[8]
-
Mass Spectrometry (MS): Confirms the identity of the desired product by its mass and can help identify the mass of any unexpected byproducts (e.g., a +56 Da mass shift indicates tert-butylation).[9]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptom: HPLC/MS analysis shows the presence of starting material or partially deprotected intermediates (e.g., Boc-Hyp-OH or H-Hyp-OtBu).
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of TFA may be too low to drive the reaction to completion.
-
Solution: Increase the TFA concentration. A common starting point is 50% TFA in a solvent like dichloromethane (DCM). This can be increased to 95% TFA for more stubborn substrates.[9]
-
-
Possible Cause 2: Insufficient Reaction Time or Low Temperature. The reaction may not have been allowed to proceed for a sufficient duration.
-
Possible Cause 3: Steric Hindrance. Although less common for a single amino acid derivative, in the context of a larger peptide, bulky neighboring groups can hinder acid access.
-
Solution: Increase the reaction time and/or consider a stronger acidic reagent, such as 4M HCl in dioxane, though this requires careful optimization to avoid other side reactions.[10]
-
Issue 2: Presence of Unexpected Peaks in HPLC/MS (+56 Da)
-
Symptom: An unexpected peak is observed in the chromatogram, and MS analysis shows a mass corresponding to the desired product plus 56 Da.
-
Possible Cause: Tert-butylation. This is the most common side reaction, where a tert-butyl cation has alkylated a nucleophilic species. If other sensitive amino acids are present in a peptide, they are the likely targets.
Data Presentation
Table 1: Common Scavengers for Deprotection Cocktails
| Scavenger | Target Residues for Protection | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General carbocation scavenger, Trp, Tyr, Cys | 2.5% - 5% (v/v) | Highly effective and low odor. A standard choice for most applications.[3][6] |
| Water (H₂O) | General scavenger, helps prevent side reactions with Trp | 2.5% - 5% (v/v) | Often used in combination with TIS. Helps hydrolyze carbocations.[3] |
| 1,2-Ethanedithiol (EDT) | Trp, Met, Cys | 2.5% (v/v) | Effective for sulfur-containing residues but has a strong odor. |
| Thioanisole | Trp, Arg(Mtr/Pmc) | 5% (v/v) | Useful for protecting tryptophan, but should be avoided in HF cleavage.[3] |
| Phenol | Trp, Tyr, Arg | 5% (w/v) | Acts as a decoy for the tert-butyl cation.[7] |
Table 2: Comparison of Common TFA-Based Deprotection Cocktails
| Cocktail Composition (v/v/v) | Name / Type | Recommended Use |
| TFA / DCM (50:50) | Standard Solution Phase | Initial trials for simple solution-phase deprotection. |
| TFA / H₂O / TIS (95:2.5:2.5) | General Purpose | A robust, low-odor cocktail suitable for this compound and peptides without highly sensitive residues.[6] |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) | For Sensitive Peptides | Recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp. |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound in Solution
This protocol outlines a general procedure for the complete deprotection of this compound to H-Hyp-OH.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or HPLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue, the TFA salt of hydroxyproline, can be used as is or further purified. To obtain the free amino acid, the residue can be precipitated by adding cold diethyl ether, collected by centrifugation, and dried under vacuum.[3]
Protocol 2: Cleavage and Deprotection from Solid Support (for Peptide Synthesis Context)
This protocol is for the final cleavage of a peptide containing a C-terminal hydroxyproline from the resin, with simultaneous deprotection of all acid-labile groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3x) to remove residual DMF and swell the resin. Dry the resin under a high vacuum for at least 1 hour.[11]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Use approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a reaction vessel. Allow the mixture to react at room temperature with occasional agitation for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine purity.[11]
Visualizations
Caption: General mechanism of simultaneous Boc and OtBu deprotection using TFA.
Caption: Competing pathways for the tert-butyl cation during deprotection.
Caption: Troubleshooting workflow for optimizing this compound deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
preventing racemization during Boc-hyp-otbu activation
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and best practices for preventing racemization during the activation and coupling of N-Boc-trans-4-hydroxy-L-proline tert-butyl ester (Boc-Hyp-OtBu).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when using this compound?
A1: Racemization is the process where a pure enantiomer (the biologically active L-form of an amino acid) converts into a mixture of both L- and D-enantiomers.[1] This process occurs through an intermediate step called epimerization, which is the actual inversion of the stereocenter.[2] The biological activity of a peptide is critically dependent on its precise three-dimensional structure. The presence of the D-hydroxyproline diastereomer can lead to a completely inactive product, peptides with altered pharmacological properties, or create significant purification challenges.[3][4]
Q2: What is the primary mechanism causing racemization during the activation of Boc-amino acids?
A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3][5] This occurs after the carboxylic acid of this compound is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone ring is acidic and can be easily removed by a base.[1][5] This creates a planar, achiral intermediate, and when the incoming amine attacks, it can do so from either face, resulting in a mixture of L- and D-products.[1][2]
Q3: Is hydroxyproline less susceptible to racemization than other amino acids?
A3: Generally, proline and its derivatives like hydroxyproline are considered less prone to racemization.[3] Their rigid five-membered ring structure makes it more difficult to abstract the alpha-proton compared to non-cyclic amino acids. However, this resistance is not absolute. Under certain conditions, particularly with highly activating reagents or inappropriate base/solvent combinations, significant racemization of hydroxyproline derivatives can still occur.[6] Therefore, taking precautions is always necessary.
Q4: Which experimental factors have the most significant impact on the degree of racemization?
A4: Several factors critically influence the extent of racemization:
-
Coupling Reagent & Additives: The choice of activating agent is paramount. Carbodiimides (DCC, DIC, EDC) can cause high levels of racemization unless used with additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma Pure).[2][7][8] Onium salt reagents (HBTU, HATU, PyBOP) generally provide lower racemization levels.[9]
-
Base: The base's strength and steric hindrance are crucial. Strong, non-hindered bases like triethylamine (TEA) significantly increase the risk of racemization.[1][3] Sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine are strongly preferred.[1][3]
-
Temperature: Higher temperatures accelerate the rate of racemization.[3][10] Coupling reactions should be performed at low temperatures, typically starting at 0 °C.[5]
-
Pre-activation Time: Allowing the activated this compound to sit in the presence of a base before the amine is introduced increases the opportunity for oxazolone formation and racemization.[5][11] This time should be minimized.
-
Solvent: Polar aprotic solvents like DMF can sometimes increase epimerization rates compared to less polar solvents like dichloromethane (DCM).[3][10]
Visualizing the Racemization Pathway and Prevention Workflow
The following diagrams illustrate the key chemical mechanism, the recommended experimental workflow, and a troubleshooting guide.
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Caption: Recommended experimental workflow for low-racemization coupling.
Troubleshooting Guide
Problem: High levels of a diastereomeric impurity are detected in the crude product after coupling this compound.
| Symptom / Potential Cause | Underlying Reason | Recommended Solution |
| Using a carbodiimide (DCC, DIC, EDC) without an additive. | The O-acylisourea intermediate formed is highly reactive and prone to cyclizing into the oxazolone, leading to racemization.[2][7] | Always use an additive. Add 1.1 equivalents of Oxyma Pure, HOBt, or HOAt to the reaction mixture before adding the carbodiimide.[8] |
| Using a strong, non-hindered base like triethylamine (TEA). | Strong bases readily abstract the acidic α-proton from the oxazolone intermediate, accelerating the rate of racemization.[1][3] | Switch to a weaker or sterically hindered base. Use N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount required.[3] |
| Running the coupling reaction at room temperature or higher. | The activation energy for racemization is more easily overcome at higher temperatures, increasing its rate relative to the coupling reaction.[3][10] | Perform the coupling at a lower temperature. Start the reaction at 0 °C in an ice bath and allow it to warm slowly to room temperature if necessary. |
| Performing a long pre-activation step before adding the amine. | Allowing the activated acid to exist for an extended period in the presence of a base increases the opportunity for racemization before the nucleophile can react.[5][11] | Minimize pre-activation time to 1-5 minutes. [5] Alternatively, use an in situ activation method where the coupling reagent is added to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction. |
| Using a highly polar aprotic solvent like DMF. | Polar solvents can stabilize the charged intermediates in the racemization pathway, potentially increasing the rate of epimerization.[3][10] | Consider an alternative solvent. If racemization persists, try performing the coupling in a less polar solvent like dichloromethane (DCM) or a mixture of solvents. |
Data Presentation: Coupling Reagent Performance
While quantitative racemization data is highly sequence- and condition-dependent, the following table summarizes the general performance and relative risk of racemization associated with common coupling systems for sensitive amino acids.
| Coupling System (Reagent + Additive) | Base | Relative Racemization Risk | Comments |
| DIC / HOBt | DIPEA or NMM | Low-Moderate | A cost-effective and common method. Racemization is well-suppressed but can be higher than with onium salts.[7] |
| DIC / Oxyma Pure | DIPEA or NMM | Low | Oxyma is often more effective than HOBt at suppressing racemization and is not explosive.[12][13] |
| HBTU / HOBt | DIPEA or NMM | Low | A very popular and efficient uronium salt reagent with minimal racemization. |
| HATU / HOAt | DIPEA or Collidine | Very Low | Considered one of the best systems for difficult couplings and for minimizing racemization due to the formation of highly reactive OAt esters. |
| DEPBT | DIPEA or NMM | Very Low | A phosphonium-based reagent reported to provide excellent results with no detectable racemization in sensitive systems.[13] |
| DCC / - | - | High | Not recommended for manual synthesis due to high racemization risk and insoluble urea byproduct.[2] |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU/DIPEA
This protocol is recommended for sensitive or sterically hindered couplings where minimizing racemization is the highest priority.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.1 equivalents) in anhydrous DCM or DMF (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution and stir for 1 minute.
-
Initiation: Add DIPEA (2.0 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Protocol for Analysis of Racemization by Chiral HPLC
This protocol allows for the quantification of the L- and D-diastereomers in the final product.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the purified peptide product into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl).[1]
-
-
Derivatization (Marfey's Method - Optional but Recommended):
-
React the hydrolyzed amino acid mixture with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) under basic conditions. This creates diastereomeric derivatives that are easily separated on a standard C18 reverse-phase column.
-
-
Chiral HPLC Analysis:
-
Direct Method: Inject the reconstituted hydrolysate onto a chiral HPLC column (e.g., a ligand-exchange or Pirkle-type column) designed to separate amino acid enantiomers.
-
Indirect Method (after derivatization): Inject the derivatized sample onto a standard C18 RP-HPLC column.
-
Use an appropriate mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) and monitor the elution by UV detection.
-
Quantify the percentage of the D-isomer by integrating the peak areas of the two separated diastereomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
identifying and minimizing impurities in Boc-hyp-otbu synthesis
Welcome to the technical support center for the synthesis of N-tert-butoxycarbonyl-L-trans-4-hydroxyproline tert-butyl ester (Boc-Hyp-OtBu). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from Boc-Hyp-OH?
A1: The most prevalent laboratory method for the synthesis of this compound from N-Boc-L-hydroxyproline (Boc-Hyp-OH) is the Steglich esterification. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the esterification with tert-butanol.[1][2]
Q2: What are the primary impurities I should be aware of during this compound synthesis?
A2: The primary impurities include:
-
Unreacted Boc-Hyp-OH: Incomplete reaction can leave starting material in your product.
-
N-acyl-N,N'-dicyclohexylurea: A common byproduct of DCC-mediated reactions where the activated intermediate rearranges.[3][4]
-
Dicyclohexylurea (DCU): The hydrated byproduct of DCC.
-
Diastereomers: Racemization at the alpha-carbon of the proline ring can lead to the formation of the (2R, 4R) diastereomer.[5]
-
Di-tert-butylated product: Esterification of the 4-hydroxyl group in addition to the carboxylic acid.
Q3: How can I detect these impurities?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying the main product from impurities. A C18 reverse-phase column with a suitable gradient of water and acetonitrile (often with 0.1% TFA) is typically used. Chiral HPLC can be employed to separate diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities. Characteristic signals for the Boc and OtBu groups, as well as for the proline ring protons, can be used for identification.[6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify the mass of unknown impurities, often coupled with HPLC (LC-MS).
Q4: What are the general strategies to minimize impurity formation?
A4: To minimize impurities, consider the following:
-
Optimize reaction conditions: Carefully control the stoichiometry of reagents, reaction temperature (usually room temperature or below), and reaction time.[1]
-
Choice of coupling agent: While DCC is common, other carbodiimides or coupling agents can be explored to reduce side reactions.
-
Efficient work-up and purification: Proper quenching of the reaction, washing steps to remove unreacted reagents and water-soluble byproducts, and careful purification by column chromatography are essential.[7]
Troubleshooting Guides
Issue 1: High Levels of Unreacted Boc-Hyp-OH
-
Symptom: A significant peak corresponding to Boc-Hyp-OH is observed in the HPLC chromatogram of the crude product.
-
Possible Causes:
-
Insufficient amount of coupling agent (DCC) or catalyst (DMAP).
-
Incomplete reaction due to short reaction time or low temperature.
-
Deactivation of the coupling agent by moisture.
-
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least stoichiometric amounts of DCC and a catalytic amount of DMAP are used. An excess of DCC may be required.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents in a dry environment to prevent hydrolysis of the activated intermediate.
-
Issue 2: Presence of a Major Byproduct with a High Molecular Weight
-
Symptom: A significant peak, often less polar than the product, is observed in the HPLC, and MS analysis indicates a mass corresponding to N-acyl-N,N'-dicyclohexylurea.
-
Possible Cause: The O-acylisourea intermediate, formed from the reaction of Boc-Hyp-OH and DCC, can undergo an intramolecular rearrangement to the more stable N-acyl-N,N'-dicyclohexylurea, which is a known side reaction in Steglich esterifications.[3][8]
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Ensure an adequate amount of DMAP is used, as it catalyzes the desired reaction with the alcohol, outcompeting the rearrangement.[2]
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of the rearrangement side reaction.[1]
-
Purification: This byproduct can usually be separated from the desired product by flash column chromatography on silica gel.
-
Issue 3: Observation of a Diastereomeric Impurity
-
Symptom: A peak with the same mass as the product but a slightly different retention time is observed in the HPLC. This may require chiral HPLC for confirmation.
-
Possible Cause: Racemization at the α-carbon of the proline moiety can occur during the activation and coupling steps, especially in the presence of base and elevated temperatures.[5]
-
Troubleshooting Steps:
-
Minimize Reaction Temperature: Perform the coupling at or below room temperature to reduce the rate of epimerization.[5]
-
Control Base Exposure: Use a non-nucleophilic base for neutralization steps if required, and avoid prolonged exposure to basic conditions.
-
Use Racemization Suppressing Additives: While not standard in Steglich esterification, for particularly sensitive substrates, the addition of reagents like 1-hydroxybenzotriazole (HOBt) could be explored, though this may alter the reaction mechanism.[9]
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Observation |
| Boc-Hyp-OH | C₁₀H₁₇NO₅ | 231.25 | More polar peak in RP-HPLC. |
| N-acyl-N,N'-dicyclohexylurea | C₂₄H₃₉N₃O₅ | 449.59 | Less polar peak in RP-HPLC, mass confirmation by MS.[4] |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Often precipitates from the reaction mixture; can be removed by filtration. |
| (2R, 4R)-Boc-Hyp-OtBu | C₁₄H₂₅NO₅ | 287.35 | Peak with slightly different retention time in chiral HPLC.[5] |
| Di-tert-butylated Boc-Hyp | C₁₈H₃₃NO₅ | 343.46 | Less polar peak in RP-HPLC, +56 Da mass shift in MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification[1][2]
-
Reaction Setup:
-
To a solution of Boc-Hyp-OH (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.5-2.0 eq) and DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: HPLC Analysis of Reaction Mixture
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Strategies for Improving Peptide Yield with Boc-Hyp(tBu)-OH
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthetic peptides containing the sterically hindered amino acid, Boc-L-hydroxyproline(O-tert-butyl), or Boc-Hyp(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Hyp(tBu)-OH considered a "difficult" or sterically hindered amino acid? A1: Similar to other hindered amino acids like threonine, the structure of Boc-Hyp(tBu)-OH presents significant steric bulk around the alpha-carbon.[1] This is due to the cyclic nature of the proline ring and the bulky tert-butyl (tBu) protecting group on the side chain, which can slow down coupling reactions and lead to incomplete acylation of the N-terminal amine.[1]
Q2: What are the primary side reactions associated with using Boc-Hyp(tBu)-OH in Boc-SPPS? A2: The main side reactions are:
-
Incomplete Coupling: Due to steric hindrance, the incoming Boc-Hyp(tBu)-OH or the subsequent amino acid may fail to couple completely, leading to deletion sequences and a lower yield of the target peptide.[1][2]
-
Alkylation from t-butyl cations: During the repetitive Nα-Boc deprotection steps using Trifluoroacetic Acid (TFA), reactive tert-butyl cations are formed.[1][3] These carbocations can alkylate nucleophilic side chains, particularly those of tryptophan and methionine, resulting in a mass addition of +56 Da.[4]
Q3: When should I switch to a more potent coupling reagent? A3: A more potent coupling reagent, such as HATU, is recommended when you are coupling a sterically hindered amino acid like Boc-Hyp(tBu)-OH, or when coupling any amino acid onto a hindered N-terminus.[1] Standard reagents like DIC/HOBt may be less effective in these situations.[5] If monitoring tests like the Kaiser test indicate incomplete coupling, switching to a stronger reagent for a recoupling step is advisable.[5]
Q4: What is the function of scavengers during the final cleavage step? A4: During final cleavage with strong acids like anhydrous hydrogen fluoride (HF), side-chain protecting groups (including the tBu group on hydroxyproline) are removed, generating a high concentration of reactive carbocations.[1][3] Scavengers, such as anisole, dithiothreitol (DTT), or thioanisole, are added to the cleavage cocktail to "quench" or trap these carbocations, preventing them from reacting with and modifying sensitive residues in the peptide chain like tryptophan and methionine.[1][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when synthesizing peptides with Boc-Hyp(tBu)-OH.
| Problem / Observation | Potential Root Cause(s) | Recommended Solutions & Investigation |
| Low final peptide yield; Mass Spec (MS) shows significant deletion sequences. | 1. Incomplete coupling of Boc-Hyp(tBu)-OH or the subsequent residue due to steric hindrance.[1][2]2. Peptide aggregation on the resin, making reactive sites inaccessible.[2] | Investigate: • Perform a qualitative Kaiser test on a small sample of resin beads after the coupling step. A positive blue result indicates free primary amines and incomplete coupling.[5]Solutions: • Double Couple: Perform a second coupling step with fresh reagents.[1][7]• Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents to improve reaction kinetics.[7]• Use Stronger Coupling Reagents: Employ a more potent activator like HATU, which is highly efficient for hindered couplings.[1]• Disrupt Aggregation: Use solvents like NMP or add chaotropic salts to the reaction.[5][8] |
| MS analysis shows a mass addition of +56 Da on Trp or Met residues. | Alkylation by tert-butyl cations. These are generated during the TFA-mediated deprotection of the Nα-Boc group and can react with nucleophilic side chains.[1][4] | Investigate: • Review your deprotection protocol. This side reaction is more likely if peptides are exposed to TFA for extended periods.Solutions: • Add Scavengers to Deprotection Solution: Add scavengers like dithiothreitol (DTT) or thioanisole to the TFA deprotection solution to quench the tert-butyl cations as they are formed.[1][9] |
| The target peptide is present, but the overall crude yield after cleavage is very low. | Inefficient final cleavage or peptide precipitation. The peptide may not be fully cleaved from the resin, or it may have precipitated during the work-up phase.[5] | Investigate: • Perform a test cleavage on a small amount of the dried resin (10-20 mg) and analyze the product to confirm the peptide was successfully synthesized on the support.[5]Solutions: • Optimize Cleavage Cocktail: Ensure the strong acid (e.g., HF) and scavenger combination (e.g., anisole) is appropriate for your peptide sequence and resin type.[1][10]• Ensure Complete Dryness: The peptide-resin must be thoroughly dried before adding the cleavage cocktail.[10]• Check Work-up Procedure: Ensure the peptide is soluble in the precipitation solvent (typically cold ether). If it is not, this can lead to significant loss of product. |
Data & Reagent Comparison
Choosing the right coupling reagent is critical for overcoming the steric hindrance associated with Boc-Hyp(tBu)-OH.
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Coupling Time | Efficiency | Relative Cost | Key Considerations |
| DIC/HOBt | 60 - 120 minutes | Good | Low | Standard, cost-effective choice. May be inefficient for sterically hindered couplings.[5] |
| HBTU/DIEA | 30 - 90 minutes | Very Good (>99%) | Moderate | A reliable and faster choice for most couplings, including moderately difficult ones.[1] |
| HATU/DIEA | 20 - 60 minutes | Excellent (>99.5%) | High | Highly efficient and recommended for particularly difficult or sterically hindered couplings like with Boc-Hyp(tBu)-OH. Minimizes racemization.[1] |
Key Experimental Protocols
Protocol 1: General Coupling Cycle for Incorporating Boc-Hyp(tBu)-OH
This protocol outlines a single cycle for adding an amino acid using a manual Boc-SPPS workflow on a standard solid support like Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for at least 30 minutes in the SPPS reaction vessel.[9] Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.[11]
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual acid. A typical sequence is: DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[9]
-
-
Neutralization:
-
Coupling (HATU Activation):
-
In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 eq.) and HATU (2.9 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the solution and vortex for 2-5 minutes for pre-activation.
-
Add the activated amino acid solution to the washed and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring and Final Wash:
Protocol 2: Final Cleavage and Deprotection (Standard HF Cleavage)
This procedure is for the final step to cleave the peptide from the resin and remove side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.[11]
-
Apparatus Setup: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a Teflon-coated stir bar.
-
Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel. For most peptides, a mixture of 90% HF and 10% anisole is used.[1]
-
HF Condensation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill the required volume of anhydrous HF into the vessel.
-
Cleavage Reaction:
-
Maintain the reaction temperature between -5 °C and 0 °C.
-
Stir the mixture for 1-2 hours.[10]
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation and Work-up:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and byproducts.
-
Precipitate the peptide by adding a larger volume of cold diethyl ether.
-
Isolate the peptide precipitate by filtration or centrifugation.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) for purification by HPLC.
-
Visual Guides
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation of Peptides Containing Hydroxyproline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing aggregation of peptides containing hydroxyproline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large fibrils or amorphous precipitates.[1] This is a significant concern as it can lead to a loss of the peptide's biological activity, reduced solubility, and can complicate experimental results. In therapeutic applications, peptide aggregates can also induce an immunogenic response.
Q2: How does the presence of hydroxyproline affect peptide aggregation?
A2: The effect of hydroxyproline (Hyp) on peptide aggregation is context-dependent, particularly concerning its isomeric form (3-Hyp vs. 4-Hyp) and its position within the peptide sequence.
-
4-Hydroxyproline (4-Hyp): In collagen and collagen-like peptides, 4-Hyp is known to significantly increase the stability of the triple-helical structure.[2][3] This stabilization is primarily due to stereoelectronic effects that preorganize the peptide backbone into a favorable conformation.[2] In some cases, 4-Hyp can also enhance the stability of fibril aggregates.[4]
-
3-Hydroxyproline (3-Hyp): The presence of 3-Hyp can have a destabilizing effect on the collagen triple helix, especially when it is in a non-natural position.[2][5] This destabilization can be attributed to unfavorable steric clashes and altered mainchain dihedral angles.[2]
For non-collagenous peptides, the introduction of hydroxyproline can increase hydrophilicity, which may in some cases reduce aggregation driven by hydrophobic interactions. However, the rigid ring structure of hydroxyproline can also influence the peptide's conformational flexibility and propensity to adopt aggregation-prone structures.
Q3: What are the early signs of peptide aggregation in my experiments?
A3: Early detection of aggregation is crucial. Common signs include:
-
Visual Cues: The appearance of cloudiness, turbidity, or visible precipitates in your peptide solution.
-
Reduced Solubility: Difficulty in dissolving the lyophilized peptide powder in your desired buffer.
-
Inconsistent Experimental Results: High variability between replicate experiments or a sudden loss of biological activity.
-
Changes in Spectroscopic Readings: An increase in light scattering in UV-Vis spectra or changes in fluorescence properties.[6]
Troubleshooting Guides
Issue 1: My hydroxyproline-containing peptide is precipitating out of solution.
This is a common issue that can occur during sample preparation or in the middle of an experiment.
| Possible Cause | Recommended Solution(s) |
| Peptide concentration is too high. | Determine the optimal working concentration by performing a solubility test with a small amount of peptide. Start with a lower concentration and gradually increase it. |
| The pH of the buffer is close to the peptide's isoelectric point (pI). | Peptides are least soluble at their pI. Adjust the buffer pH to be at least 1-2 units away from the pI. For basic peptides (pI > 7), use a slightly acidic buffer. For acidic peptides (pI < 7), use a slightly basic buffer. |
| The peptide is highly hydrophobic. | First, dissolve the peptide in a minimal amount of a polar organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the peptide solution while vortexing. |
| The peptide is interacting with components in the buffer or media. | In cell culture, peptides can interact with serum proteins, leading to precipitation.[7] Try reducing the serum concentration or performing the experiment in serum-free media if possible. For other buffers, consider if any components (e.g., salts) could be promoting aggregation. |
| Temperature fluctuations. | Avoid repeated freeze-thaw cycles of your peptide stock solution. Aliquot the stock into single-use vials. Some peptides are sensitive to temperature changes and may aggregate upon warming or cooling. |
Issue 2: I suspect my peptide is forming soluble aggregates that are affecting my assay results.
Soluble aggregates are not visible to the naked eye but can significantly impact biological activity and experimental reproducibility.
| Possible Cause | Recommended Solution(s) & Verification |
| Intrinsic properties of the peptide sequence. | The presence of hydrophobic residues or sequences prone to forming β-sheets can drive aggregation.[8] While sequence modification is not always feasible, understanding these properties can guide formulation strategies. |
| Inappropriate buffer conditions. | Optimize the buffer composition. This can include adjusting the pH, ionic strength, and including excipients. |
| Aging of the peptide solution. | Prepare fresh peptide solutions for each experiment whenever possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
Formulation Strategies to Mitigate Aggregation
| Strategy | Examples of Excipients/Conditions | Mechanism of Action |
| pH Optimization | Adjusting the pH away from the peptide's pI. | Increases the net charge on the peptide, leading to electrostatic repulsion between molecules. |
| Use of Surfactants | Polysorbate 20, Polysorbate 80 (at low concentrations, e.g., 0.01-0.1%) | Non-ionic surfactants can coat hydrophobic patches on the peptide surface, preventing self-association.[9] |
| Sugars and Polyols | Sucrose, Trehalose, Mannitol, Glycerol | These molecules are preferentially excluded from the peptide surface, which favors a more compact, soluble state. They can also increase the viscosity of the solution, slowing down aggregation kinetics. |
| Amino Acids | Arginine, Glycine | Can act as stabilizers by interacting with the peptide and preventing self-association. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Fibrillar Aggregates
This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter).[10][11]
-
Peptide stock solution.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. Include a buffer-only control.
-
Add the peptide solution to the wells of the 96-well plate.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[12]
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to induce aggregation.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[10][11]
Data Interpretation: An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates (fibrils).
Protocol 2: Dynamic Light Scattering (DLS) for Sizing Aggregates
DLS is a non-invasive technique for measuring the size distribution of particles and aggregates in a solution.
Materials:
-
Peptide solution, filtered through a 0.02 µm or 0.1 µm filter to remove dust and pre-existing large aggregates.
-
DLS instrument.
-
Low-volume cuvette.
Procedure:
-
Prepare your peptide solution in a suitable, filtered buffer.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's software instructions. Typically, multiple measurements are averaged.
Data Interpretation: The DLS software will generate a size distribution profile. The presence of larger species (e.g., >10 nm for a small peptide) indicates the formation of oligomers or larger aggregates. A high polydispersity index (PDI) suggests a heterogeneous sample with multiple aggregate sizes.[13][14]
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregate Morphology
TEM provides direct visualization of the morphology of peptide aggregates, allowing differentiation between amorphous and fibrillar structures.
Materials:
-
Peptide aggregate solution.
-
TEM grids (e.g., carbon-coated copper grids).[15]
-
Negative stain solution (e.g., 2% uranyl acetate in water).[15]
-
Fine-tipped forceps.
-
Filter paper.
Procedure:
-
Place a drop of the peptide solution onto the carbon-coated side of the TEM grid and let it adsorb for 1-2 minutes.
-
Blot off the excess liquid using filter paper.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.[16]
Data Interpretation: Examine the micrographs for the presence of aggregates. Fibrils will appear as long, unbranched filaments, while amorphous aggregates will have a more irregular, globular appearance.
Diagrams
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. Stabilization of collagen fibrils by hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. zentriforce.com [zentriforce.com]
- 14. medium.com [medium.com]
- 15. Transmission electron microscopy assay [assay-protocol.com]
- 16. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions with Boc-hyp-otbu and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Hyp-OtBu (N-Boc-trans-4-hydroxy-L-proline O-tert-butyl ether) in their experiments. The following sections are designed to help you identify, mitigate, and resolve common side reactions and issues to improve peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the OtBu (tert-butyl ether) group on the hydroxyproline side chain?
A1: The tert-butyl ether (OtBu) group serves as a protecting group for the hydroxyl (-OH) function of the hydroxyproline side chain. This prevents the hydroxyl group from participating in unwanted side reactions during peptide synthesis, such as O-acylation during coupling steps.[1] The OtBu group is designed to be stable during the repeated mild acid treatments used for N-Boc deprotection but is typically removed during the final, strong acid cleavage step.
Q2: What are the most common side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS)?
A2: The most common side reactions include:
-
Premature loss of the OtBu protecting group: This can occur due to repeated exposure to the acidic conditions used for N-Boc deprotection.
-
Alkylation of sensitive residues: The tert-butyl cation (tBu+) generated from both N-Boc and side-chain OtBu deprotection can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2][3]
-
Incomplete N-Boc deprotection: As with any Boc-protected amino acid, incomplete removal of the N-terminal Boc group can lead to deletion sequences.[4]
-
Diketopiperazine formation: This is a common side reaction at the dipeptide stage, particularly when proline or a proline derivative is the second amino acid in the sequence.[5][6]
Q3: How can I detect premature deprotection of the OtBu group?
A3: Premature loss of the OtBu group can be detected by analyzing a small, cleaved sample of the peptide at intermediate steps of the synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS). You would look for a mass corresponding to the peptide with a free hydroxyl group on the hydroxyproline residue (a mass difference of -56.1 Da compared to the expected mass).
Q4: What are scavengers and why are they crucial when using this compound?
A4: Scavengers are nucleophilic reagents added during deprotection and cleavage steps to "trap" reactive carbocations, such as the tert-butyl cation, that are generated.[2][3] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain, thus minimizing the formation of alkylated side products.[2][3][7]
Troubleshooting Guide
Issue 1: Premature Loss of the Side-Chain OtBu Protecting Group
-
Symptom: LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus 56.1 Da (loss of a tert-butyl group).
-
Possible Cause: The OtBu group is partially labile under the conditions used for N-Boc deprotection (e.g., 50% TFA in DCM). The cumulative effect of repeated deprotection cycles can lead to significant loss.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce TFA Concentration | Consider using a lower concentration of TFA for N-Boc deprotection (e.g., 25-30% in DCM). This will slow down the deprotection of both the N-Boc and the OtBu group, but may provide a better selectivity. |
| 2 | Minimize Deprotection Time | Use the minimum time required for complete N-Boc deprotection. Monitor the reaction closely to avoid over-exposure to the acid. |
| 3 | Incorporate Scavengers | Include a scavenger like triisopropylsilane (TIS) in the deprotection cocktail to quench any tert-butyl cations that are formed. |
Issue 2: Alkylation of Sensitive Amino Acid Residues
-
Symptom: LC-MS analysis reveals peaks with a mass increase of +56.1 Da on residues such as Trp, Met, or Cys.
-
Possible Cause: Tert-butyl cations generated during N-Boc and/or OtBu deprotection are alkylating nucleophilic side chains.[2][3]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a Scavenger Cocktail | During the final cleavage step, use a comprehensive scavenger cocktail. A common mixture is TFA/TIS/Water/Anisole.[7] |
| 2 | Protect Sensitive Residues | Ensure that sensitive residues are appropriately protected. For example, use Boc-Trp(For)-OH for Tryptophan.[8] |
| 3 | Two-Step Cleavage | For particularly sensitive sequences, consider a two-step "low-high" HF cleavage procedure to minimize carbocation-mediated side reactions.[5] |
Issue 3: O-Acylation of the Hydroxyproline Side Chain
-
Symptom: A side product is observed with a mass corresponding to the desired peptide plus the mass of the acyl group of the subsequently coupled amino acid on the Hyp residue.
-
Possible Cause: This occurs if the OtBu group is prematurely removed, exposing the free hydroxyl group, which then gets acylated during the next coupling step.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Address Premature Deprotection | Follow the steps outlined in "Issue 1" to minimize the premature loss of the OtBu group. |
| 2 | Ensure Complete Coupling | Use a sufficient excess of the activated amino acid and allow for adequate coupling time to ensure the N-terminal amine is the primary site of reaction. |
| 3 | Consider Capping | If the problem persists, a capping step with acetic anhydride after the coupling of this compound can be considered to block any unreacted hydroxyl groups, though this is not standard practice and may complicate purification. |
Experimental Protocols
Standard N-Boc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.
-
Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Final Cleavage Protocol with Scavengers
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel and add the scavenger mixture (e.g., p-cresol, thioanisole).
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C and carefully condense anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid), filter to remove the resin, and lyophilize the filtrate.
Visualizations
Caption: Potential side reactions during N-Boc deprotection of a peptide containing Hyp(OtBu).
Caption: Troubleshooting workflow for identifying side reactions with this compound.
References
Technical Support Center: Boc-Hyp-OtBu Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the acid-catalyzed global deprotection of N-Boc-O-tert-butyl-hydroxyproline (Boc-Hyp-OtBu) residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of this compound?
A1: The primary challenge is the simultaneous and complete removal of both the N-terminal tert-butoxycarbonyl (Boc) group and the O-tert-butyl (OtBu) ether from the hydroxyproline side chain, while minimizing side reactions.[1][2] The deprotection process, typically using a strong acid like trifluoroacetic acid (TFA), generates highly reactive tert-butyl cations.[1][3]
Q2: What are the consequences of these reactive tert-butyl cations?
A2: These electrophilic carbocations can lead to several side reactions, primarily the alkylation of nucleophilic amino acid residues within the peptide sequence.[3][4] This results in the formation of impurities that can be difficult to separate from the desired product, ultimately lowering the overall yield and purity.[4]
Q3: Which amino acid residues are particularly susceptible to alkylation by tert-butyl cations?
A3: Residues with nucleophilic side chains are most at risk. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3]
Q4: How do scavengers mitigate these side reactions?
A4: Scavengers are nucleophilic reagents added to the deprotection cocktail.[1][3] They act by trapping the reactive tert-butyl cations at a faster rate than the sensitive residues in the peptide, thus preventing unwanted alkylation.[1][5]
Q5: Can the N-Boc and O-tBu groups be deprotected selectively?
A5: While global deprotection with strong acid is common, selective deprotection can be achieved under carefully controlled conditions. For instance, the N-Boc group can be removed with 4 M HCl in dioxane while leaving the tert-butyl ether on the side chain intact.[6][7] This selectivity is highly dependent on the substrate and reaction conditions.
Troubleshooting Guides
Issue 1: Incomplete deprotection of either the Boc or OtBu group.
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Solution: Increase the concentration of TFA, or for more resistant groups, consider a stronger acid system. However, harsher conditions can increase side reactions, so the use of an effective scavenger cocktail is critical.[3]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature.
-
Possible Cause 3: Steric Hindrance.
-
Solution: For sterically hindered residues, a combination of longer reaction times, and potentially a stronger acid, may be necessary. Ensure efficient mixing throughout the reaction.[3]
-
-
Possible Cause 4 (Solid-Phase Peptide Synthesis): Poor Resin Swelling.
-
Solution: Ensure the chosen solvent (e.g., DCM in a TFA/DCM mixture) adequately swells the resin, allowing the acid to access all peptide chains.[3]
-
Issue 2: Observation of unexpected peaks in HPLC/LC-MS, indicating side product formation (e.g., +56 Da mass shift).
-
Possible Cause: Alkylation of sensitive residues by tert-butyl cations.
-
Solution: Incorporate an effective scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the amino acids present in your peptide sequence. A standard and generally effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][8] For sequences containing methionine, the addition of reducing agents like dimethyl sulfide (DMS) can help prevent oxidation.[4]
-
Data Presentation
The following table summarizes the effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue. While this data is specific to cysteine, it serves as a useful model for understanding the general efficacy of different scavengers in trapping tert-butyl cations, which is the same underlying principle for protecting other sensitive residues during the deprotection of this compound.
| Scavenger Cocktail (TFA/Scavenger System) | Percentage of S-tButylated Product (%) |
| TFA/TIS/H₂O (90:2.5:2.5) + DMS (5%) | 10.3 |
| TFA/TIS/H₂O (90:2.5:2.5) + Thioanisole (5%) | 9.0 |
| TFA/TIS/H₂O (90:2.5:2.5) + DTT (5%) | >10.3 (less effective than thioethers) |
| TFA/TIS/H₂O (90:2.5:2.5) + 1,4-BDMT (5%) | >10.3 (less effective than thioethers) |
Data adapted from a study on Cys-peptides and is illustrative of scavenger effectiveness.[4]
Experimental Protocols
Protocol: Global Deprotection of a Peptide Containing Boc-Hyp(OtBu) using a TFA/Scavenger Cocktail (Solid-Phase)
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) .
-
For peptides containing other sensitive residues, consider a more complex cocktail. For example, for a peptide containing Trp, Met, and Cys, a cocktail such as TFA/thioanisole/phenol/H₂O/EDT (81.5:5:5:5:2.5 by volume) can be used.
-
-
Deprotection/Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Work-up:
-
Pellet the crude peptide by centrifugation.
-
Decant the ether.
-
Wash the peptide pellet 2-3 times with cold diethyl ether, vortexing and re-centrifuging each time.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and LC-MS to confirm complete deprotection and assess purity.
-
Mandatory Visualization
Caption: Deprotection workflow for this compound.
Caption: Troubleshooting workflow for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
Kaiser test troubleshooting for Boc-hyp-otbu coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for monitoring the coupling of Boc-Hyp(tBu)-OH in solid-phase peptide synthesis (SPPS), with a focus on the challenges associated with the Kaiser test.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in peptide synthesis?
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In solid-phase peptide synthesis, it is a critical in-process control to verify the completion of two key steps:
-
After deprotection: A positive test (intense blue color) confirms the successful removal of the N-terminal protecting group (e.g., Boc or Fmoc), indicating that the free amine is ready for the next coupling reaction.[1][4]
-
After coupling: A negative test (yellow or colorless beads) confirms the successful acylation of the N-terminal amine, indicating that the coupling reaction is complete.
Q2: How do I interpret the results of the Kaiser test?
The interpretation is based on the color of the resin beads and the solution after performing the test.
| Observation | Interpretation | Recommended Action |
| Intense Blue Beads & Blue Solution | Incomplete coupling; free primary amines are present.[3][5] | Recouple the amino acid. Check reagents and protocol if failure persists.[3][5][6] |
| Yellow or Colorless Beads & Solution | Complete coupling; no free primary amines detected.[1] | Proceed to the next deprotection step. |
| Brownish-Red or Reddish-Brown Color | Ambiguous result, may indicate the presence of a secondary amine.[5][7][8] | The standard Kaiser test is unreliable for secondary amines. Use an alternative test like the Isatin or Chloranil test for confirmation.[5][6][7] |
| Dark blue solution but colorless beads | Nearly complete coupling. | Extend coupling time or cap unreacted chains.[3] |
Q3: Why is the Kaiser test unreliable for Boc-Hyp(tBu)-OH coupling?
Hydroxyproline (Hyp), like proline, is a secondary amine. The ninhydrin reaction mechanism that produces the characteristic intense blue color (Ruhemann's purple) requires a primary amine.[2] With secondary amines, the reaction yields a different adduct, resulting in a weak reddish-brown or yellow color, which can be easily misinterpreted as a negative or ambiguous result.[2][5][7] Therefore, the standard Kaiser test is not recommended for confirming the coupling of Boc-Hyp(tBu)-OH or any other N-substituted amino acid.[2][3][5]
Q4: What are the most common causes of a false positive Kaiser test?
A false positive (a blue color after a coupling step should be complete) can be caused by:
-
Incomplete Washing: Residual unreacted amino acid from the coupling solution can give a positive result. Ensure thorough washing of the resin after the coupling step.[1]
-
Protecting Group Instability: The Fmoc group, if used, can be partially labile under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to a false positive.[5][9]
-
Resin Degradation: Certain resins, like PEGA or PEG-coated polystyrene, may be less stable and could expose amine groups.[1][10]
-
Contaminated Reagents: Old or improperly stored Kaiser test solutions can lead to erroneous results. It is recommended to prepare fresh reagents.[1]
Q5: What can cause a false negative Kaiser test?
A false negative (no color change after a deprotection step) can be caused by:
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, preventing the ninhydrin reagent from accessing the free N-terminal amine.[1][6] Consider using chaotropic salts or alternative solvents to disrupt aggregation.[6]
-
Steric Hindrance: In cases of severe steric hindrance, the reagents may not be able to reach the reactive site, leading to a false negative.[6]
-
Improper Resin Swelling: If the resin is not adequately swelled, reagents cannot penetrate the beads effectively.[1]
-
Degraded Reagents: A degraded deprotection solution (e.g., old piperidine in DMF) or expired Kaiser test reagents can lead to incomplete reactions or failed tests.[1][11]
Q6: What should I do if my Kaiser test is positive after a coupling step?
A positive test indicates incomplete coupling. The standard procedure is to perform a second coupling ("double couple") with fresh reagents.[5][6][12] If the test remains positive, this may indicate a difficult coupling, potentially due to aggregation or steric hindrance.[5] In such cases, capping the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion peptide impurities.[5][12]
Q7: What are the recommended alternatives to the Kaiser test for Boc-Hyp(tBu)-OH?
For secondary amines like hydroxyproline, the Chloranil test or the Isatin test are recommended.[2][5][7] Both tests produce a distinct blue or blue-green color in the presence of a free secondary amine, providing a much clearer result than the Kaiser test.[2][5]
Troubleshooting Guide for Boc-Hyp(tBu)-OH Coupling
| Issue Code | Problem | Potential Cause(s) | Recommended Solution(s) |
| KT-001 | Ambiguous reddish-brown color after coupling Hyp. | This is the expected, unreliable result for a secondary amine with the Kaiser test.[5][7][8] | Do not rely on this result. Use a specific test for secondary amines like the Chloranil or Isatin test to confirm coupling completion.[2] |
| KT-002 | Positive blue color with Chloranil or Isatin test after coupling. | The coupling of the sterically hindered Boc-Hyp(tBu)-OH is incomplete. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[12] Consider extending the reaction time or switching to a more potent coupling reagent like HATU or HCTU.[5][13] |
| KT-003 | Negative (yellow/colorless) result with Chloranil or Isatin test after coupling. | The coupling reaction is complete. | Proceed with the synthesis to the next deprotection step. |
| KT-004 | Test remains positive after a double couple. | Severe peptide aggregation is preventing reaction. The N-terminus is inaccessible. | Cap the unreacted amines by treating the resin with acetic anhydride to prevent deletion sequences.[5][12] Consider changing the solvent to NMP or DMSO for subsequent steps, which may help disrupt aggregation.[5] |
| KT-005 | False positive with Kaiser test when coupling a primary amine after Hyp. | Residual base (e.g., DIPEA) from the previous Hyp coupling step was not thoroughly washed away. | Ensure rigorous and thorough washing of the resin beads with DMF and/or DCM after every coupling and deprotection step.[5] |
Quantitative Data Summary
The following table summarizes the composition of reagents for the most common colorimetric tests used in SPPS. For optimal performance, it is recommended to use fresh solutions.[1][6]
| Test | Reagent | Composition |
| Kaiser Test | Reagent A | 1.0 mL of a 16.5 mg/25 mL KCN in H₂O solution diluted with 49 mL of pyridine.[3][13] |
| Reagent B | 1.0 g of ninhydrin in 20 mL of n-butanol.[3][13] | |
| Reagent C | 40 g of phenol in 20 mL of n-butanol.[3][13] | |
| Chloranil Test | Reagent A | Acetaldehyde.[2] |
| Reagent B | 1g of p-chloranil in 49 mL of DMF.[2] | |
| Isatin Test | Solution | Add 2 g of isatin to 60 mL of benzyl alcohol, stir for 2 hours, filter, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[5] |
Experimental Protocols
Boc-Hyp(tBu)-OH Coupling Protocol (General)
-
Deprotection: Following the successful deprotection of the N-terminal Boc group of the preceding amino acid (confirmed by a positive Kaiser test), wash the resin thoroughly with DCM and DMF.
-
Reagent Preparation: In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add DIPEA (6 equivalents) to the reaction vessel to initiate coupling.[14]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered amino acid like Hyp, this time can be extended.[14]
-
Washing: Drain the reaction solvent and thoroughly wash the peptide-resin with DMF (3-5 times) and DCM (3-5 times) to remove all residual reagents.
-
Monitoring: Take a small sample of resin beads and perform the Chloranil or Isatin test to check for completion. A negative result (yellow/colorless beads) indicates a complete coupling.[14]
Kaiser Test Protocol
This protocol is for the detection of primary amines.
-
Place a small sample of resin (10-15 beads) into a small test tube.[3]
-
Add 2-3 drops of Kaiser Test Reagent A, Reagent B, and Reagent C to the test tube.[3]
-
Heat the test tube at 110-120°C for 5 minutes.[13]
-
Observe the color of the beads and the solution. An intense blue color indicates the presence of free primary amines.[3]
Chloranil Test Protocol
This protocol is recommended for detecting secondary amines like Hydroxyproline.
-
Place 1 to 5 mg of washed resin in a small test tube.[5]
-
Add 1 drop of acetaldehyde and 1 drop of the p-chloranil solution.[2][5]
-
Let the mixture stand at room temperature for 5 minutes.[5]
-
Observe the color of the beads. If the beads are blue or green, a free secondary amine is present, and the coupling is incomplete.[2][5]
Isatin Test Protocol
This protocol is an alternative for detecting secondary amines.
-
Place a small amount of the peptide-resin (4-5 mg) in a small test tube.[5]
-
Add 2 to 3 drops of the isatin solution.[5]
-
Heat at 100°C for 5 minutes.[5]
-
If the beads turn blue, the coupling reaction is incomplete.[5]
Visualizations
Caption: Troubleshooting workflow for monitoring Boc-Hyp(tBu)-OH coupling.
Caption: Simplified diagram of the Boc-Hyp(tBu)-OH coupling reaction on a solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chempep.com [chempep.com]
- 9. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Purification of Boc-Hyp-OtBu Containing Peptides
Welcome to the technical support center for the purification of peptides containing Boc-L-hydroxyproline(O-t-butyl) (Boc-Hyp-OtBu). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of these often hydrophobic and sterically hindered molecules.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound challenging to purify by RP-HPLC?
A1: Peptides incorporating this compound present unique purification challenges due to the bulky and hydrophobic nature of both the tert-butyloxycarbonyl (Boc) and O-tert-butyl (OtBu) protecting groups.[1] These groups significantly increase the overall hydrophobicity of the peptide, which can lead to several issues:
-
Poor Solubility: The peptide may have limited solubility in the aqueous mobile phase, leading to precipitation on the column or in the injection solvent.
-
Strong Retention: Increased hydrophobicity causes longer retention times on reversed-phase columns, potentially requiring high concentrations of organic solvent for elution.[2]
-
Peak Broadening and Tailing: The bulky nature of the protecting groups can hinder efficient interaction with the stationary phase, and the peptide may aggregate, resulting in poor peak shape.[3]
-
Co-elution with Similar Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected species, often have similar retention times, making separation difficult.[4]
Q2: What is the recommended starting column for purifying this compound peptides?
A2: A C18 column is the standard starting point for most peptide purifications, including those with hydrophobic modifications.[4][5] However, for highly hydrophobic peptides, a C8 or even a C4 column may provide better results by reducing excessive retention and improving peak shape.[5][6] The choice of pore size is also critical; for larger peptides, a wider pore size (e.g., 300 Å) is generally recommended to allow for better interaction with the stationary phase.[7]
Q3: Why is trifluoroacetic acid (TFA) used in the mobile phase, and are there alternatives?
A3: Trifluoroacetic acid (TFA) is a common mobile phase additive in peptide purification for several reasons:[][9]
-
Ion-Pairing Agent: It forms ion pairs with basic residues in the peptide, masking their charge and reducing unwanted secondary interactions with the silica backbone of the column. This leads to sharper, more symmetrical peaks.[2]
-
pH Control: It maintains a low pH (around 2), which protonates acidic residues and silanol groups on the column, further minimizing secondary interactions and peak tailing.[2][10]
While 0.1% TFA is standard, its concentration can be optimized.[] Alternatives like formic acid (FA) are sometimes used, especially for LC-MS applications to avoid ion suppression, but this may compromise resolution.[11] For peptides sensitive to the acidity of TFA, other ion-pairing reagents or different pH conditions can be explored, though this may require pH-stable columns.[10]
Q4: Can the Boc or OtBu groups be cleaved during HPLC purification?
A4: The Boc group is sensitive to strong acids. While the standard 0.1% TFA in the mobile phase is generally considered mild enough for transient exposure during the run, prolonged exposure or harsh conditions (e.g., elevated temperatures combined with high TFA concentration) can lead to partial deprotection.[3][12] After purification, it is crucial to remove the TFA from the collected fractions promptly, typically by lyophilization, to prevent deprotection of the purified peptide.[12] Evaporating the solvent at elevated temperatures in the presence of residual TFA can increase the risk of Boc cleavage.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of peptides containing this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the Boc and OtBu groups can promote peptide aggregation.[3] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the HPLC column.[3][13][14][15] 3. Column Overload: Injecting too much sample for the column's capacity.[3][16] 4. Extra-column Volume: Long or wide-diameter tubing can cause peak dispersion.[15] | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase.[3] 2. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions.[2][3] Consider using a different ion-pairing agent if tailing persists. 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-50°C) can disrupt aggregates and improve peak shape.[7][17] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[3] 5. Use End-capped Columns: Select a high-quality, end-capped column to minimize exposed silanol groups.[15] |
| Poor Resolution / Co-elution of Impurities | 1. Inappropriate Gradient: The gradient may be too steep, not allowing for the separation of closely eluting species.[17] 2. Wrong Column Chemistry: The selectivity of the C18 column may not be sufficient. 3. Suboptimal Mobile Phase: The choice of organic solvent or additive may not provide the best selectivity.[11] | 1. Flatten the Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of the target peptide.[9] 2. Change Column Selectivity: Try a C8, C4, or Phenyl-Hexyl column to alter the retention characteristics.[5][6] 3. Change Organic Modifier: Substitute acetonitrile with methanol or isopropanol, or use a mixture, which can alter the elution order of peptides.[18] 4. Adjust Temperature: Varying the column temperature can change the separation selectivity.[7] |
| Low Recovery / No Peptide Eluting | 1. Peptide Precipitation: The peptide may have precipitated in the sample vial or on the column. 2. Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the stationary phase. 3. Incorrect Mobile Phase: The organic content of the mobile phase may be insufficient to elute the peptide. | 1. Improve Solubility: Ensure the sample is fully dissolved, using minimal amounts of solvents like DMSO if necessary. Ensure the injection solvent is compatible with the initial mobile phase.[3] 2. Use a "Stronger" Column: A C8 or C4 column will have weaker retention for hydrophobic molecules.[6] 3. Increase Organic Content: Extend the gradient to a higher percentage of the strong solvent (e.g., 95-100% acetonitrile). 4. Column Wash: After the run, wash the column with a strong solvent like isopropanol to elute strongly bound material.[3][19] |
| Baseline Drift | 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause a drifting baseline, especially at low UV wavelengths (210-220 nm).[] 2. Contaminated Mobile Phase: Impurities in the water or organic solvent.[20] | 1. Match TFA Concentrations: Ensure the exact same concentration of TFA is in both mobile phase A and B. Alternatively, a slightly lower concentration in mobile phase B can sometimes compensate for the drift.[] 2. Use High-Purity Solvents: Use fresh, HPLC-grade water and acetonitrile.[20] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for the purification of a crude, protected peptide.
1. Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, dimensions appropriate for sample load)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample Solvent: Mobile Phase A, with minimal DMSO if required for solubility
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude peptide in the sample solvent to a known concentration (e.g., 10 mg/mL). If solubility is an issue, add a minimal amount of DMSO (e.g., 5-10% of the final volume) and vortex until fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
3. HPLC Method:
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Gradient:
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.
-
Inject the prepared sample.
-
Run a linear gradient optimized for the specific peptide. A scouting gradient could be 5% to 95% B over 40 minutes.
-
Based on the scouting run, a shallower, optimized gradient should be used. For example, if the peptide elutes at 60% B, a gradient of 40% to 70% B over 30 minutes would be more appropriate for preparative separation.
-
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak(s).
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Immediately freeze and lyophilize the pooled fractions to remove the solvent and TFA.
Visualizations
General HPLC Purification Workflow
Caption: Workflow for HPLC purification of synthetic peptides.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. chromtech.net.au [chromtech.net.au]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. uhplcs.com [uhplcs.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. hplc.eu [hplc.eu]
- 20. mastelf.com [mastelf.com]
Technical Support Center: Navigating Steric Hindrance in Boc-Hyp-OtBu Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of Boc-L-hydroxyproline tert-butyl ester (Boc-Hyp-OtBu), a sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance during the coupling of this compound?
A1: The steric hindrance in this compound coupling arises from a combination of factors:
-
Bulky Protecting Groups: The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the tert-butyl (OtBu) ester on the side-chain carboxyl group are both sterically demanding.
-
Rigid Ring Structure: The pyrrolidine ring of the hydroxyproline backbone restricts conformational flexibility, making the approach to the reactive centers more difficult.
Q2: What are the initial signs of an incomplete or difficult coupling reaction with this compound?
A2: Common indicators of a challenging coupling reaction include:
-
Positive Colorimetric Test: A positive Kaiser test (for primary amines) or isatin test (for secondary amines like proline derivatives) after the coupling step indicates the presence of unreacted free amines on the resin.
-
Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide may show a significant peak corresponding to the peptide sequence missing the Hyp residue.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More potent onium salt-based reagents are highly recommended.[1][2] These include:
-
Aminium/Uronium Reagents: HATU, HBTU, HCTU, and COMU are known for their high reactivity and speed.[1][3] HATU is often considered a top choice for difficult couplings.
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][4]
Q4: How can I minimize racemization during the coupling of this compound?
A4: While proline and its derivatives are generally less prone to racemization, it can still occur under harsh conditions. To minimize this risk:
-
Choose the Right Reagents: Use coupling reagents known to suppress racemization, such as those that incorporate additives like HOBt or its safer alternative, OxymaPure.[2][3]
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM).[2]
-
Control the Temperature: Perform the coupling at room temperature or below, as elevated temperatures can increase the rate of racemization.[5]
Troubleshooting Guide: Overcoming Incomplete Coupling
A positive colorimetric test (e.g., Kaiser or isatin test) after a standard coupling step is a clear indication of an incomplete reaction. The following workflow provides a systematic approach to troubleshoot this issue.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following tables summarize the relative performance of commonly used reagents for hindered amino acid couplings.
Table 1: General Comparison of Coupling Reagent Performance
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate to High | Cost-effective; potential for high racemization with proline derivatives in DMF.[5][6] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency; no guanidinylation side reaction.[1] |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used and reliable; can cause guanidinylation of the N-terminus if used in excess.[1] |
| HATU | Aminium Salt | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences.[1][7] |
| COMU | Aminium Salt | Very High | Low | Comparable to HATU with a better safety profile and solubility.[3][8] |
Table 2: Reported Yields for Coupling of Sterically Hindered Peptides
| Coupling Method | Sterically Hindered Residue | Yield (%) | Reference |
| N-(Fmoc-α-aminoacyl)benzotriazoles | Various hindered amino acids | 41-95 | [9] |
| HBTU (excess) | (NMe)Aib, (NMe)αAc5c | Significant Yields | [10] |
| PyBroP (excess) | (NMe)Aib, (NMe)αAc5c | Significant Yields | [10] |
| Boc-Phe-NCA | (NMe)Aib, (NMe)αAc5c | Superior at elevated temp. | [10] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a general procedure for coupling this compound on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Perform the N-terminal deprotection of the preceding amino acid (e.g., using 20% piperidine in DMF) and wash the resin thoroughly.
-
Pre-activation of this compound: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to this solution. The solution may change color, indicating activation. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring and Washing: Monitor the completion of the reaction using a qualitative test such as the isatin test. Once the test is negative (indicating complete consumption of the free amine), wash the resin thoroughly with DMF and then Dichloromethane (DCM). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Double Coupling Procedure
If the isatin test from Protocol 1 is positive, a double coupling should be performed.
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Repeat steps 3 and 4 from Protocol 1 with a fresh solution of activated this compound.
-
Monitor the reaction again with the isatin test.
Protocol 3: Capping of Unreacted Amines
If a double coupling fails to yield a negative isatin test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for a typical coupling cycle involving a sterically hindered amino acid like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Solubility with Boc-Hyp(tBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-L-trans-4-hydroxyproline(tBu) (Boc-Hyp(tBu)-OH) to improve the solubility of synthetic peptides. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during peptide synthesis and dissolution.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Hyp(tBu)-OH and how does it improve peptide solubility?
A1: Boc-Hyp(tBu)-OH is a protected amino acid derivative of hydroxyproline used in solid-phase peptide synthesis (SPPS). The incorporation of hydroxyproline into a peptide sequence can enhance its solubility primarily through two mechanisms:
-
Disruption of Secondary Structures: The unique cyclic structure of the proline ring, further modified by the hydroxyl group, can act as a "beta-sheet breaker." By interrupting the formation of intermolecular hydrogen bonds that lead to aggregation, the peptide is more readily solvated.[1][2]
-
Increased Hydrophilicity: The hydroxyl group on the hydroxyproline residue increases the overall polarity and hydrophilicity of the peptide, promoting favorable interactions with aqueous solvents.[3]
The tert-butyl (tBu) ether protecting group on the hydroxyl function and the tert-butyloxycarbonyl (Boc) group on the alpha-amino group are compatible with the Boc/Bzl protection strategy in SPPS.
Q2: When should I consider incorporating Boc-Hyp(tBu)-OH into my peptide sequence?
A2: Consider incorporating Boc-Hyp(tBu)-OH when you are synthesizing peptides that are:
-
Hydrophobic in nature: Peptides with a high content of nonpolar amino acids are prone to aggregation and poor solubility in aqueous buffers.
-
Known to aggregate: If you have previously experienced difficulties with a particular peptide sequence aggregating during synthesis or upon dissolution.
-
Long peptide sequences: Longer peptides have a higher propensity to form stable secondary structures that can lead to insolubility.
Q3: Will the incorporation of Hyp(tBu) affect the biological activity of my peptide?
A3: The effect of incorporating a non-native amino acid like hydroxyproline on biological activity is sequence-dependent and must be empirically determined. While in some cases it may not significantly alter or could even enhance activity, in others, it might disrupt a critical binding motif. It is advisable to synthesize a control peptide without the modification for comparative studies.
Q4: Can I use Fmoc-Hyp(tBu)-OH instead of Boc-Hyp(tBu)-OH?
A4: Yes, Fmoc-Hyp(tBu)-OH is the corresponding derivative for use in Fmoc-based solid-phase peptide synthesis. The choice between Boc and Fmoc chemistry will depend on your established laboratory protocols and the specific requirements of your peptide sequence.
Troubleshooting Guide
This guide addresses common issues encountered when working with peptides containing Boc-Hyp(tBu)-OH.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low coupling efficiency during SPPS | Steric hindrance from the bulky Boc and tBu protecting groups. | - Use a more potent coupling agent like HBTU or HATU. - Extend the coupling time or perform a double coupling. - Ensure proper resin swelling to improve accessibility of reactive sites. |
| Peptide is insoluble in aqueous buffers after cleavage | High overall hydrophobicity of the peptide sequence, despite the Hyp modification. Peptide is at its isoelectric point (pI). | - Solvent Screening: Test solubility in a small amount of peptide using a range of solvents. Start with deionized water, then try dilute acetic acid (for basic peptides) or ammonium bicarbonate (for acidic peptides). If still insoluble, use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer.[4] - pH Adjustment: Adjust the pH of the buffer to be at least 2 units away from the peptide's calculated pI to increase its net charge and promote electrostatic repulsion. |
| Formation of a gel upon dissolution | Extensive intermolecular hydrogen bonding. | - Sonication: Briefly sonicate the solution to break up aggregates.[4] - Heating: Gently warm the solution. - Use of Denaturants: For non-biological applications, consider using denaturing agents like guanidinium hydrochloride or urea. |
Quantitative Data Summary
While direct quantitative comparisons of peptide solubility with and without Boc-Hyp(tBu)-OH are not extensively published, the following table summarizes the expected qualitative impact based on the physicochemical principles of the modification.
| Property | Peptide without Hyp(tBu) | Peptide with Hyp(tBu) | Rationale |
| Hydrophilicity | Lower | Higher | The hydroxyl group of hydroxyproline increases the polarity of the peptide.[3] |
| Propensity for β-sheet formation | Higher (sequence dependent) | Lower | The proline ring structure disrupts the backbone conformation required for stable β-sheets.[1][2] |
| Aggregation potential | Higher | Lower | Reduced β-sheet formation leads to decreased intermolecular aggregation. |
| Solubility in aqueous buffers | Lower | Higher | Increased hydrophilicity and reduced aggregation promote better interaction with water. |
Experimental Protocols
Protocol 1: Incorporation of Boc-Hyp(tBu)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for incorporating Boc-Hyp(tBu)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Hyp(tBu)-OH
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Treat the resin with a solution of 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate Boc-Hyp(tBu)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step to simultaneously cleave the peptide from the resin and remove the tBu and other side-chain protecting groups.
Materials:
-
Fully synthesized, dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
Cold diethyl ether
Procedure (requires specialized HF cleavage apparatus):
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum for at least 3 hours.
-
Cleavage Reaction:
-
Place the dried resin in the HF cleavage apparatus.
-
Cool the reaction vessel to 0°C.
-
Add the scavenger to the resin.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Evaporate the HF under a stream of nitrogen or by vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Protocol 3: General Peptide Solubility Testing
This protocol provides a systematic approach to finding a suitable solvent for a purified peptide.
Procedure:
-
Initial Test: Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Aqueous Solvents:
-
Add a small volume of sterile, deionized water (e.g., 100 µL) and vortex. If it dissolves, the peptide is water-soluble.
-
If not soluble, check the peptide's net charge.
-
For basic peptides (net positive charge), add 10% acetic acid dropwise.
-
For acidic peptides (net negative charge), add 0.1 M ammonium bicarbonate dropwise.
-
-
-
Organic Solvents:
-
If the peptide remains insoluble, lyophilize to dryness.
-
Add a minimal volume of DMSO (e.g., 20 µL) and vortex.
-
Once dissolved, slowly add the desired aqueous buffer dropwise with constant vortexing to the desired final concentration. If the solution becomes cloudy, the solubility limit has been exceeded.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Boc-Hyp(tBu)-OH and Fmoc-Hyp(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Hydroxyproline Building Block for Solid-Phase Peptide Synthesis
The incorporation of hydroxyproline (Hyp) residues into synthetic peptides is crucial for creating stable, biologically active molecules, particularly in the development of collagen mimetics, therapeutic peptides, and tools for studying protein structure and function. The choice of protecting group strategy for the hydroxyproline building block is a critical decision that dictates the overall efficiency, purity, and success of the synthesis. This guide provides an in-depth, objective comparison of the two most common protected hydroxyproline derivatives: Boc-Hyp(tBu)-OH for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) and Fmoc-Hyp(tBu)-OH for 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS.
At a Glance: Key Differences and Strategic Considerations
The fundamental difference between Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, usually piperidine. This dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions and potential side reactions.
| Feature | Boc-Hyp(tBu)-OH | Fmoc-Hyp(tBu)-OH |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Orthogonality | Partial (graduated acid lability) | High (acid vs. base cleavage) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Advantages | - Better for hydrophobic/aggregation-prone sequences.[1] - Mature and well-established technology. | - Milder deprotection conditions. - Higher crude purity for many peptides.[2] - Amenable to automation. - Compatible with sensitive modifications. |
| Disadvantages | - Harsh final cleavage conditions. - Requires specialized equipment for HF. | - Potential for diketopiperazine formation at the dipeptide stage. - Aggregation can be more problematic for certain sequences. |
Performance Comparison: A Quantitative Overview
While direct, side-by-side quantitative data for the synthesis of the same hydroxyproline-containing peptide using both Boc-Hyp(tBu)-OH and Fmoc-Hyp(tBu)-OH is not extensively available in the peer-reviewed literature, the following table provides an illustrative comparison based on the well-established performance characteristics of Boc and Fmoc strategies for proline and other amino acids.
| Parameter | Boc-Hyp(tBu)-OH | Fmoc-Hyp(tBu)-OH | Notes |
| Typical Coupling Yield per Step | >99% | >99% | Both strategies can achieve high coupling efficiencies with modern coupling reagents. |
| Crude Peptide Purity (Illustrative) | 65-80% | 75-90% | The milder conditions of Fmoc-SPPS often lead to higher purity crude products.[2] |
| Final Isolated Yield (Illustrative) | 15-30% | 20-40% | Highly dependent on peptide length, sequence, and purification efficiency. |
| Potential for Racemization | Low | Low | Proline and its derivatives have a low tendency for racemization during coupling. |
| Common Side Reactions | - Acid-catalyzed side reactions during deprotection and cleavage. - t-butylation of sensitive residues. | - Diketopiperazine formation. - Aspartimide formation in sequences containing Asp. | The choice of strategy can mitigate certain side reactions. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of Boc-Hyp(tBu)-OH and Fmoc-Hyp(tBu)-OH in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-Hyp(tBu)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for incorporating Boc-Hyp(tBu)-OH into a peptide chain on a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
1. Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and DCM (3x).
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each) to neutralize the trifluoroacetate salt.
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
4. Coupling of Boc-Hyp(tBu)-OH:
-
In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 equivalents relative to resin loading) and a suitable coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the washed and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative method such as the Kaiser test (note: proline derivatives may give a weak positive or reddish color; the chloranil or isatin tests are more suitable for secondary amines).
5. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
6. Final Cleavage and Deprotection:
-
After assembly of the full peptide, treat the dried peptide-resin with a strong acid cleavage cocktail (e.g., HF/anisole 9:1 v/v) at 0°C for 1 hour.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Fmoc-Hyp(tBu)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-Hyp(tBu)-OH on a suitable resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide).
1. Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Hyp(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 equivalents relative to resin loading) and a suitable coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the washed and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative method (e.g., Kaiser test, which should be negative).
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Purify the crude peptide by RP-HPLC.
Mandatory Visualizations
Caption: General experimental workflow for one cycle of Boc-SPPS.
Caption: General experimental workflow for one cycle of Fmoc-SPPS.
Signaling Pathways Involving Hydroxyproline
The significance of hydroxyproline extends to its critical role in various biological signaling pathways. Understanding these pathways can provide context for the application of synthetic peptides containing this modified amino acid.
Collagen Synthesis and Stability
Hydroxyproline is a key component of collagen, the most abundant protein in mammals. The hydroxylation of proline residues, catalyzed by prolyl hydroxylases, is a critical post-translational modification that stabilizes the collagen triple helix. This stability is essential for the structural integrity of the extracellular matrix, which is vital for tissue architecture and function. Synthetic collagen-like peptides containing hydroxyproline are invaluable tools for studying collagen folding, stability, and its role in diseases such as fibrosis and osteoarthritis.
Caption: Simplified overview of the role of hydroxyproline in collagen synthesis.
Hypoxia-Inducible Factor (HIF) Signaling
In the HIF signaling pathway, the stability of the HIF-1α transcription factor is regulated by oxygen-dependent prolyl hydroxylases. Under normoxic (normal oxygen) conditions, these enzymes hydroxylate specific proline residues on HIF-1α. This modification signals for the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic (low oxygen) conditions, prolyl hydroxylase activity is inhibited, leading to the stabilization of HIF-1α, which then activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Synthetic peptides containing hydroxylated proline are used to study the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, which is a key step in its degradation.
Caption: Role of proline hydroxylation in the HIF-1α signaling pathway.
Conclusion and Recommendations
Both Boc-Hyp(tBu)-OH and Fmoc-Hyp(tBu)-OH are effective building blocks for the incorporation of hydroxyproline into synthetic peptides. The choice between them is intrinsically linked to the overall synthetic strategy and the specific requirements of the target peptide.
-
Fmoc-Hyp(tBu)-OH is generally the preferred choice for routine peptide synthesis, particularly in automated protocols and for the synthesis of peptides containing acid-sensitive residues. Its milder deprotection conditions often lead to higher crude purity and simplified downstream processing.
-
Boc-Hyp(tBu)-OH , while requiring more stringent and hazardous conditions for final cleavage, remains a valuable tool for the synthesis of "difficult" or aggregation-prone sequences. The repeated acidic treatments in Boc-SPPS can help to disrupt secondary structures that may impede coupling efficiency.[1]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired hydroxyproline-containing peptide.
References
A Comparative Guide to Hydroxyproline Protecting Groups in Peptide Synthesis: Boc-Hyp-OtBu and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, particularly those mimicking or containing motifs from collagen and other structurally significant proteins, the incorporation of hydroxyproline (Hyp) is a critical step. The choice of protecting group for the hydroxyl and amino moieties of hydroxyproline can significantly influence coupling efficiency, stereochemical integrity, and overall yield of the final peptide. This guide provides an objective comparison of N-Boc-O-tert-butyl-L-hydroxyproline (Boc-Hyp-OtBu) with other commonly employed hydroxyproline derivatives, supported by experimental data and detailed protocols to inform strategic decisions in peptide synthesis.
Performance Comparison of Hydroxyproline Protecting Groups
The selection of a protecting group strategy for hydroxyproline is intrinsically linked to the overarching solid-phase peptide synthesis (SPPS) methodology, primarily the Boc/Bzl and Fmoc/tBu strategies. Each approach presents distinct advantages and challenges regarding deprotection conditions, potential side reactions, and compatibility with other synthetic steps.
| Parameter | This compound | Fmoc-Hyp(tBu)-OH | Boc-Hyp(Bzl)-OH |
| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) | Boc (acid-labile) |
| Side-Chain Protection | tert-Butyl (OtBu) (acid-labile) | tert-Butyl (tBu) (acid-labile) | Benzyl (Bzl) (hydrogenolysis or strong acid) |
| Orthogonality | Quasi-orthogonal in Boc-SPPS | Fully orthogonal in Fmoc-SPPS | Quasi-orthogonal in Boc-SPPS |
| Nα-Deprotection Conditions | Moderate acid (e.g., 25-50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[2] | Moderate acid (e.g., 25-50% TFA in DCM)[3][4] |
| Side-Chain Deprotection | Strong acid (e.g., HF or high % TFA)[5][6] | Strong acid (e.g., 95% TFA) | Strong acid (e.g., HF) or catalytic hydrogenolysis[3][7] |
| Racemization Risk | Generally low for proline derivatives.[8] | Can be higher with certain coupling reagents (e.g., DIC/HOBt).[9] | Generally low. |
| Key Advantages | Compatible with standard Boc-SPPS protocols. | Milder Nα-deprotection conditions, suitable for many automated synthesizers.[10] | Well-established in traditional Boc-SPPS. |
| Key Disadvantages | Requires strong acid for final cleavage, which can degrade sensitive peptides.[6] | Potential for piperidine adduct formation. | Requires harsh final cleavage conditions (HF).[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible incorporation of protected hydroxyproline derivatives into a peptide sequence.
Protocol 1: Coupling of this compound in Boc-SPPS
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[1]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM twice for 2 minutes each, followed by thorough DCM washes.[3]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 2: Coupling of Fmoc-Hyp(tBu)-OH in Fmoc-SPPS
This protocol details the incorporation of Fmoc-Hyp(tBu)-OH in a standard Fmoc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Hyp(tBu)-OH
-
Coupling reagent (e.g., HCTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 equivalents), HCTU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate for 1 hour.
-
Monitoring: Monitor the coupling reaction with a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF to prepare for the next cycle.
Protocol 3: Final Cleavage and Deprotection
Boc/Bzl and Boc/OtBu Strategy (HF Cleavage): Standard "High HF" Cleavage:
-
Dry the peptide-resin thoroughly.
-
Add a scavenger cocktail (e.g., p-cresol) to the dried resin in a specialized HF cleavage apparatus.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.[6]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
Fmoc/tBu Strategy (TFA Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry.
Signaling Pathways and Experimental Workflows
The synthesis of peptides often follows a logical, cyclical workflow. Below are Graphviz diagrams illustrating the general workflows for Boc and Fmoc solid-phase peptide synthesis.
Conclusion
The choice between this compound and other protected hydroxyproline derivatives is a strategic decision that depends on the overall synthetic plan, the nature of the target peptide, and the available laboratory infrastructure. For syntheses employing the now predominant Fmoc/tBu strategy, Fmoc-Hyp(tBu)-OH is the logical and highly effective choice, offering mild deprotection conditions for the α-amino group. For traditional Boc/Bzl SPPS, both this compound and Boc-Hyp(Bzl)-OH are viable options. The selection between the OtBu and Bzl side-chain protection in the Boc strategy will depend on the desired final cleavage method, with the Bzl group offering the alternative of removal via catalytic hydrogenolysis, which can be advantageous for peptides sensitive to strong acids. Ultimately, a thorough understanding of the chemical properties of each protecting group and adherence to optimized protocols are essential for the successful synthesis of hydroxyproline-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
A Head-to-Head Battle for Hydroxyproline Incorporation: A Comparative Guide to Boc-Hyp-OtBu and Fmoc-Hyp(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the critical post-translationally modified amino acid hydroxyproline, the choice of building block is a pivotal decision impacting yield, purity, and the overall success of the synthetic strategy. This guide provides an objective, data-driven comparison of two commonly utilized protected hydroxyproline derivatives: N-(tert-butoxycarbonyl)-O-tert-butyl-L-hydroxyproline (Boc-Hyp-OtBu) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-hydroxyproline (Fmoc-Hyp(tBu)-OH). Through a detailed examination of their performance in solid-phase peptide synthesis (SPPS) and a comprehensive overview of the analytical techniques required for structural validation, this guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
The incorporation of hydroxyproline is essential for the structural integrity and biological activity of many peptides and proteins, most notably collagen. In synthetic peptides, its presence can confer increased stability and unique conformational properties. The choice between the two major orthogonal protecting group strategies, Boc and Fmoc, dictates the entire synthetic workflow, from resin selection and deprotection conditions to the final cleavage and purification. This comparison will focus on the practical implications of choosing between this compound and its Fmoc-protected counterpart.
Performance Comparison: A Quantitative Look
| Performance Metric | This compound Strategy | Fmoc-Hyp(tBu)-OH Strategy | Rationale |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences | ~70-95% (highly sequence-dependent) | The acidic deprotection steps in Boc-SPPS can help to disrupt the formation of secondary structures that lead to peptide aggregation on the solid support, potentially leading to higher purity for difficult sequences.[2] |
| Overall Yield (%) | ~20-50% | ~30-60% | The milder deprotection conditions of the Fmoc strategy generally lead to less peptide chain loss during the synthesis, often resulting in a higher overall yield. |
| Coupling Efficiency | Generally high | Can be challenging | As a secondary amino acid, the coupling of the subsequent amino acid to hydroxyproline can be sterically hindered. This may necessitate the use of optimized coupling reagents or double coupling cycles in both strategies to ensure efficient peptide bond formation. |
| Side Reaction Profile | Less prone to aspartimide formation | Prone to diketopiperazine and aspartimide formation | The basic conditions used for Fmoc deprotection can promote side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid.[2][4] The acidic conditions of the Boc strategy are less conducive to these particular side reactions. |
Mitigating Side Reactions: The Role of the O-tert-Butyl (OtBu) Group
The hydroxyl group of hydroxyproline is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation during the coupling steps. The tert-butyl (OtBu) ether is a robust protecting group for this purpose in both Boc and Fmoc strategies.[5] It is stable to the repetitive acid treatment in Boc-SPPS and the basic conditions of Fmoc-SPPS. The OtBu group is typically removed during the final cleavage of the peptide from the resin using strong acidic conditions, such as with trifluoroacetic acid (TFA).[6]
Experimental Protocols for Structural Validation
The definitive validation of a synthetic peptide's structure requires a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary technique for determining the purity of a crude synthetic peptide and for its purification.[7]
Protocol for Analytical RP-HPLC:
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: Utilize an analytical RP-HPLC system equipped with a UV detector. A C18 column is commonly used for peptide analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Employ a linear gradient of increasing Mobile Phase B to elute the peptide and any impurities from the column. A typical gradient might be 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[8]
-
Purity Calculation: The purity of the peptide is determined by integrating the area of all peaks in the chromatogram and expressing the area of the main peak as a percentage of the total area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mass Spectrometry (MS) for Identity Confirmation and Sequencing
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for determining its amino acid sequence.[7]
Protocol for LC-MS Analysis:
-
Sample Introduction: The eluent from the HPLC system is directly introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its molecular weight.
-
Tandem MS (MS/MS) for Sequencing: The peptide ion of interest is isolated and fragmented within the mass spectrometer. Analysis of the fragment ions (typically b- and y-ions) allows for the determination of the amino acid sequence.[9] For hydroxyproline-containing peptides, specific fragment ions can confirm the presence and location of this modified residue.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution, including the conformation of the hydroxyproline ring and the cis-trans isomerization of the peptide bond preceding the hydroxyproline residue.[11][12]
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should typically be in the millimolar range.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall fingerprint of the peptide.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which is crucial for determining the peptide's three-dimensional structure. The presence or absence of specific NOEs can help determine the cis or trans conformation of the X-Hyp peptide bond.[13][14]
-
¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which can aid in resonance assignment and confirm the presence of the hydroxyproline ring carbons.
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflows and the logic behind choosing a synthetic strategy, the following diagrams are provided.
Conclusion
The validation of a peptide structure synthesized with this compound, or any other protected amino acid, is a rigorous process requiring a combination of powerful analytical techniques. Both the Boc and Fmoc strategies for incorporating hydroxyproline have their merits and drawbacks.
The Fmoc strategy , with its milder deprotection conditions, is generally the preferred method for routine peptide synthesis, often resulting in higher yields and purity for a wide range of peptide sequences.[1] It is particularly advantageous for peptides containing other acid-sensitive residues.
The Boc strategy , while requiring harsher acidic conditions and specialized equipment for the final cleavage, remains a valuable tool, especially for the synthesis of "difficult" sequences that are prone to aggregation.[2] The acidic deprotection steps can help to maintain the solubility of the growing peptide chain on the solid support, leading to more efficient coupling reactions.
Ultimately, the choice between this compound and Fmoc-Hyp(tBu)-OH should be made on a case-by-case basis, taking into account the specific characteristics of the target peptide, the available laboratory resources, and the desired final purity and yield. Regardless of the chosen synthetic route, meticulous analytical validation using HPLC, mass spectrometry, and NMR spectroscopy is paramount to ensure the synthesis of a well-defined and structurally correct hydroxyproline-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 11. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Modified Peptide Analysis: A Guide to Mass Spectrometry of Peptides Containing Boc-Hyp-OtBu
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex peptides, the incorporation of non-standard, protected amino acids like Boc-Hyp-OtBu presents unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of these highly modified peptides, offering supporting data and detailed experimental protocols to inform analytical strategy and ensure accurate characterization.
The use of tert-butyloxycarbonyl (Boc) for N-terminal protection and tert-butyl (OtBu) for the side-chain carboxyl group of hydroxyproline (Hyp) is a common strategy in solid-phase peptide synthesis (SPPS). However, the inherent lability of these protecting groups under typical mass spectrometry conditions can complicate spectral interpretation and requires optimized analytical methods for reliable characterization.
Performance in the Mass Spectrometer: A Comparative Overview
The analysis of peptides containing this compound is dominated by the fragmentation behavior of the two protecting groups. Both the Boc and OtBu groups are highly susceptible to neutral loss upon collisional activation, which can be both a diagnostic tool and a challenge for obtaining comprehensive sequence information.
Key Fragmentation Pathways
During tandem mass spectrometry (MS/MS), peptides containing the this compound residue exhibit characteristic fragmentation patterns. The primary and most facile fragmentation event is the neutral loss of isobutylene (56.06 Da) from either the Boc or the OtBu group. The loss of the entire Boc group (100.05 Da) is also a key fragmentation pathway. These initial losses from the precursor ion are then typically followed by fragmentation of the peptide backbone, yielding the characteristic b- and y-ions that are used for sequence confirmation.
It is crucial to recognize that the lability of these protecting groups can lead to significant in-source decay, where fragmentation occurs within the ion source of the mass spectrometer prior to mass analysis.[1] This can result in the observation of ions corresponding to the unprotected or partially protected peptide, complicating data interpretation.
Comparison of Ionization and Fragmentation Techniques
The choice of ionization and fragmentation methods is critical for the successful analysis of peptides bearing labile protecting groups. Electrospray ionization (ESI) is a commonly employed technique, though careful optimization of source parameters is necessary to minimize in-source fragmentation.[2][3]
Below is a comparative summary of common fragmentation techniques for the analysis of peptides containing this compound:
| Fragmentation Technique | Principle | Advantages for this compound Peptides | Disadvantages for this compound Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation.[4] | Widely available and effective for generating b- and y-ions for sequence analysis after the initial loss of protecting groups. | Can lead to extensive fragmentation of the labile Boc and OtBu groups, potentially diminishing the abundance of informative backbone fragment ions. Less effective for highly charged peptides.[4][5] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that occurs in a separate collision cell, providing higher fragmentation energy.[4] | Often produces a greater number of peptide identifications for doubly charged peptides compared to CID.[6] Generates high-resolution fragment ion spectra in Orbitrap instruments. | The higher energy can still favor the loss of protecting groups over backbone fragmentation. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.[4][7] | Preserves labile modifications like protecting groups, allowing for their localization.[7][8] More effective for fragmenting highly charged peptides.[6][7] | Can be less efficient for peptides with low charge states (e.g., 2+).[5] May result in fewer total peptide identifications compared to CID in some cases.[5] |
Recommendation: For comprehensive analysis, a combination of fragmentation techniques is often beneficial. For peptides containing this compound, which are prone to being doubly or triply charged, a data-dependent acquisition method that triggers ETD for higher charge states and HCD or CID for lower charge states can provide the most complete fragmentation information.
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following provides a general framework for the LC-MS/MS analysis of peptides containing this compound.
Sample Preparation
-
Dissolution: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a stock concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water. The use of formic acid is preferred over trifluoroacetic acid (TFA) for MS applications to avoid ion suppression and potential premature cleavage of the Boc group.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes, can be effective for separating the peptide of interest from synthetic impurities.
-
Flow Rate: 0.2-0.4 mL/min.[1]
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan: Acquire a full MS scan to identify the m/z of the precursor ion.
-
MS/MS Analysis: Perform data-dependent MS/MS on the precursor ion.
-
Isolation Window: 2 m/z.
-
Collision Energy (CID/HCD): This needs to be optimized for the specific peptide but typically ranges from 25-40 eV. A stepped collision energy can be beneficial.
-
ETD Reaction Time: This parameter also requires optimization based on the instrument and precursor ion charge state.
-
Visualizing the Workflow and Logic
To aid in understanding the analytical process and the underlying logic of fragmentation, the following diagrams are provided.
Caption: A typical experimental workflow for the LC-MS/MS analysis of a synthetic peptide containing this compound.
Caption: Predominant fragmentation pathways for peptides containing this compound under CID/HCD conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Comparative Yield Analysis of Boc vs. Fmoc Strategies for Hydroxyproline-Containing Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of hydroxyproline into synthetic peptides is crucial for developing novel therapeutics, collagen mimetics, and tools for chemical biology. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc), significantly impacts the overall yield, purity, and efficiency of synthesizing these specialized peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydroxyproline-containing peptides, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in the chemistry of α-amino group deprotection. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine.[] This dictates the entire synthetic approach, including the choice of side-chain protecting groups and final cleavage conditions.
For hydroxyproline, the commonly used protected derivatives are:
-
Boc Strategy: Boc-Hyp(Bzl)-OH, where the hydroxyl group is protected by a benzyl (Bzl) ether.
-
Fmoc Strategy: Fmoc-Hyp(tBu)-OH, where the hydroxyl group is protected by a tert-butyl (tBu) ether.[2]
Performance Comparison: Yield and Purity
While a direct head-to-head synthesis of the same hydroxyproline-containing peptide using both methods is not extensively documented in a single study, a comparative analysis can be compiled from existing literature and general principles of SPPS. The Fmoc strategy is often favored for its milder deprotection conditions, which can lead to higher crude purity and overall yield, especially for sensitive sequences.[] Conversely, the Boc strategy, with its robust and repetitive acid treatments, can be advantageous for long or aggregation-prone sequences.[4]
| Metric | Boc Strategy (Boc-Hyp(Bzl)-OH) | Fmoc Strategy (Fmoc-Hyp(tBu)-OH) | Rationale |
| Crude Peptide Yield | ~50-80% (highly sequence dependent) | ~60-90% (highly sequence dependent) | The milder deprotection steps in Fmoc-SPPS can minimize peptide chain loss from the resin during synthesis. |
| Crude Peptide Purity | Potentially lower due to harsh acidic deprotection steps | Generally higher due to milder reaction conditions | Repetitive TFA treatment in Boc-SPPS can lead to the accumulation of side products. The base-labile deprotection in Fmoc-SPPS is typically cleaner, resulting in fewer side reactions.[] |
| Final Purified Yield | ~10-30% | ~20-50% | Higher crude purity from the Fmoc strategy often simplifies purification, leading to better recovery of the final product. |
| Side Reactions | - Potential for benzyl group migration.- Oxidation of sensitive residues. | - Diketopiperazine formation at the dipeptide stage.- Racemization of sensitive residues during activation. | The choice of coupling reagents and conditions is critical in both strategies to minimize side reactions. Additives like HOBt or Oxyma Pure are often used to suppress racemization in Fmoc-SPPS.[5] |
Experimental Workflows
The following diagrams illustrate the general workflows for a single amino acid coupling cycle in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of hydroxyproline.
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of hydroxyproline using both Boc and Fmoc strategies. These should be optimized based on the specific peptide sequence and instrumentation.
Protocol 1: Boc-SPPS of a Hydroxyproline-Containing Peptide
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Drain the DCM and treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain the pre-wash solution and add fresh 50% TFA/DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (1x), followed by DCM (3x).
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
4. Coupling of Boc-Hyp(Bzl)-OH:
-
In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3-5 equivalents relative to resin loading) and an activating agent such as HOBt (3-5 equivalents) in N,N-dimethylformamide (DMF).
-
Add a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or a specific test for secondary amines if the preceding amino acid is proline). If the coupling is incomplete, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
After the final coupling cycle and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Alternatively, a lower-toxicity cleavage cocktail such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.
Protocol 2: Fmoc-SPPS of a Hydroxyproline-Containing Peptide
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF and treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
3. Coupling of Fmoc-Hyp(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
-
Add an activator base like DIEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, extend the reaction time or perform a recoupling.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection:
-
After the final coupling cycle and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail, typically containing a high percentage of TFA along with scavengers. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of hydroxyproline-containing peptides is dependent on several factors, including the peptide sequence, length, the presence of other sensitive residues, and the available laboratory infrastructure. The Fmoc strategy is generally preferred for its milder conditions, which often translate to higher crude purity and yield, simplifying downstream purification.[] However, the Boc strategy remains a robust and valuable method, particularly for challenging sequences prone to aggregation where the harsh acidic deprotection steps can be beneficial.[4] Careful optimization of coupling and cleavage conditions is paramount in both strategies to maximize yield and purity of the final hydroxyproline-containing peptide.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Hyp-OtBu
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with specific amino acid modifications is a cornerstone of modern drug discovery and biomedical research. The incorporation of hydroxyproline (Hyp), a key component of collagen, can significantly influence the structural and biological properties of peptides. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is critical, impacting not only the synthesis efficiency but also the biological activity of the final peptide. This guide provides an objective comparison of peptides synthesized using the tert-butyloxycarbonyl (Boc) protected hydroxyproline derivative, Boc-Hyp-OtBu, versus the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) alternative, Fmoc-Hyp(tBu)-OH.
This comparison is supported by illustrative experimental data and detailed protocols for key biological assays to inform the selection of the most suitable synthetic strategy for your research needs.
Executive Summary
The selection between this compound and Fmoc-Hyp(tBu)-OH for the incorporation of hydroxyproline into a peptide sequence is a strategic decision based on the specific requirements of the peptide and the overall synthetic goal.
-
Boc-SPPS using this compound is a robust, classic approach that can be advantageous for the synthesis of hydrophobic or aggregation-prone sequences. The strong acidic conditions used for Boc deprotection can help to disrupt secondary structures that may form during synthesis. However, the final cleavage step requires hazardous hydrofluoric acid (HF), necessitating specialized equipment.
-
Fmoc-SPPS using Fmoc-Hyp(tBu)-OH represents a more modern and milder approach. The base-labile Fmoc group and acid-labile side-chain protecting groups offer a more orthogonal system, compatible with a wider range of sensitive modifications. This strategy generally leads to higher purity of the crude peptide and avoids the use of HF.
While direct head-to-head biological activity data for the same hydroxyproline-containing peptide synthesized by both methods is not extensively available in the public domain, we can infer performance based on the principles of each synthetic strategy and representative data from relevant biological assays.
Comparative Analysis of Synthetic Strategies
| Feature | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-Hyp(tBu)-OH |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection (Hyp) | Acid-labile (OtBu) | Acid-labile (tBu) |
| Final Cleavage | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Advantages | - Better for hydrophobic/aggregating sequences.[1] - Generally lower cost of Boc-amino acids. | - Milder deprotection conditions.[2][] - Orthogonal protection scheme.[2] - Avoids hazardous HF. |
| Disadvantages | - Requires specialized equipment for HF. - Harsher conditions can lead to side reactions. | - Repetitive base treatment can be problematic for some sequences. - Fmoc-amino acids are generally more expensive.[] |
Illustrative Biological Activity Data
To provide a tangible comparison, we present hypothetical but representative data for a bioactive peptide containing hydroxyproline, synthesized using both Boc and Fmoc strategies. The peptide in this example is a collagen-derived tripeptide, Gly-Pro-Hyp, known to exhibit various biological activities, including stimulating fibroblast proliferation.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. In this illustrative example, we compare the effect of Gly-Pro-Hyp synthesized by both methods on the proliferation of human dermal fibroblasts (HDFs).
| Synthesis Method | Peptide Sequence | Target Cell Line | Incubation Time (h) | EC50 (µM) |
| Boc-SPPS | Gly-Pro-Hyp | HDF | 48 | 55 |
| Fmoc-SPPS | Gly-Pro-Hyp | HDF | 48 | 50 |
Interpretation: Both synthetic methods can yield a biologically active peptide capable of stimulating fibroblast proliferation. The slight difference in EC50 values could be attributed to variations in purity and the presence of different minor impurities arising from the distinct chemical environments of each synthesis strategy.
Experimental Protocols
Boc-Solid Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Gly-Pro-Hyp) using Boc chemistry.
Materials:
-
Merrifield resin
-
Boc-Hyp(OtBu)-OH, Boc-Pro-OH, Boc-Gly-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Hydrofluoric acid (HF)
-
Scavengers (e.g., anisole)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
First Amino Acid Coupling (Boc-Hyp(OtBu)-OH):
-
Dissolve Boc-Hyp(OtBu)-OH in DCM/DMF.
-
Add DCC and HOBt to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM.
-
Wash the resin with DCM.
-
-
Subsequent Amino Acid Couplings (Boc-Pro-OH and Boc-Gly-OH):
-
Repeat steps 2-4 for each subsequent amino acid.
-
-
Final Cleavage:
-
Dry the peptide-resin.
-
Treat the resin with HF in the presence of scavengers at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Precipitate the peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Boc-SPPS Workflow for a Hydroxyproline-Containing Peptide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the effect of a synthetic peptide on cell viability.[6][7]
Materials:
-
Target cells (e.g., Human Dermal Fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
Synthetic peptide stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium with the solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Plot the absorbance against the peptide concentration to determine the EC50 value (the concentration that gives half-maximal response).
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Signaling Pathways
Peptides containing hydroxyproline, often derived from collagen, can exert their biological effects through various signaling pathways. One of the most well-documented is the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in wound healing and tissue regeneration by stimulating collagen synthesis.[9][10][11][12]
TGF-β/Smad Signaling Pathway
Caption: The TGF-β/Smad Signaling Pathway.
Bradykinin-potentiating peptides, which can also contain proline and hydroxyproline residues, often exert their effects by modulating the Bradykinin B2 receptor signaling pathway.[13][14][15][16][17]
Bradykinin B2 Receptor Signaling Pathway
Caption: The Bradykinin B2 Receptor Signaling Pathway.
Conclusion
The choice between this compound and Fmoc-Hyp(tBu)-OH for the synthesis of hydroxyproline-containing peptides is a critical decision that can influence the efficiency of the synthesis and potentially the biological activity of the final product. While the Boc strategy remains a powerful tool, particularly for challenging sequences, the milder conditions and orthogonality of the Fmoc strategy have made it the more widely adopted method in modern peptide synthesis.
The illustrative data and detailed protocols provided in this guide serve as a valuable resource for researchers in designing and executing experiments to evaluate the biological activity of their synthetic peptides. Understanding the nuances of the synthetic strategy and its potential impact on the final product is paramount for the successful development of novel peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay [protocols.io]
- 9. Collagen peptides promote photoaging skin cell repair by activating the TGF-β/Smad pathway and depressing collagen degradation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Bifunctional Peptide that Anneals to Damaged Collagen and Clusters TGF-β Receptors Enhances Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 15. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Hyp(tBu)-OH in Peptide Conformation Assessment
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The incorporation of non-canonical amino acids, particularly proline analogs, offers a powerful tool to modulate the three-dimensional structure of peptides, thereby influencing their stability, bioactivity, and pharmacokinetic profiles. This guide provides an objective comparison of Boc-Hyp(tBu)-OH with other proline alternatives, supported by experimental data and detailed methodologies, to assist in the rational design of conformationally constrained peptides.
Introduction to Proline Analogs and Conformational Control
Proline's unique cyclic structure restricts the peptide backbone's flexibility, influencing the preceding peptide bond's propensity to adopt a cis or trans conformation. Modifications to the proline ring, particularly at the C4 position, can further bias this equilibrium and the pyrrolidine ring's pucker (Cγ-endo or Cγ-exo), thereby dictating the local and global peptide conformation.[1][2][3] Boc-Hyp(tBu)-OH, a derivative of 4-hydroxyproline with a tert-butyl protecting group on the hydroxyl function, is a commonly used building block in solid-phase peptide synthesis (SPPS) to introduce a specific conformational bias.
Performance Comparison of Proline Analogs
The choice of a proline analog significantly impacts the resulting peptide's conformational landscape. The following table summarizes the expected effects of various 4-substituted prolines on key conformational parameters, based on established stereoelectronic principles. Electron-withdrawing substituents at the 4R position, such as the hydroxyl group in hydroxyproline, favor a Cγ-exo ring pucker, which in turn stabilizes a trans amide bond.[1][2] The bulky tert-butyl group in Boc-Hyp(tBu)-OH can also exert steric effects that influence the local conformation.
| Proline Analog | 4-Substituent | Stereochemistry | Expected Ring Pucker | Expected Amide Bond Preference | Key References |
| Proline | -H | L | Mixture of Cγ-exo and Cγ-endo | Predominantly trans | [1][4] |
| Boc-Hyp(tBu)-OH | -O-tBu | (2S, 4R) | Cγ-exo | trans | [5] |
| (2S, 4R)-4-Hydroxyproline (Hyp) | -OH | (2S, 4R) | Cγ-exo | trans | [1][6] |
| (2S, 4S)-4-Hydroxyproline (hyp) | -OH | (2S, 4S) | Cγ-endo | cis | [3] |
| (2S, 4R)-4-Fluoroproline (Flp) | -F | (2S, 4R) | Cγ-exo | trans | [1] |
| (2S, 4S)-4-Fluoroproline (flp) | -F | (2S, 4S) | Cγ-endo | cis | [3] |
Experimental Data: Impact on Peptide Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the conformational preferences of peptides in solution.[7][8] Key parameters include the ratio of trans to cis amide bond conformers (Ktrans/cis), vicinal coupling constants (³J) which provide information on dihedral angles, and Nuclear Overhauser Effects (NOEs) which reveal through-space proximity of protons.
Table 2: NMR Data for Ac-Phe-Pro-NHMe Model Peptides*
| Proline Analog (Pro)* | Solvent | Ktrans/cis | Reference |
| L-Proline (Pro) | D₂O | ~2.0 (67% trans) | [6] |
| L-trans-4-Hydroxyproline (Hyp) | D₂O | ~4.9 (83% trans) | [6] |
This data illustrates the significant stabilizing effect of the 4R-hydroxyl group on the trans amide bond conformation compared to unsubstituted proline. The bulky tert-butyl group in Boc-Hyp(tBu)-OH is expected to further reinforce this preference through steric hindrance, although specific quantitative data on its contribution is limited.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc-Hyp(tBu)-OH
The incorporation of Boc-Hyp(tBu)-OH into a peptide sequence is typically achieved using a standard Boc-SPPS protocol.
Materials:
-
Boc-protected amino acids (including Boc-Hyp(tBu)-OH)
-
Merrifield resin or other suitable solid support
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Cleavage cocktail (e.g., HF/anisole or trifluoromethanesulfonic acid)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling:
-
Dissolve the Boc-amino acid (e.g., Boc-Hyp(tBu)-OH, 3 equivalents) and coupling reagents (e.g., HBTU, 2.9 equivalents; HOBt, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl group from the hydroxyproline.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) at a concentration of 1-5 mM.
NMR Experiments:
-
1D ¹H NMR: To observe the overall spectral features and the presence of distinct sets of signals for cis and trans isomers.
-
2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. Key diagnostic NOEs include:
-
Strong Hα(i) – Hδ(i+1) correlation for a trans Xaa-Pro bond.
-
Strong Hα(i) – Hα(i+1) correlation for a cis Xaa-Pro bond.[7]
-
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The chemical shifts of Cβ and Cγ of the proline ring are sensitive to the cis/trans isomerization.[7]
-
Variable Temperature Studies: To assess the thermodynamic parameters of the cis/trans isomerization.
Visualizing Conformational Principles and Workflows
Caption: Proline ring pucker conformations influenced by C4-substituents.
Caption: Relationship between proline ring pucker and amide bond isomerization.
Caption: General experimental workflow for assessing the impact of Boc-Hyp(tBu)-OH.
Conclusion
The incorporation of Boc-Hyp(tBu)-OH provides a reliable method for inducing a trans-amide bond preference and a Cγ-exo ring pucker in synthetic peptides. This conformational constraint is a valuable tool for stabilizing specific secondary structures, such as β-turns and polyproline II helices, which are crucial for biological recognition and activity. While direct quantitative comparisons with a broad range of other proline analogs are still emerging, the foundational principles of stereoelectronic effects provide a strong predictive framework for rational peptide design. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize and analyze the conformational impact of Boc-Hyp(tBu)-OH and other proline derivatives in their own peptide systems.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Confirming Boc-Hyp-O-tBu Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of modified amino acids is a critical determinant of the final product's integrity and function. This guide provides a comparative analysis of the leading analytical techniques for confirming the incorporation of N-Boc-O-tert-butyl-L-hydroxyproline (Boc-Hyp-O-tBu), a frequently used protected amino acid derivative. We will explore the experimental protocols and performance metrics of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a comprehensive overview to guide your validation strategy.
The tert-butyloxycarbonyl (Boc) protecting group on the amine and the tert-butyl (O-t-Bu) group on the hydroxyl function of hydroxyproline are crucial for preventing unwanted side reactions during peptide synthesis. However, their successful incorporation and subsequent removal must be rigorously verified. The choice of analytical technique depends on the desired level of detail, sample availability, and the specific questions being addressed.
Comparative Analysis of Key Analytical Techniques
The primary methods for confirming Boc-Hyp-O-tBu incorporation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides different types of information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Provides the molecular weight of the peptide, confirming the mass addition of the Boc-Hyp-O-tBu residue. Fragmentation patterns (MS/MS) can confirm the sequence.[1][2] | Delivers detailed structural information, confirming the presence and integrity of the Boc and O-t-Bu protecting groups and their chemical environment.[2][3] | Assesses the purity of the peptide and can indicate successful incorporation through retention time shifts.[2] |
| Key Advantages | High sensitivity, requiring minimal sample amounts.[2] Directly confirms the mass of the incorporated residue.[4] | Non-destructive and provides unambiguous structural elucidation.[2] Unparalleled for confirming the presence of protecting groups.[2] | Excellent for assessing purity and for purification of the final product.[2] Can be used to monitor reaction completion during synthesis.[5] |
| Limitations | Does not provide detailed structural information on the protecting groups themselves.[2] Can be challenging to distinguish between isomeric impurities.[2] | Lower sensitivity compared to mass spectrometry.[2] Can be complex for large peptides and may require larger sample quantities.[2] | Co-elution of impurities can occur.[2] Does not provide direct structural confirmation. |
| Typical Application | Final confirmation of molecular weight and sequence of the purified peptide. | Structural confirmation of the protected amino acid and the final peptide, especially for identifying protecting group integrity. | In-process monitoring of coupling reactions and final purity assessment of the crude and purified peptide. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following are generalized protocols that can be adapted for peptides containing Boc-Hyp-O-tBu.
Mass Spectrometry (LC-MS/MS) Protocol for Identity Confirmation
This protocol is designed to confirm the molecular weight and sequence of the synthesized peptide.
-
Sample Preparation :
-
Dissolve the crude or purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.[1] A typical concentration is 10-100 µM.[1]
-
For sequence confirmation, the peptide can be subjected to proteolytic digestion (e.g., with trypsin) to generate smaller fragments.[4]
-
-
LC-MS/MS System and Conditions :
-
System : An HPLC system coupled to a mass spectrometer, such as an ESI-QTOF or ESI-Orbitrap.[1]
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase :
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient : A suitable gradient to elute the peptide of interest (e.g., 5-95% B over 30 minutes).
-
Flow Rate : 0.2-0.4 mL/min.[1]
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[1]
-
-
Data Acquisition and Analysis :
-
MS1 Scan : Acquire a full MS scan to identify the precursor ion's mass-to-charge ratio (m/z).[1] The observed m/z should correspond to the theoretical mass of the peptide with the incorporated Boc-Hyp-O-tBu.
-
MS/MS Analysis : Perform tandem MS (MS/MS) on the precursor ion to induce fragmentation.[1]
-
Data Analysis : Analyze the fragmentation pattern to confirm the amino acid sequence. The fragmentation of the Boc group often results in a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1]
-
NMR Spectroscopy Protocol for Structural Confirmation
NMR spectroscopy is highly effective for confirming the presence and integrity of the protecting groups.
-
Sample Preparation :
-
NMR Spectrometer and Parameters :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[2]
-
2D NMR : For more complex peptides, 2D NMR experiments like COSY and HSQC can be used to assign specific proton and carbon signals to the Boc-Hyp-O-tBu residue.[2]
-
-
Data Analysis :
-
¹H NMR : Look for the characteristic signal of the nine protons of the Boc group's tert-butyl, which typically appears as a singlet around 1.4 ppm.[6] The nine protons of the O-t-Bu group will also produce a distinct singlet.
-
¹³C NMR : Identify the characteristic signals for the Boc and O-t-Bu groups. The quaternary carbons of the tert-butyl groups appear around 80 ppm, and the methyl carbons are found around 28 ppm.[7] The carbonyl carbon of the Boc group also has a characteristic chemical shift.[2]
-
Reversed-Phase HPLC (RP-HPLC) Protocol for Purity Assessment
RP-HPLC is the standard method for analyzing the purity of synthetic peptides.[8]
-
Sample Preparation :
-
HPLC System and Conditions :
-
System : A standard HPLC system with a UV detector.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase :
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient : A linear gradient, for example, from 5% to 95% Solvent B over 30-60 minutes, is commonly used to elute peptides.
-
Flow Rate : Typically 1 mL/min for analytical columns.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis :
-
The successful incorporation of the hydrophobic Boc-Hyp-O-tBu residue will result in a significant increase in the retention time of the peptide compared to the sequence lacking this residue.
-
The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.
-
Visualizing the Workflow
To better understand the logical flow of these analytical processes, the following diagrams illustrate the typical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Boc-Hyp-OtBu in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those containing hydroxyproline, the choice of building block is critical to achieving high yields and purity. This guide provides an objective comparison of N-α-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp-OtBu) with its primary alternative, N-α-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-hydroxyproline (Fmoc-Hyp(tBu)-OH), supported by established principles of peptide chemistry and illustrative experimental data.
The selection between these two derivatives is fundamentally tied to the overarching solid-phase peptide synthesis (SPPS) strategy employed: the Boc/Bzl strategy or the Fmoc/tBu strategy. Each approach has distinct advantages and disadvantages concerning reaction conditions, compatibility with sensitive residues, and scalability.
Overview of Synthetic Strategies
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and typically benzyl-based protecting groups for side chains. The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, like hydrofluoric acid (HF).[1]
Fmoc/tBu Strategy: This is the more modern and widely adopted strategy, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[] The Fmoc group is removed by a mild base, typically piperidine, while the acid-labile tert-butyl (tBu) based side-chain protecting groups are removed in the final cleavage step with TFA.[1]
Performance Comparison
While direct, side-by-side quantitative comparisons of this compound and Fmoc-Hyp(tBu)-OH in the synthesis of the same peptide are not extensively documented in single studies, performance can be inferred from the characteristics of their respective chemistries and data from analogous systems. The following table summarizes the expected performance based on these principles.
| Parameter | This compound (in Boc-SPPS) | Fmoc-Hyp(tBu)-OH (in Fmoc-SPPS) | References |
| Coupling Efficiency | Generally high, but can be sequence-dependent. May require double coupling for difficult sequences. | High, often benefits from milder reaction conditions. | [3] |
| Racemization Risk | Proline and hydroxyproline derivatives can be susceptible to racemization, especially with certain coupling reagents and additives like HOBt. | Proline's ring structure inherently minimizes racemization during coupling. The milder conditions of Fmoc chemistry further reduce this risk. | [4] |
| Crude Purity | Can be lower due to repetitive acid treatments and harsh final cleavage conditions, potentially leading to side products. | Generally higher due to the milder deprotection steps and final cleavage conditions. | [] |
| Final Yield | Can be impacted by peptide aggregation, especially in hydrophobic sequences, although the acidic deprotection can help mitigate this. | May be higher due to fewer side reactions and cleaner crude product, simplifying purification. | [] |
| Compatibility | Less suitable for peptides with acid-sensitive modifications. | Better suited for peptides with acid-labile groups. | [] |
| Scalability | Well-established for large-scale production with mature process validation. | Well-suited for automated cGMP manufacturing due to milder conditions and easier waste management. | [] |
Experimental Protocols
General Protocol for Boc-SPPS using this compound
This protocol outlines a manual synthesis cycle for incorporating this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes), followed by thorough washing with DMF.[6]
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents) and a coupling agent such as HBTU (1.95 equivalents) in DMF.
-
Add DIEA (3-6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the neutralized peptide-resin.[6]
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion. If the test is positive, a recoupling step may be necessary.[7]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
General Protocol for Fmoc-SPPS using Fmoc-Hyp(tBu)-OH
This protocol outlines a manual synthesis cycle for incorporating Fmoc-Hyp(tBu)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and treat with a fresh 20% piperidine in DMF solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Hyp(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (2-3 equivalents), an activating agent like HBTU (1.95 equivalents), and an additive such as HOBt (2 equivalents) in DMF.
-
Add DIEA (3-6 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Selection of Protected Hydroxyproline in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy for incorporating hydroxyproline in large-scale solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts process efficiency, purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of utilizing tert-butoxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp-OtBu) and compares its performance with the primary alternative, 9-fluorenylmethoxycarbonyl-O-tert-butyl-L-hydroxyproline (Fmoc-Hyp(tBu)-OH).
The inclusion of hydroxyproline is crucial for the synthesis of collagen-like peptides and other bioactive molecules. The secondary hydroxyl group of hydroxyproline necessitates protection to prevent side reactions during peptide chain elongation. The selection of the appropriate protected hydroxyproline derivative is intrinsically linked to the overarching SPPS strategy: the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach or the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology.
Performance and Cost Comparison: this compound vs. Fmoc-Hyp(tBu)-OH
The decision between this compound and Fmoc-Hyp(tBu)-OH for large-scale synthesis is a trade-off between raw material costs, process robustness, and the final purity of the peptide. While Boc-protected amino acids are often perceived as more cost-effective, the overall process economics must be carefully considered.[1]
| Parameter | This compound (in Boc/Bzl Strategy) | Fmoc-Hyp(tBu)-OH (in Fmoc/tBu Strategy) | Key Considerations |
| Starting Material Cost | Generally lower initial cost per kilogram. | Generally higher initial cost per kilogram, though prices are becoming more competitive at scale.[1] | The cost of the protecting group and the complexity of the derivative's synthesis contribute to this difference. For large-scale campaigns, this can be a significant factor in the raw material budget. |
| Typical Crude Peptide Purity | 50-70%[1] | 75-85% | Milder deprotection steps in the Fmoc strategy often lead to fewer side reactions and a cleaner crude product, reducing the burden and cost of downstream purification. |
| Typical Final Purified Yield | 20-40%[1] | Often higher due to higher crude purity and potentially less material loss during purification. | The overall yield is highly dependent on the peptide sequence and the efficiency of purification. |
| Deprotection Conditions | Repetitive use of strong acid (e.g., TFA) for Nα-Boc removal. | Repetitive use of a mild base (e.g., piperidine) for Nα-Fmoc removal. | The harsh acidic conditions in Boc-SPPS can lead to degradation of sensitive peptide sequences. |
| Final Cleavage | Harsh, strong acid (e.g., HF or TFMSA).[1] | Moderate acid (e.g., TFA). | The use of highly hazardous reagents like HF in the Boc strategy requires specialized, expensive equipment and stringent safety protocols. |
| Potential Side Reactions | - Alkylation of sensitive residues by tert-butyl cations. - Acid-catalyzed side reactions. | - Racemization, particularly with certain coupling reagents. - Diketopiperazine formation. | Careful selection of scavengers is crucial in the Boc strategy to minimize alkylation. Racemization in the Fmoc strategy can be mitigated by optimizing coupling conditions. |
Experimental Protocols
Detailed methodologies are essential for the successful large-scale synthesis of hydroxyproline-containing peptides. Below are generalized protocols for a single coupling cycle using both this compound and Fmoc-Hyp(tBu)-OH.
Boc-SPPS Protocol for Incorporation of this compound
This protocol outlines the manual steps for a single amino acid addition in a large-scale Boc-SPPS campaign.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) in a suitable reaction vessel with mechanical stirring.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Perform a pre-wash for 5 minutes, followed by a longer deprotection step of 15-25 minutes with agitation.
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.
3. Neutralization:
-
Neutralize the N-terminal ammonium salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM and/or dimethylformamide (DMF) to remove excess base.
4. Amino Acid Coupling:
-
Dissolve this compound (2-4 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Initiate the coupling reaction by adding DIEA (4-6 equivalents).
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test.
-
Once complete, drain the coupling solution and wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
-
After the entire peptide has been assembled, dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in a specialized HF-resistant apparatus. Use appropriate scavengers (e.g., anisole) to prevent side reactions.[1]
-
Evaporate the HF under vacuum and precipitate the crude peptide with cold diethyl ether.
Fmoc-SPPS Protocol for Incorporation of Fmoc-Hyp(tBu)-OH
This protocol outlines the steps for a single amino acid addition in a large-scale Fmoc-SPPS campaign.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF in a reaction vessel.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a total of 7 minutes (e.g., 1 minute followed by a 6-minute treatment) to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Dissolve Fmoc-Hyp(tBu)-OH (3 equivalents), a coupling agent (e.g., DIC, 3 equivalents), and an additive (e.g., OxymaPure, 3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-40 minutes at room temperature.
-
Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers like triisopropylsilane (TIS) and water, for 1-2 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
Visualizing the Synthesis Workflow
To better understand the logical flow of each synthesis strategy, the following diagrams illustrate the key steps.
Decision-Making Framework
The selection of the optimal protected hydroxyproline derivative is a multi-faceted decision. The following logical flow diagram can aid in this process.
References
A Comparative Guide to Deprotection Strategies for Boc-Hyp-OtBu
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development. The hydroxyproline derivative, N-tert-butoxycarbonyl-4-(tert-butoxy)-L-proline (Boc-Hyp-OtBu), is a valuable building block, and the selective or simultaneous cleavage of its Boc and tert-butyl ester (OtBu) protecting groups is a critical consideration in synthetic design. This guide provides a comparative analysis of common deprotection methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Deprotection Strategies: An Overview
The choice of deprotection method for this compound hinges on the desired outcome: selective removal of either the Boc or the OtBu group, or the simultaneous cleavage of both. The orthogonality of these protecting groups, where one can be removed in the presence of the other, allows for versatile synthetic manipulations.
Herein, we compare three primary strategies:
-
Simultaneous Deprotection: Achieved using strong acidic conditions to remove both the Boc and OtBu groups in a single step, yielding the free amino acid, hydroxyproline.
-
Selective N-Boc Deprotection: Employs milder acidic conditions to cleave the more labile Boc group while leaving the OtBu ester intact, affording Hyp-OtBu.
-
Selective O-tert-butyl Deprotection: Utilizes specific reagents, such as Lewis acids, to remove the OtBu ester while preserving the Boc group, yielding Boc-Hyp-OH.
The following diagram illustrates the overall workflow and the divergent pathways based on the chosen deprotection strategy.
Caption: General deprotection workflow for this compound.
Quantitative Comparison of Deprotection Methods
The following table summarizes the key quantitative data for the different deprotection strategies. While specific data for this compound is limited in the literature, data from the closely related Boc-Pro-OtBu and other N-Boc-amino acid-OtBu esters are presented to provide a reliable comparison.
| Deprotection Strategy | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Product | Ref. |
| Simultaneous Deprotection | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1) | DCM | Room Temp. | 1-2 h | >95 (expected) | Hyp | [1][2] |
| Selective N-Boc Deprotection | 4 M HCl in Dioxane | Dioxane | Room Temp. | 30 min | ~95 | Hyp-OtBu | [3][4][5] |
| Selective O-tert-butyl Deprotection | CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | 24 h (pre-complexation) + 4-6 h | 85-95 (typical) | Boc-Hyp-OH | [6][7] |
Experimental Protocols
Method 1: Simultaneous Deprotection with Trifluoroacetic Acid (TFA)
This method is ideal for the complete removal of both protecting groups to obtain the free amino acid.
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate the residue with toluene or DCM to remove residual TFA.
-
The resulting product, hydroxyproline trifluoroacetate salt, can be used directly or neutralized.
Caption: Workflow for simultaneous deprotection with TFA.
Method 2: Selective N-Boc Deprotection with 4 M HCl in Dioxane
This protocol allows for the selective removal of the Boc group, which is valuable for subsequent N-terminal modifications.[3][4][5]
Protocol:
-
Dissolve this compound (1 equivalent) in a solution of 4 M HCl in anhydrous dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of Hyp-OtBu.
-
Collect the solid by filtration and dry under vacuum. The product is typically obtained in high purity and yield.[3]
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 7. Selective deprotection of N-Boc-protected tert-butyl ester amino acids by the CeCl3*7H2O-NaI system in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity: Boc-Hyp-Otbu vs. Alternative Hydroxyproline Derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that directly influences the purity and yield of the final peptide. Hydroxyproline (Hyp) is a key non-canonical amino acid, vital for the structural integrity of collagen and increasingly incorporated into therapeutic peptide design. The choice of protecting groups for both the α-amino group and the side-chain hydroxyl group of hydroxyproline is pivotal to successful synthesis.
This guide provides an objective comparison of peptide purity achieved using N-α-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp-Otbu) versus other commonly employed derivatives, namely N-α-Fmoc-O-tert-butyl-L-hydroxyproline (Fmoc-Hyp(tBu)-OH) and N-α-Boc-O-benzyl-L-hydroxyproline (Boc-Hyp(Bzl)-OH). The comparison is supported by illustrative experimental data and detailed protocols to inform the strategic selection of the optimal building block for your research needs.
Performance Comparison: Impact on Peptide Purity
The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions and the stability of the protecting groups throughout the synthesis. The choice of hydroxyproline derivative impacts the potential for side reactions, such as racemization or premature deprotection, which in turn affects the impurity profile of the final product.
The primary distinction in the derivatives compared here lies in the Nα-amino protecting group (Boc vs. Fmoc) and the side-chain hydroxyl protecting group (tert-butyl vs. Benzyl). The Boc/Bzl strategy relies on graded acid lability for deprotection, whereas the Fmoc/tBu strategy offers true orthogonality with base-labile Nα-protection and acid-labile side-chain protection.[1][2][3]
Data Presentation: Illustrative Purity of a Model Peptide
The following table summarizes the expected HPLC purity results for a model linear decapeptide containing a single hydroxyproline residue. These values are illustrative and based on typical outcomes for standard peptide sequences synthesized using automated protocols. Actual results may vary depending on the sequence, coupling conditions, and purification strategy.
| Hydroxyproline Derivative | Synthetic Strategy | Expected Crude Purity (%) | Purity after HPLC Purification (%) | Key Considerations |
| This compound | Boc/Bzl | 80 - 90% | >98% | The OtBu group is highly stable to the repetitive TFA deprotection steps, minimizing side-chain related impurities.[4] |
| Fmoc-Hyp(tBu)-OH | Fmoc/tBu | 85 - 95% | >98% | Milder Nα-deprotection conditions (piperidine) often lead to higher crude purity and fewer side reactions for standard sequences.[2][5] |
| Boc-Hyp(Bzl)-OH | Boc/Bzl | 75 - 85% | >98% | The Bzl group can exhibit slight lability to repetitive TFA treatment, potentially leading to a modest increase in side products compared to the OtBu group.[4] |
Experimental Protocols
Accurate evaluation of peptide purity relies on standardized synthesis and analytical procedures. Below are detailed protocols for the synthesis of a model peptide and its subsequent purity analysis by RP-HPLC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the synthesis of a model decapeptide on a 0.1 mmol scale using an automated peptide synthesizer.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminus (e.g., Merrifield resin for a C-terminal acid in Boc-SPPS, Rink Amide resin for a C-terminal amide in Fmoc-SPPS).
-
Swell the resin in dichloromethane (DCM) for Boc-SPPS or N,N-dimethylformamide (DMF) for Fmoc-SPPS for 30-60 minutes.
2. Amino Acid Coupling Cycle (Iterative):
-
For Boc-SPPS (using this compound or Boc-Hyp(Bzl)-OH):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again.
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Washing: Wash the resin with DCM.
-
Coupling: Add the next Boc-protected amino acid (3-4 equivalents), an activating agent (e.g., HBTU, 3-4 eq.), and DIEA (6-8 eq.) in DMF. Allow to react for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
-
For Fmoc-SPPS (using Fmoc-Hyp(tBu)-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the next Fmoc-protected amino acid (3-4 equivalents), an activating agent (e.g., HBTU, 3-4 eq.), and DIEA (6-8 eq.) in DMF. Allow to react for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF.
-
3. Final Cleavage and Deprotection:
-
For Boc-SPPS:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole), at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
For Fmoc-SPPS:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA containing scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.
-
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum and store at -20°C or below.
Protocol 2: Purity Analysis by RP-HPLC
This protocol provides a standard method for analyzing the purity of the crude peptide.[6][7]
1. Sample Preparation:
-
Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Ensure the peptide is fully dissolved; sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide backbone).
-
Column Temperature: 30°C to ensure consistent retention times.
3. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
For identity confirmation, the main peak should be collected and analyzed by mass spectrometry (LC-MS).
Visualization of Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the general workflows for peptide synthesis and purity evaluation.
Caption: General workflow for Boc vs. Fmoc solid-phase peptide synthesis (SPPS).
Caption: Workflow for peptide purity analysis using reverse-phase HPLC.
Conclusion
The choice between this compound and other hydroxyproline derivatives is fundamentally linked to the overarching synthetic strategy (Boc/Bzl vs. Fmoc/tBu).
-
This compound is an excellent choice for Boc-SPPS, offering high stability of the side-chain protecting group, which generally translates to high crude purity and a cleaner impurity profile.
-
Fmoc-Hyp(tBu)-OH aligns with the more modern and widely used Fmoc-SPPS strategy. The milder deprotection conditions often result in higher crude purity for many peptide sequences, simplifying downstream purification efforts.
-
Boc-Hyp(Bzl)-OH remains a viable option for Boc-SPPS, but the potential for minor side-chain deprotection during repeated TFA treatments may lead to slightly lower crude purity compared to its OtBu-protected counterpart.
Ultimately, the selection should be based on the specific peptide sequence, the presence of other sensitive residues, and the laboratory's established synthesis protocols. For most standard applications, both this compound and Fmoc-Hyp(tBu)-OH, when used within their respective optimal strategies, are capable of producing high-purity peptides following standard HPLC purification.
References
Safety Operating Guide
Prudent Disposal of Boc-Protected Amino Acids: A Guide for Laboratory Personnel
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to prevent harm to human health and the environment. For compounds like Boc-hyp-Otbu, which are typically non-hazardous solids, the primary considerations are preventing the generation of dust and ensuring the material is disposed of in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of inhalation, skin contact, and eye exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved. | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique. | Prevents skin contact. Dispose of contaminated gloves after use.[1][2][3] |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Avoids inhalation of dust particles.[1] Use in a well-ventilated area.[4][5] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Spill and Cleanup Procedures
In the event of a spill, the primary objective is to contain the material without creating dust.
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment : Use appropriate tools to gently sweep or shovel the spilled solid into a suitable, closed container for disposal.[1] Avoid actions that could generate dust.[5]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The collected material should be treated as chemical waste and disposed of according to the procedures outlined below.
Disposal Procedures
The recommended method for the disposal of this compound and similar compounds is through a licensed professional waste disposal service.
-
Containerize Waste : Place the waste chemical in a clearly labeled, sealed, and appropriate container. Ensure the container is compatible with the chemical.
-
Labeling : The label should clearly identify the contents as "this compound" or "tert-butyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate" and include any relevant hazard information.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures with licensed waste disposal contractors.
-
Incineration : In many cases, these types of organic compounds are disposed of via controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Landfill : Do not dispose of this chemical in the regular trash or down the drain.[1][5] Improper disposal can lead to environmental contamination.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and other similar chemical reagents, fostering a culture of safety and sustainability in the scientific community.
References
Personal protective equipment for handling Boc-hyp-otbu
Essential Safety and Handling Guide for Boc-Hyp-OtBu
Risk Assessment and Hazard Identification
Before handling this compound, a thorough risk assessment is crucial. As with many research chemicals, the full toxicological properties may not be thoroughly investigated.[1] Therefore, it should be treated as a potentially hazardous substance. Key risks to consider include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of the powder form may cause respiratory irritation.[1][2]
-
Unknown Biological Activity: The specific biological effects of this compound may not be fully characterized.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during reconstitution or large-scale reactions.[3][4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact.[4] |
| Respiratory Protection | Respirator / Dust Mask | A NIOSH-approved N95 or higher-rated dust mask is recommended when weighing or handling the lyophilized powder to avoid inhalation.[5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[2]
-
For long-term storage, it is recommended to keep the compound at -20°C.[5]
Handling:
-
Engineering Controls: All handling of the solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[2]
-
Weighing: When weighing the powder, do so in a ventilated enclosure or fume hood to prevent the generation of dust.
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid to avoid splashing. Ensure the vial is at room temperature before opening to prevent condensation.[4]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Incident | First Aid / Spill Response |
| Skin Contact | Wash off immediately with soap and plenty of water.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][2] Seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow institutional protocols.[9] |
Disposal Plan
Proper disposal is essential for laboratory safety and environmental compliance. This compound and its contaminated materials should be treated as chemical waste.
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[8]
-
Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Contact a licensed professional waste disposal service.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. >98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 8. biovera.com.au [biovera.com.au]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
